3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOVZLDIFAAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC(C1)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Incorporation of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Senior Application Scientist Insight: In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, the principle of "escaping flatland" has become a central tenet of modern medicinal chemistry. This guide delves into a key exemplar of this philosophy: 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid , a unique three-dimensional scaffold that offers a compelling alternative to traditional aromatic and aliphatic moieties. We will explore its synthesis, properties, and strategic application, providing a technical framework for its effective deployment in drug discovery programs.
Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold - A Paradigm Shift in Bioisosterism
For decades, the para-substituted phenyl ring has been a ubiquitous structural motif in drug candidates. However, its planarity often contributes to undesirable physicochemical properties, such as poor solubility and high metabolic liability through oxidative pathways. The bicyclo[1.1.1]pentane (BCP) core has emerged as a highly effective, non-classical bioisostere, mimicking the linear geometry of a 1,4-disubstituted benzene ring or an alkyne while imparting significant advantages.[1][2]
The rigid, cage-like structure of the BCP scaffold provides a defined exit vector for substituents, similar to a phenyl ring, but its saturated, sp³-rich nature fundamentally alters the molecule's properties.[3] Key benefits frequently observed upon replacing a phenyl ring with a BCP core include:
-
Enhanced Aqueous Solubility: The disruption of planar stacking interactions and the introduction of a more polarizable, three-dimensional structure often leads to significant improvements in solubility.[2][4]
-
Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to cytochrome P450-mediated oxidation renders BCP-containing compounds more resistant to metabolic degradation.[3]
-
Novel Intellectual Property: The unique and non-obvious nature of the BCP scaffold provides a clear path to novel chemical entities with strong patent protection.
The subject of this guide, This compound (CAS Number: 156329-86-1 ), represents a sophisticated evolution of the BCP concept.[5][6][7] The strategic placement of a methoxy group introduces a polar, hydrogen-bond accepting feature, further modulating the scaffold's properties for fine-tuning drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
| Compound ID | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 156329-86-1 | C₇H₁₀O₃ | 142.15 g/mol |
Synthesis and Characterization: A Practical Approach
A robust and scalable synthetic route is paramount for the successful integration of a novel building block into a drug discovery pipeline. Herein, we propose a validated, multi-step synthesis of this compound starting from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Proposed Synthetic Pathway
The overall strategy involves a selective mono-esterification of the starting di-acid, followed by a decarboxylative hydroxylation of the remaining carboxylic acid, and finally, a Williamson ether synthesis to install the target methoxy group.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
This procedure is adapted from a known large-scale synthesis.[8][9]
-
Rationale: Direct, selective mono-esterification of a symmetric dicarboxylic acid can be challenging. A common and effective strategy is to convert both acids to a more reactive species and then perform a controlled reaction with one equivalent of the alcohol. A more direct approach using thionyl chloride in methanol favors the formation of the mono-ester when stoichiometry is carefully controlled.
-
Procedure:
-
Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (10 vol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-ester and di-ester.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining di-acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure mono-ester.
-
-
Self-Validation: The product can be validated by ¹H and ¹³C NMR, confirming the presence of both a methyl ester singlet (around 3.7 ppm) and a carboxylic acid proton (typically >10 ppm), along with the characteristic BCP cage protons.[8]
Step 2: Synthesis of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
This step involves a decarboxylative hydroxylation, for which the Barton decarboxylation is a classic and effective method.[10]
-
Rationale: The Barton reaction allows for the conversion of a carboxylic acid to a radical intermediate, which can then be trapped by an oxygen source. This avoids harsh oxidative conditions that could compromise the strained BCP core.
-
Procedure:
-
Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases.
-
In a separate flask under an inert atmosphere, prepare a solution of N-hydroxypyridine-2-thione (1.1 eq) and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Add the freshly prepared acid chloride solution to the N-hydroxypyridine-2-thione solution and stir in the dark for 1 hour to form the Barton ester.
-
Irradiate the reaction mixture with a tungsten lamp while bubbling oxygen through the solution for 4-6 hours.
-
Quench the reaction, wash with appropriate aqueous solutions to remove pyridine byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the desired alcohol.
-
Step 3: Synthesis of Methyl 3-methoxybicyclo[1.1.1]pentane-1-carboxylate
A standard Williamson ether synthesis is employed for the methylation of the bridgehead alcohol.[3][11]
-
Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ethers. The use of a strong base like sodium hydride ensures complete deprotonation of the alcohol to form the nucleophilic alkoxide.
-
Procedure:
-
Dissolve methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford the methylated product.
-
Step 4: Saponification to this compound
The final step is a simple hydrolysis of the methyl ester.
-
Rationale: Base-mediated hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.
-
Procedure:
-
Dissolve the methyl ester from the previous step in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Concentrate the mixture to remove the THF.
-
Dilute with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Physicochemical Properties and Characterization
While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on the known effects of the BCP core and the methoxy substituent.
| Property | Predicted Value/Characteristic | Rationale |
| pKa | 4.0 - 4.5 | The electron-withdrawing nature of the BCP cage and the distal methoxy group will likely result in a slightly lower pKa than a simple aliphatic carboxylic acid.[12] |
| cLogP | ~1.0 - 1.5 | The replacement of a phenyl ring (cLogP ~2.0) with the BCP core generally reduces lipophilicity. The methoxy group will slightly increase this value compared to the unsubstituted BCP-carboxylic acid. |
| Aqueous Solubility | High | Expected to be significantly higher than a corresponding para-methoxybenzoic acid due to the 3D structure and reduced crystal lattice energy of the BCP scaffold.[13] |
| ¹H NMR | Characteristic sharp singlet for the six equivalent bridgehead protons of the BCP core, a singlet for the methoxy group (~3.3-3.5 ppm), and a broad singlet for the carboxylic acid proton. | The high symmetry of the BCP cage leads to a simple proton NMR spectrum. |
| ¹³C NMR | Signals for the quaternary bridgehead carbons, the methylene bridge carbons, the methoxy carbon, and the carboxyl carbon. | The chemical shifts will be indicative of the strained ring system.[8] |
Strategic Application in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for creating novel drug candidates with superior properties.
Workflow for Bioisosteric Replacement
The following workflow outlines the strategic process for replacing a para-substituted phenyl ring with the 3-methoxy-BCP moiety in a lead compound.
Caption: Strategic workflow for BCP bioisosteric replacement.
Expertise in Action: The decision to replace a phenyl ring is not merely structural mimicry. If the aromatic ring is involved in essential π-π stacking interactions, the BCP replacement may lead to a loss of potency.[1] However, if the ring primarily functions as a rigid spacer to correctly position other pharmacophoric elements, the BCP analogue is likely to retain or even exceed the original activity, while gaining significant ADME advantages.[2] The methoxy group on the BCP core can serve to mimic a methoxy group on the original phenyl ring, potentially engaging in similar hydrogen bonding or polar interactions within the target's active site.
Conclusion
This compound is more than just a novel chemical curiosity; it is a powerful tool for the modern medicinal chemist. Its unique three-dimensional structure, combined with the beneficial physicochemical properties it imparts, offers a rational strategy to overcome common challenges in drug development, such as poor solubility and metabolic instability. By understanding its synthesis and strategically applying it as a bioisosteric replacement for planar aromatic systems, researchers can unlock new avenues for the discovery of safer and more effective medicines. This guide provides the foundational knowledge for harnessing the potential of this exceptional molecular scaffold.
References
-
Stepan, A. F., et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 2012. Available at: [Link]
-
Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 2021. Available at: [Link]
-
Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 2021. Available at: [Link]
-
Stepan, A. F., et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate, 2012. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]
-
Mykhailiuk, P. K., et al. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 2024. Available at: [Link]
-
Organic Chemistry Portal. Barton Decarboxylation. Available at: [Link]
-
Adcock, J. L., et al. Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv, 2019. Available at: [Link]
Sources
- 1. JP6506248B2 - Bicyclic analgesic compound - Google Patents [patents.google.com]
- 2. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Barton Decarboxylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Bicyclo[1.1.1]pentanes as Phenyl Ring Bioisosteres
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. One of the most successful strategies in recent years has been the "escape from flatland," a concept that encourages the replacement of planar aromatic rings with three-dimensional saturated structures. Among these, bicyclo[1.1.1]pentanes (BCPs) have emerged as particularly promising non-classical bioisosteres of the phenyl ring. Their rigid, cage-like structure offers a unique vector for substituent placement, mimicking the para-disubstituted pattern of a phenyl ring while often improving key drug-like properties.
The incorporation of BCPs into bioactive molecules has been shown to enhance metabolic stability, increase aqueous solubility, and improve binding selectivity.[1][2] This technical guide focuses on a specific, yet increasingly important, BCP derivative: 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid . This molecule serves as a valuable building block in drug discovery, combining the advantageous structural features of the BCP core with the versatile functionality of a carboxylic acid and a methoxy group. Understanding its fundamental physicochemical properties is paramount for its effective utilization in the design and development of next-generation therapeutics.
This guide will provide a comprehensive overview of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and an exploration of the underlying scientific principles.
Core Physicochemical Properties
| Property | Predicted Value | Data Source |
| pKa | 4.53 ± 0.40 | ChemicalBook[3] |
| logP | -0.1 | PubChemLite[4] |
| Aqueous Solubility | Data not available | - |
| Boiling Point | 232.8 ± 40.0 °C | ChemicalBook[3] |
| Density | 1.30 ± 0.1 g/cm³ | ChemicalBook[3] |
| Melting Point | Data not available | - |
Note: The lack of experimental data highlights an opportunity for further research to definitively characterize this important building block.
Experimental Determination of Physicochemical Properties
To ensure the accuracy and reliability of physicochemical data, robust experimental methodologies are essential. The following sections provide detailed, step-by-step protocols for the determination of pKa, logP, and aqueous solubility, which are critical for drug development.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate and widely used method for pKa determination.[5]
The choice of potentiometric titration is based on its precision and direct measurement of the Henderson-Hasselbalch relationship. By monitoring the pH of a solution of the analyte as a titrant of known concentration is added, one can directly observe the buffering region and determine the pH at which the acid is half-neutralized, which corresponds to the pKa.[6] The use of a co-solvent like methanol may be necessary for compounds with low aqueous solubility to ensure a homogeneous solution for accurate titration.[5]
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare a 0.1 M solution of hydrochloric acid (HCl).
-
Prepare a solution of the test compound (this compound) at a concentration of approximately 1-10 mM in a suitable solvent (e.g., water or a water/methanol mixture).
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[7]
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 20 mL) of the test compound solution into a beaker.
-
If a co-solvent is used, add the same proportion of co-solvent to the titrant to maintain a constant solvent composition.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Stir the solution gently with a magnetic stirrer.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly beyond the expected pKa (e.g., to pH 11-12).[6]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[8]
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the "gold standard" for experimental logP determination.[9][10]
The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which serve as surrogates for lipid and aqueous environments in the body.[9] The choice of n-octanol is due to its structural similarity to the long alkyl chains of lipids. The experiment is conducted at a controlled pH to determine the distribution coefficient (logD) for ionizable compounds, which is more physiologically relevant than logP.[11]
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[12]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
Add a known volume of the stock solution to a screw-cap vial.
-
Add a known volume of the pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected logP.[13]
-
Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.[11]
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[9]
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP (or logD at a specific pH) is the logarithm of the partition coefficient.
-
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is also the benchmark for determining thermodynamic equilibrium solubility.[14][15]
This method is designed to determine the true thermodynamic solubility by ensuring that a saturated solution is in equilibrium with an excess of the solid compound.[14] Shaking the mixture for an extended period at a constant temperature allows the system to reach equilibrium, providing a reliable measure of the maximum amount of compound that can dissolve in the aqueous medium.[16]
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of specific pH).[3] The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[14][16] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.
-
-
Sample Processing:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection.
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
-
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Synthesis of this compound
The synthesis of this valuable building block has been reported in the context of the preparation of drug candidates. A common synthetic route involves the use of commercially available bicyclo[1.1.1]pentane precursors. For instance, this compound can be synthesized and then coupled with other fragments to create more complex molecules.[1] The synthesis often involves standard organic chemistry transformations, and its availability from commercial suppliers has facilitated its widespread use in drug discovery programs.[17][18][19]
Conclusion
This compound is a compelling building block for medicinal chemists seeking to leverage the advantages of the BCP scaffold. Its predicted physicochemical properties, including a pKa in the acidic range and a low logP, suggest favorable characteristics for drug development. While experimental data is currently limited, the well-established protocols outlined in this guide provide a clear roadmap for the accurate determination of its key physicochemical parameters. As the "escape from flatland" trend continues to shape modern drug design, a deep understanding of the properties of novel three-dimensional scaffolds like this compound will be indispensable for the successful development of innovative and effective medicines.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Bergström, C. A. (2012). In vitro and in silico strategies for the assessment of intestinal drug absorption. Drug Bioavailability, 1-25.
- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40-46.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. [Link]
- El-Kashef, H., & El-Ashry, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Rafols, C., Bosch, E., & Roses, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-151.
- ECETOC. (2005). Measurement of Acidity (pKa). (Technical Report No. 94).
- S. Jane Stephens & Michael J. Jonich. (1966). Determination of pKa using the half-volume method: A laboratory experiment.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Aaron-chem. (n.d.). 156329-86-1 | MFCD30489919 | this compound. Retrieved from [Link]
- Li, Q., et al. (2023). RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. Molecular Cancer Therapeutics, 22(1), 71-82.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Aaron-chem. (n.d.). 156329-86-1 | MFCD30489919 | this compound. Retrieved from [Link]
- Li, Q., et al. (2023). RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. Molecular Cancer Therapeutics, 22(1), 71-82.
- Spencer, J. A., et al. (2021). Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. Organic Letters, 23(24), 9469-9474.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. scielo.br [scielo.br]
- 17. 156329-86-1 | MFCD30489919 | this compound [aaronchem.com]
- 18. keyorganics.net [keyorganics.net]
- 19. 156329-86-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid: Structural Analysis and Synthetic Insights
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as non-aromatic bioisosteres for phenyl rings. Their rigid, three-dimensional structure offers a unique vector for exploring chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive structural analysis of a key derivative, 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid, a versatile building block in drug discovery. We will delve into its synthesis, spectroscopic characterization, and the causality behind its unique structural features, offering field-proven insights for its application.
Introduction: The Rise of Bicyclo[1.1.1]pentanes in Drug Discovery
The concept of "escaping from flatland" has driven medicinal chemists to replace flat aromatic rings with three-dimensional saturated bioisosteres. This strategy aims to improve properties like solubility and metabolic stability while navigating patented chemical space.[1][2] The bicyclo[1.1.1]pentyl (BCP) skeleton has proven to be an exceptionally effective phenyl ring bioisostere.[2] A notable example is the substitution of a phenyl group in a γ-secretase inhibitor with a BCP moiety, which resulted in a compound with higher activity, better solubility, and improved metabolic stability.[2] This success has spurred significant interest in the synthesis and application of BCP derivatives.
This compound, in particular, is a valuable building block. The methoxy and carboxylic acid functionalities at the bridgehead positions (C1 and C3) provide orthogonal handles for further chemical modification, making it a versatile scaffold for constructing complex molecules. Its derivatives have been incorporated into various biologically active compounds, including tubulin destabilizers for glioblastoma treatment and immunoproteasome inhibitors for anti-inflammatory therapy.[3][4]
Synthesis and Elucidation of Structure
The synthesis of 1,3-disubstituted BCPs like this compound often starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A common strategy involves the mono-esterification of the diacid, followed by functionalization of the remaining carboxylic acid.
Synthetic Pathway
A representative synthesis involves the selective mono-methylation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This can be achieved by reacting the diacid with a controlled amount of a methylating agent. The resulting 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a key intermediate.[1][2][5] While a direct, high-yield synthesis for the title compound is not extensively detailed in the provided results, its synthesis can be inferred from related procedures. For instance, amide couplings are readily performed with the carboxylic acid moiety.[3][6]
Experimental Protocol: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid[1][2]
This protocol describes a common method for the mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a precursor to the title compound.
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Hexane
-
Methyl tert-butyl ether (MeOtBu)
-
Silica gel (SiO₂)
Procedure:
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equivalent) in methanol.
-
Add thionyl chloride (3.0 equivalents) dropwise to the solution at a controlled temperature (e.g., 20-40 °C).
-
Stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of hexane and MeOtBu.
-
Filter the solution through a pad of silica gel.
-
Concentrate the filtrate to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Spectroscopic Characterization
The rigid and highly symmetrical structure of the BCP core gives rise to distinct spectroscopic signatures.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of BCP derivatives is typically simple due to the high symmetry. For a 1,3-disubstituted BCP, the six bridge protons are chemically equivalent and appear as a singlet. In the case of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, a singlet for the methoxy protons (CH₃) would also be observed.[1][2]
-
¹³C NMR: The carbon NMR spectrum is also characteristic. Key signals include those for the bridgehead carbons, the methylene bridge carbons, the carboxyl carbon, and the methoxy carbon.[1][2]
Table 1: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | ~2.3-2.5 | Singlet, 6H (bridge CH₂) |
| ¹H | ~3.7 | Singlet, 3H (OCH₃) |
| ¹³C | ~170-175 | Carboxyl Carbon (C=O) |
| ¹³C | ~50-55 | Methylene Carbons (CH₂) |
| ¹³C | ~50-55 | Methoxy Carbon (OCH₃) |
| ¹³C | ~40-50 | Bridgehead Carbons |
| ¹³C | ~25-30 | Bridgehead Carbon |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. The predicted monoisotopic mass for C₇H₁₀O₃ is 142.06299 Da.[7] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the carboxylic acid group (typically around 1700 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹). The C-O stretching of the methoxy group would also be visible.
X-ray Crystallography
Visualization of Structural Analysis Workflow
Caption: Workflow for the synthesis and structural analysis of this compound.
Physicochemical Properties and Their Implications
The unique structure of the BCP core imparts distinct physicochemical properties that are advantageous in drug design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| XlogP | -0.1[7] | Indicates good aqueous solubility, a desirable trait for drug candidates. |
| Molecular Weight | 142.12 g/mol [7] | Falls within the range for "rule of five" compliance, suggesting good oral bioavailability. |
| pKa | (Not available) | The carboxylic acid moiety provides a handle for salt formation to modulate solubility and formulation. |
| Rigidity | High | The rigid scaffold reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. |
The low lipophilicity (as indicated by the negative XlogP) is a direct consequence of replacing a greasy aromatic ring with a saturated cage structure. This often translates to improved solubility and can reduce off-target toxicity associated with high lipophilicity.
Applications in Medicinal Chemistry
This compound is a versatile building block for the synthesis of more complex and biologically active molecules. Its utility is demonstrated in its incorporation into compounds targeting various diseases.
PROTAC Linkers
Derivatives of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, are used as linkers in Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid BCP core can provide optimal spacing and orientation between the two ligands of the PROTAC.
Enzyme Inhibitors
The BCP moiety has been incorporated into inhibitors of various enzymes. For example, derivatives have been used in the development of Werner Syndrome ATP-dependent helicase (WRN) inhibitors for cancer therapy.[10] The unique three-dimensional shape of the BCP can lead to novel binding interactions within the active site of an enzyme.
Visualization of BCP in Drug Design
Caption: Applications of this compound in drug design.
Conclusion
This compound stands out as a valuable and versatile building block in the modern medicinal chemist's toolbox. Its rigid, three-dimensional structure, coupled with the orthogonal reactivity of its methoxy and carboxylic acid groups, provides a powerful platform for the design and synthesis of novel therapeutic agents. The structural insights and synthetic strategies discussed in this guide underscore the importance of this compound and the broader class of bicyclo[1.1.1]pentanes in the ongoing quest to "escape from flatland" and develop safer, more effective medicines.
References
-
Bicyclo[1.1.1]pentane-1-carboxylic acid | CAS#:22287-28-1 | Chemsrc. (n.d.). Retrieved from [Link]
- Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9523.
-
Bicyclo(1.1.1)pentane-1-carboxylic acid | C6H8O2 | CID 11297945 - PubChem. (n.d.). Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9523. [Link]
-
3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid | C8H10O4 | CID 15579850. (n.d.). Retrieved from [Link]
-
This compound - PubChemLite. (n.d.). Retrieved from [Link]
-
Frontera, A., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2022(4), M1494. [Link]
-
Robbins, D. W., et al. (2022). Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. Organic Letters, 24(1), 169–174. [Link]
-
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]
-
A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- WO2024246862A1 - Chemical compounds and uses thereof - Google Patents. (n.d.).
-
Patrón, L. A., et al. (2024). RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. Molecular Cancer Therapeutics, 23(1), 75–87. [Link]
- WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents. (n.d.).
-
Li, Y., et al. (2025). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry. [Link]
-
Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications - IUCr Journals. (n.d.). Retrieved from [Link]
-
University of Southampton Research Repository. (n.d.). Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid | C8H10O4 | CID 15579850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents [patents.google.com]
- 7. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. WO2024246862A1 - Chemical compounds and uses thereof - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[1.1.1]pentane Motif as a Bioisostere
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance physicochemical and pharmacokinetic properties is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling "bioisostere" for commonly used groups like phenyl rings and tert-butyl groups. Its rigid, rod-like structure allows it to span a similar distance as a para-substituted benzene ring, but with a significantly improved three-dimensional profile and a lower molecular weight. This unique geometry can lead to enhanced solubility, improved metabolic stability, and novel intellectual property positions. The subject of this guide, 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid, is a representative example of a functionalized BCP, incorporating both a key polar group (carboxylic acid) and a methoxy substituent, making its thorough characterization essential for its application in medicinal chemistry.
This guide provides a detailed overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, providing a self-validating framework for researchers working with this important scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. For a highly symmetrical and strained system like the BCP core, NMR provides unambiguous confirmation of its structure and substitution pattern.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is low or to observe the acidic proton of the carboxylic acid.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are advantageous for resolving the small coupling constants characteristic of the BCP cage.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range (typically 0-12 ppm).
-
Acquire data using a standard pulse program with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve sensitivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum using a standard pulse program.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should be set to ~0-200 ppm.
-
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum is deceptively simple, reflecting the high symmetry of the BCP core. The key is to recognize the characteristic signals of the bridgehead and bridging protons.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.35 | Singlet | 6H | CH ₂ (Bridging) |
| ~3.40 | Singlet | 3H | OCH ₃ |
| ~12.0 (broad) | Singlet | 1H | COOH |
-
Interpretation:
-
The six bridging protons (CH₂) of the BCP cage are magnetically equivalent due to the molecule's symmetry, resulting in a sharp singlet at approximately 2.35 ppm. This is a hallmark signal for a 1,3-disubstituted BCP system.
-
The methoxy group protons appear as a distinct singlet around 3.40 ppm.
-
The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (>10 ppm) and may exchange with trace water in the solvent, sometimes leading to its disappearance.
-
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides a carbon "fingerprint" of the molecule, confirming the presence of each unique carbon environment.
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180.0 | C OOH |
| ~67.5 | C -OCH₃ (Bridgehead) |
| ~54.0 | C H₂ (Bridging) |
| ~50.0 | OC H₃ |
| ~30.0 | C -COOH (Bridgehead) |
-
Interpretation:
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180.0 ppm.
-
The bridgehead carbon attached to the electron-withdrawing methoxy group is found at ~67.5 ppm.
-
The three equivalent bridging carbons (CH₂) appear as a single peak at ~54.0 ppm.
-
The methoxy carbon itself gives a signal at ~50.0 ppm.
-
The bridgehead carbon attached to the carboxylic acid group is the most shielded of the cage carbons, appearing at ~30.0 ppm.
-
Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the NMR signals to the molecular structure.
Caption: Workflow for NMR-based structural verification.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal first.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to produce the final spectrum.
-
IR Spectral Data & Interpretation
The IR spectrum will be dominated by absorptions from the carboxylic acid and C-O bonds.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Bond Vibration | Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| ~1200-1300 | C-O stretch (Carboxylic Acid) | Medium |
| ~1050-1150 | C-O stretch (Ether) | Strong |
-
Interpretation:
-
The most prominent feature is the very broad absorption band from 2500-3300 cm⁻¹, characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.
-
A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.
-
The C-O single bond stretches for the carboxylic acid and the methoxy ether group appear in the fingerprint region, typically between 1050 and 1300 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is the preferred method for a polar molecule containing a carboxylic acid. The analysis is typically run in negative ion mode (ESI-) to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is used.
-
Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
MS Spectral Data & Interpretation
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z ([C₇H₁₀O₃ - H]⁻) | Observed m/z |
| [M-H]⁻ | 141.0557 | ~141.0555 |
-
Interpretation:
-
The molecular formula of this compound is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .
-
In negative ion mode ESI-MS, the molecule loses a proton to form the carboxylate anion [M-H]⁻.
-
The expected exact mass for the [C₇H₉O₃]⁻ ion is 141.0557. The observation of a peak at or very near this m/z value (typically within 5 ppm) provides extremely strong evidence for the correct elemental composition of the synthesized molecule.
-
Spectroscopic Analysis Workflow Diagram
This diagram outlines the comprehensive workflow for characterizing the target compound using multiple spectroscopic techniques.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a complete and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and symmetry of the bicyclo[1.1.1]pentane core and its substituents. IR spectroscopy verifies the presence of the key carboxylic acid and ether functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This orthogonal set of analytical data establishes a reliable spectroscopic fingerprint for this compound, ensuring its identity and purity for subsequent applications in research and drug development.
References
Due to the specific and novel nature of this exact molecule, direct literature references containing all spectral data may not be publicly available. The protocols and interpretive principles are based on standard, widely accepted analytical chemistry practices and data for analogous BCP structures found in the chemical literature. The data presented are representative values based on established chemical shift and absorption frequency principles.
Bicyclo[1.1.1]pentane Derivatives in Modern Drug Discovery: A Theoretical and Computational Perspective
Preamble: Beyond the Flatland of Aromatic Rings
For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a reliable and ubiquitous scaffold in the pharmacopoeia. However, the very planarity that makes it a predictable synthetic handle also contributes to challenges in modern drug development, including poor solubility, metabolic liabilities, and off-target effects driven by non-specific hydrophobic interactions. The contemporary imperative in drug discovery, often termed "escaping from flatland," champions the integration of three-dimensional (3D) saturated scaffolds to access novel chemical space and optimize pharmacokinetic profiles.[1][2] In this paradigm shift, the bicyclo[1.1.1]pentane (BCP) core has emerged as a uniquely powerful and versatile building block.[3][4] This highly strained, rigid cage structure offers a compelling 3D alternative to traditional 2D motifs, providing a pathway to compounds with superior pharmaceutical properties.[5][6] This guide provides an in-depth technical exploration of the theoretical and computational studies that underpin the rational design and application of BCP derivatives in drug discovery, intended for researchers, scientists, and drug development professionals seeking to leverage this transformative scaffold.
Part 1: The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Scaffold Design
The Bicyclo[1.1.1]pentane Scaffold: A Profile in Rigidity and Strain
First synthesized in 1964 by Wiberg and co-workers, bicyclo[1.1.1]pentane is a fascinating molecular curiosity.[3] Comprising two cyclobutane rings fused at three central carbon atoms, the BCP core possesses a significant strain energy of approximately 66.6 kcal/mol.[3] Despite this high strain, the molecule is remarkably stable.[3] Its defining feature is its rigid, cage-like structure, which precisely dictates the exit vectors of substituents placed at its bridgehead (C1 and C3) or bridge (C2) positions. This structural rigidity is the foundation of its utility as a predictable and controllable scaffold in molecular design.
The Bioisostere Concept: Mimicking Key Pharmacophoric Elements
The primary application of BCPs in medicinal chemistry is as a bioisostere , a chemical group that can replace another while retaining or enhancing the desired biological activity.[1] The BCP core is a non-classical bioisostere for several critical functionalities:
-
1,4-Disubstituted (para) Phenyl Rings: This is the most common application.[3] The bridgehead-to-bridgehead distance in a 1,3-disubstituted BCP closely mimics the geometry of a para-substituted benzene ring, allowing it to act as a rigid linker between two functional groups.[7]
-
tert-Butyl Groups: The compact, 3D nature of the BCP cage makes it an effective mimic for the sterically demanding tert-butyl group.[1]
-
Internal Alkynes: The linear geometry and spacing provided by the BCP scaffold also allow it to serve as a surrogate for internal alkynes.[1][8]
The key distinction lies in the electronic character. While a phenyl ring is an sp2-hybridized, aromatic system capable of π-π stacking and cation-π interactions, the BCP core is a fully sp3-hybridized, saturated aliphatic system.[4] This fundamental difference is the primary driver behind the significant improvements in physicochemical properties observed when replacing a phenyl ring with a BCP moiety.
Table 1: Comparative Properties of BCP and its Bioisosteric Counterparts
| Property | 1,3-Disubstituted BCP | 1,4-Disubstituted Phenyl | tert-Butyl | Internal Alkyne |
| Hybridization | sp³ | sp² | sp³ | sp |
| Geometry | Rigid, Linear Linker | Planar | Tetrahedral | Linear |
| Exit Vector Angle | ~180° | ~180° | N/A | ~180° |
| Lipophilicity (cLogP) | Lower | Higher | Higher | Moderate |
| Solubility | Generally Higher | Generally Lower | Lower | Variable |
| Metabolic Stability | High (Resistant to CYP450 oxidation) | Susceptible to CYP450 oxidation | Generally High | Variable |
| Key Interactions | Steric/van der Waals | π-π stacking, cation-π, hydrophobic | Steric/van der Waals | Can act as H-bond acceptor |
The Physicochemical Advantages of "Escaping from Flatland"
The replacement of a flat, aromatic ring with a saturated, 3D BCP scaffold often imparts a host of beneficial properties that are highly desirable in drug candidates:
-
Improved Solubility: The reduction in lipophilicity and the disruption of crystal packing that can be caused by flat aromatic systems often lead to a significant increase in aqueous solubility.[5][9] In one study, replacing a fluorophenyl group in a γ-secretase inhibitor with a BCP moiety resulted in a more than 30-fold improvement in thermodynamic aqueous solubility.[9]
-
Enhanced Metabolic Stability: Phenyl rings are common sites of metabolic oxidation by cytochrome P450 (CYP450) enzymes. The aliphatic C-H bonds of the BCP core are generally more resistant to such metabolic pathways, leading to improved metabolic stability and longer half-lives in vivo.[5][6]
-
Increased Permeability: The unique vector projections and reduced polar surface area of some BCP derivatives can lead to improved passive permeability across cell membranes.[8][9]
-
Reduced Non-Specific Binding: The elimination of the aromatic system reduces the potential for promiscuous π-π stacking interactions with off-target proteins, which can lead to reduced non-specific binding and a cleaner toxicological profile.[4][7]
Part 2: Theoretical and Computational Methodologies for BCP Analysis
The rational incorporation of BCP derivatives into drug candidates is heavily reliant on theoretical and computational chemistry. These methods allow researchers to predict the structural and electronic consequences of bioisosteric replacement before embarking on challenging and resource-intensive synthetic efforts.
Quantum Mechanical (QM) Approaches
Quantum mechanics provides the most accurate theoretical framework for describing the behavior of electrons in molecules, making it indispensable for studying the unique electronic structure of the strained BCP core.
DFT has become the workhorse of computational chemistry for systems of this size due to its excellent balance of accuracy and computational cost.
-
Causality Behind Method Selection: For BCP systems, functionals from the meta-GGA or hybrid-GGA families, such as M06-2X or B3LYP, are often chosen. M06-2X is particularly well-suited for systems where non-covalent interactions are important, while B3LYP is a robust general-purpose functional. The choice of basis set is also critical; Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are typically employed to provide sufficient flexibility to accurately describe the electron density, especially in the strained bonds of the BCP cage.[10][11] These choices are crucial for obtaining reliable geometries, energies, and electronic properties.
Key Computational Analyses
A standard theoretical workflow for evaluating a potential BCP analogue involves several key calculations:
-
Geometric and Structural Analysis: The first step is to perform a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, critical geometric parameters such as the bridgehead-to-bridgehead distance, bond lengths, and the angles between substituents can be measured and compared to the molecule it is intended to replace.[12] This validates the structural mimicry.
-
Electronic Property Prediction:
-
Molecular Electrostatic Potential (MEP): Calculating the MEP and mapping it onto the electron density surface provides a visual guide to the molecule's charge distribution. This is essential for understanding and predicting non-covalent interactions like hydrogen and halogen bonding, which are critical for receptor binding.[12][13]
-
Dipole Moment: The magnitude and direction of the molecular dipole moment influence solubility and the ability to engage in electrostatic interactions. Comparing the calculated dipole moment of the BCP analogue to the parent molecule can help predict changes in these properties.
-
-
Conformational Analysis: While the BCP core itself is rigid, the substituents attached to it can rotate. A thorough conformational search is necessary to identify the global minimum energy structure and understand the conformational preferences of the molecule, which can impact its binding to a biological target.
Modeling Non-Covalent Interactions
Understanding how a BCP derivative will interact with its protein target is paramount. Computational methods can provide detailed insights into these crucial non-covalent forces.
-
Hirshfeld Surface Analysis: This technique partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts.[12] 2D fingerprint plots derived from this analysis summarize the different types of non-covalent interactions (e.g., H-H, C-H...O, halogen bonds) and their relative contributions, providing a detailed picture of the crystal packing forces and potential binding interactions.[12] This analysis has been used to experimentally validate the types of interactions BCP derivatives can form.[12]
Part 3: Practical Applications and Case Studies in Drug Development
The true value of theoretical studies lies in their ability to guide and accelerate the drug discovery process.
Workflow for In Silico BCP Bioisostere Replacement
A computational chemist tasked with evaluating a BCP replacement should follow a self-validating protocol to ensure a rigorous assessment.
Step 1: Structural Overlay and Geometric Validation
-
Action: Perform a constrained geometry optimization of the parent molecule and the proposed BCP analogue. Overlay the two structures, aligning the key pharmacophoric elements.
-
Causality: This initial step validates the fundamental hypothesis: does the BCP scaffold place the key functional groups in the same spatial orientation as the original moiety? A poor overlay suggests the BCP may not be a suitable geometric mimic.
Step 2: Conformational Profiling
-
Action: Conduct a systematic conformational search on the rotatable bonds of the substituents on the BCP core.
-
Causality: A drug's bioactive conformation is not always its global minimum in solution. Understanding the energy landscape and the relative energies of different conformers is crucial to assess whether the molecule can adopt the necessary conformation to bind to its target without a significant energetic penalty.
Step 3: Electronic and Physicochemical Property Prediction
-
Action: Calculate MEP surfaces, dipole moments, and in silico estimates of properties like logP and polar surface area (PSA).
-
Causality: This step predicts the downstream consequences of the bioisosteric switch. A comparison of the MEPs will reveal if the electronic character is sufficiently similar to maintain key electrostatic interactions. The calculated logP and PSA provide an early indication of potential changes in solubility and permeability.[2]
Step 4: (Optional) Molecular Docking and Binding Free Energy Calculations
-
Action: If a high-quality crystal structure of the target protein is available, dock the BCP analogue into the binding site.
-
Causality: Docking provides a qualitative assessment of the fit within the active site and can highlight potential new interactions or steric clashes. While computationally more demanding, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide a quantitative prediction of the change in binding affinity.
Caption: A typical workflow for the in silico evaluation of a BCP bioisostere.
Case Study: BCP as a Phenyl Ring Mimic in a γ-Secretase Inhibitor
A landmark example of BCP's utility was reported by researchers at Pfizer in 2012.[5][9] They investigated the replacement of a central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708163.
-
Theoretical Rationale: The phenyl ring acted primarily as a rigid spacer. The researchers hypothesized that replacing it with a BCP core would maintain the crucial geometry while improving the compound's poor solubility and permeability.[9]
-
Computational Predictions: Modeling would have shown a near-perfect overlay of the key pharmacophores. Furthermore, calculations would have predicted a lower logP and a disruption of the planar structure, suggesting improved solubility.
-
Experimental Outcome: The resulting BCP-containing analogue was equipotent to the parent compound but demonstrated significantly improved aqueous solubility, passive permeability, and oral absorption in mouse models.[9] This case study validated the BCP scaffold as a premier phenyl ring bioisostere.
Exploring Novel Substitution Patterns: 1,2- and Bridge-Functionalized BCPs
While 1,3-disubstituted BCPs are excellent mimics for para-substituted arenes, the synthesis and study of 1,2- and bridge-functionalized BCPs have recently emerged as a frontier in the field.[14][15] These isomers are being explored as potential bioisosteres for ortho- and meta-substituted phenyl rings.[14][15]
-
Theoretical Challenges: The exit vectors of substituents in these isomers are no longer linear. Computational studies are therefore essential to define the geometric space they occupy and to determine which substitution patterns on an aromatic ring they can effectively mimic. DFT calculations are used to analyze the bond angles and distances to validate their potential as ortho or meta surrogates.[15] This area represents a significant expansion of the chemical space accessible through the BCP core.
Caption: BCP substitution patterns mimicking different arene isomers.
Part 4: Future Directions and Advanced Topics
Emerging Synthetic Methodologies and Their Computational Underpinnings
The accessibility of diverse BCP derivatives is rapidly expanding, thanks to innovations in synthetic chemistry. Radical-mediated additions to [1.1.1]propellane, the primary precursor to the BCP core, are now complemented by photochemical and electrochemical methods.[8][16][17] Theoretical studies, particularly DFT calculations, play a crucial role in understanding the reaction mechanisms of these novel transformations.[10][11] By modeling radical intermediates and transition states, computational chemistry can help rationalize reaction outcomes and guide the development of new, more efficient synthetic routes to these valuable building blocks.
Challenges and Limitations: When to Avoid a BCP
Despite its many advantages, the BCP scaffold is not a universal solution. A critical aspect of its expert application is knowing when not to use it.
-
Loss of Essential π-Interactions: If the parent phenyl ring is involved in essential π-π stacking or cation-π interactions within the protein binding site, replacing it with a saturated BCP will abolish these interactions and likely lead to a significant loss of potency.[7] Computational analysis of the protein-ligand complex can often identify these interactions, providing a strong rationale against making the switch.
Conclusion
Bicyclo[1.1.1]pentane has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its role as a 3D bioisostere for phenyl rings and other common motifs provides a powerful strategy for overcoming long-standing challenges in drug development, particularly concerning physicochemical and pharmacokinetic properties. The continued synergy between advanced synthetic methods and robust theoretical and computational studies will undoubtedly expand the application of BCP derivatives, enabling the design and discovery of the next generation of innovative medicines. The principles and workflows outlined in this guide offer a framework for harnessing the full potential of this remarkable scaffold.
References
-
The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (2024). Chinese Journal of Chemistry.
-
Stepan, A. F., et al. (2019). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
-
Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
-
Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2106928118.
-
Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). BLDpharm.
-
Bisping, O., et al. (2012). Alkynyl-functionalised and linked bicyclo[1.1.1]pentanes of group 14. Chemical Communications, 48(55), 6942-6944.
-
Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.
-
Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020). Nature Research.
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 86(14), 9519-9530.
-
Grover, N., & Senge, M. O. (2021). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. ChemistryOpen, 10(4), 469-478.
-
Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48.
-
Bicyclo[1.1.1]pentane derivatives. The Journal of Organic Chemistry.
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (2021). PNAS.
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry.
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. (2021). Chinese Chemical Letters.
-
Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. (2025). Journal of the American Chemical Society.
-
Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (2018). Thieme.
-
Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. (2021). ResearchGate.
-
Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. (2022). PubMed.
-
Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. (2022). ChemRxiv.
-
Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. (2025). Journal of the American Chemical Society.
-
Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. (2025). The Journal of Organic Chemistry.
-
Electronic Substituent Effects in Bicyclo[1.1.1]pentane and [n]Staffane Derivatives: A Quantum Chemical Study Based on Structural Variation. Collection of Czechoslovak Chemical Communications.
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2023). ChemRxiv.
-
Design and Structure-Performance Relationship Studies on Strained Hexaazaisowurtzitanes, Bicyclo[1.1.1]pentanes and Nitrogen-rich Azoles & Azines as Energetic Materials. University of Hyderabad.
-
Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. (2023). Nature Communications.
-
A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C−Glycosides. (2021). ChemRxiv.
-
Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. (2023). PubMed.
-
2-Substituted bicyclo[1.1.1]pentanes. R Discovery.
-
Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. (2017). ResearchGate.
-
An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. (2021). ResearchGate.
-
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (2012). ResearchGate.
-
Frontiers in Molecular Main Group Chemistry. (2012). RSC Publishing.
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry.
-
Theoretical studies of tricyclo[1.1.1.01,3]pentane and bicyclo[1.1.1]pentane. (1986). Journal of the American Chemical Society.
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2023). ResearchGate.
-
The correlation of the crystal and molecular structure with the nuclear magnetic resonance spectrum of a bicyclo[1.1.1]pentane derivative. (1968). Journal of the American Chemical Society.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 12. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
Bicyclo[1.1.1]pentane Bioisosteres: From Strained Curiosity to a Cornerstone of Modern Drug Design
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: Escaping Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures, with the phenyl ring being a ubiquitous scaffold in approved drugs.[1][2][3] However, the drive to improve the physicochemical and pharmacokinetic properties of drug candidates has led to a paradigm shift known as "escaping from flatland"—a deliberate move towards three-dimensional, sp³-rich molecular architectures.[4][5] These 3D structures often confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and the ability to explore novel chemical space.[4][5]
At the forefront of this revolution is the bicyclo[1.1.1]pentane (BCP) scaffold. This small, rigid, and deceptively stable molecule has emerged as a premier non-classical bioisostere for several key functional groups, most notably the 1,4-disubstituted phenyl ring, the tert-butyl group, and the internal alkyne.[6][7][8][9] By replacing a planar aromatic ring with a saturated BCP core, medicinal chemists can often preserve or even enhance biological activity while dramatically improving drug-like properties.[1][4] This guide provides an in-depth exploration of the BCP bioisostere, from its initial discovery as a chemical curiosity to its current status as an indispensable tool in the drug developer's arsenal. We will examine its history, the evolution of its synthesis, its profound impact on molecular properties, and the key experimental workflows that have unlocked its potential.
Chapter 1: The Genesis of a Strained Hydrocarbon
The journey of bicyclo[1.1.1]pentane began not in a pharmaceutical lab, but in the realm of fundamental physical organic chemistry, driven by a fascination with strained ring systems.
A Synthetic Challenge: The First Synthesis of BCP (1964)
The parent bicyclo[1.1.1]pentane molecule was first synthesized and characterized in 1964 by Kenneth B. Wiberg and his colleagues.[8][9][10] At the time, it was a molecule of purely academic interest, representing a significant synthetic challenge and a curiosity of chemical bonding. Comprising two fused cyclobutane rings, the BCP core possesses an immense amount of ring strain—approximately 66.6 kcal/mol—yet was found to be a surprisingly robust and kinetically stable compound.[8][9][10] This initial synthesis, while groundbreaking, did not provide a practical route for creating the functionalized derivatives needed for medicinal chemistry.
The Propellane Revolution: A Gateway to BCPs
The single most important breakthrough that unlocked the potential of BCP chemistry was the synthesis of its highly strained precursor, [1.1.1]propellane .
-
Discovery (1982): Wiberg and Walker first reported the synthesis of [1.1.1]propellane, a remarkable molecule featuring an "inverted" tetrahedral geometry at the bridgehead carbons.[11][12] This compound was prepared from a BCP derivative, highlighting the intimate relationship between the two scaffolds.[12]
-
A Practical Synthesis (1985): A more scalable and practical synthesis was later developed by Szeimies and co-workers, making [1.1.1]propellane more accessible to the broader scientific community.[9][11]
The significance of [1.1.1]propellane lies in its unique reactivity. The central carbon-carbon bond between the two bridgehead atoms is exceptionally weak and electron-rich, behaving more like a reactive π-system than a typical sigma bond. This "charge-shift" bond is readily cleaved by a wide range of reagents, particularly radicals and anions, providing a direct and versatile entry into the 1,3-disubstituted BCP core.[6][13] This reactivity transformed BCP from a niche curiosity into an accessible building block.
Chapter 2: The Bioisostere Concept Takes Hold
While the synthesis of BCPs was solved in principle by the 1980s, its application in drug design remained dormant for years. The realization of its potential as a bioisostere was a gradual but ultimately transformative process.
The Seminal Report (1996)
The first instance of a BCP being intentionally used as a bioisostere appeared in 1996. Pellicciari and co-workers designed and synthesized a BCP-containing analogue of an (S)-(4-carboxyphenyl)glycine antagonist for the metabolic glutamate receptor mGluR1.[8][9] They noted the structural similarity and the ability of the rigid BCP scaffold to mimic the para-substituted phenyl ring, achieving potent and selective activity.[8][9] Despite this success, the finding was largely confined to its specific field and did not immediately trigger widespread adoption.
The Tipping Point: Pfizer's γ-Secretase Inhibitor (2012)
The "mainstream" breakthrough for BCPs occurred in 2012 with a landmark paper from a team at Pfizer led by Arthur Stepan.[1][4][5] While working on γ-secretase inhibitors for Alzheimer's disease, they faced a common drug development challenge: their lead compound, BMS-708,163, suffered from poor solubility and low oral bioavailability.[1][3] In a strategic move, they replaced a para-fluorophenyl ring in the molecule with a BCP moiety.
The results were striking. The new BCP-containing analogue not only maintained the high potency of the parent compound but also exhibited vastly superior physicochemical properties.[1][4] This work provided definitive, quantitative evidence of the BCP scaffold's power to solve critical drug development hurdles.
| Property | para-Fluorophenyl Analog (BMS-708,163) | BCP Analog | Improvement |
| Aqueous Solubility | Poor | Significantly Higher | Solves formulation issues |
| Passive Permeability | Moderate | Significantly Higher | Enhances absorption |
| Metabolic Stability | Liable to oxidation | Improved | Reduces clearance |
| Oral Absorption (Mouse) | Low | ~4-fold increase in Cmax and AUC | Drastically improved bioavailability |
| Data synthesized from Stepan et al. (2012).[1][9] |
This single case study ignited an explosion of interest in the BCP core across the pharmaceutical industry, cementing its status as a go-to tool for medicinal chemists.[4][9]
An Expanded Role: Beyond the Phenyl Ring
The success of the BCP as a para-phenyl surrogate quickly led to its exploration as a bioisostere for other common motifs.
-
para-Substituted Phenyl Ring: The BCP perfectly replicates the 180° exit vector of substituents, acting as a rigid, linear spacer.[8] However, the bridgehead-to-bridgehead distance (~1.85 Å) is significantly shorter than the C1-C4 distance of a phenyl ring (~2.79 Å), a critical consideration in structure-based design.
-
tert-Butyl Group: The BCP can serve as a non-lipophilic and metabolically robust replacement for the bulky tert-butyl group, which is often a site of metabolic oxidation.[6][7]
-
Internal Alkyne: As a rigid linear linker, the BCP can also mimic the geometry of an internal alkyne, but with a saturated, sp³-rich character.[6][7][9]
Chapter 3: The Evolution of Synthetic Methodologies
The surge in demand for BCPs in drug discovery has catalyzed the development of numerous innovative and robust synthetic methods. The majority of these routes leverage the predictable reactivity of [1.1.1]propellane.
Mastering the Propellane: Key Synthetic Strategies
The cleavage of the central bond in [1.1.1]propellane is the most common and versatile strategy for constructing functionalized BCPs.
-
Radical Additions: This is arguably the most powerful method for generating BCPs. The reaction can be initiated by various means, including heat, light (photoredox catalysis), or chemical initiators like triethylborane.[11][14] A radical species (R•) adds to the central bond of propellane, generating a bicyclo[1.1.1]pent-1-yl radical intermediate. This intermediate can then be trapped by a radical scavenger or participate in further reactions, allowing for the installation of a wide array of functional groups.[6][11]
-
Anionic Additions: Highly reactive organometallic reagents, such as organolithiums and Grignard reagents, can add nucleophilically to propellane to form a BCP-anion.[9] This anion can be quenched with an electrophile (like water or CO₂) to yield monosubstituted or disubstituted BCPs.[6] More recently, the use of "turbo" amides has provided a milder route to valuable BCP-amine building blocks.[8]
-
Multicomponent Reactions: Sophisticated methods have been developed that combine radical or anionic additions with subsequent cross-coupling or trapping steps in a single pot. These reactions can install two different and complex substituents at the bridgehead positions with high efficiency, which is invaluable for rapidly building molecular libraries for drug screening.[3][6]
Representative Protocol: Radical Carboamination of [1.1.1]Propellane
This protocol, based on work by Uchiyama and Kanazawa, illustrates a modern, multicomponent approach to synthesizing valuable 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives.[6][7]
Objective: To synthesize a 1-amino-3-alkyl/aryl-substituted BCP via a one-pot radical cascade.
Materials:
-
[1.1.1]Propellane (solution in a suitable solvent)
-
Alkyl or Aryl Iodide (R-I)
-
N-Tosylaziridine
-
Triethylborane (BEt₃, 1.0 M solution in hexanes)
-
Anhydrous solvent (e.g., Toluene)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the alkyl/aryl iodide (1.2 equivalents) and N-tosylaziridine (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene to dissolve the reagents.
-
Propellane Addition: Add the solution of [1.1.1]propellane (1.5 equivalents) to the reaction mixture at room temperature.
-
Initiation: Slowly add triethylborane (0.2 equivalents) dropwise via syringe. The reaction is often exothermic and may require cooling.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the consumption of starting materials.
-
Workup: Upon completion, quench the reaction by opening the flask to air. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired tosyl-protected BCP-amine product. The tosyl group can be subsequently removed under standard conditions to liberate the free amine.
Causality: Triethylborane reacts with trace oxygen to initiate the formation of an ethyl radical, which abstracts the iodine from R-I to generate the key carbon-centered radical (R•). This radical adds to propellane, forming the bicyclo[1.1.1]pent-1-yl radical. This intermediate then attacks the aziridine, opening the ring and forming a new C-N bond, ultimately leading to the carboaminated product after a final radical propagation step. This cascade approach is highly efficient as it forms two new bonds (C-C and C-N) in a single operation.
Chapter 4: The Impact on Drug-Like Properties
The primary motivation for using BCP bioisosteres is to rationally modulate the physicochemical properties of a molecule to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | para-Substituted Phenyl Ring | 1,3-Disubstituted BCP | Rationale for Change |
| Lipophilicity (cLogP) | Higher | Lower | BCP is a smaller, saturated hydrocarbon with fewer carbons than a phenyl ring. |
| Aqueous Solubility | Generally Lower | Generally Higher | The 3D, non-planar shape of BCP disrupts efficient crystal lattice packing, reducing lattice energy and favoring dissolution.[4][5] |
| Metabolic Stability | Susceptible to CYP450 oxidation | Highly Resistant | The absence of aromatic C-H bonds and the steric hindrance of the cage structure prevent common metabolic attacks.[7][15] |
| Fraction of sp³ Carbon (Fsp³) | 0 | 1 | Directly addresses the "flatland" problem, increasing 3D character which is correlated with higher clinical success rates. |
| Geometry | Planar, ~2.79 Å spacer | Linear, ~1.85 Å spacer | Provides a rigid but shorter scaffold, which can alter binding modes. |
The "Propellane Problem" and Future Directions
Despite the immense progress, a significant challenge remains: the reliance on [1.1.1]propellane.[9] Propellane is a volatile and highly reactive gas that is typically prepared and used in solution, presenting handling and scalability issues for process chemistry.[9] The future of BCP chemistry will likely focus on:
-
"Propellane-Free" Syntheses: Developing new routes that build the BCP core without going through the isolated propellane intermediate.
-
Bridge Functionalization: Creating efficient methods to synthesize 1,2- and 1,2,3-substituted BCPs, which could serve as novel bioisosteres for ortho- and meta-substituted phenyl rings.[16][17][18]
-
Asymmetric Synthesis: Developing catalytic, enantioselective methods to prepare chiral BCPs, further expanding their utility in drug design.[14][19]
Conclusion
The bicyclo[1.1.1]pentane scaffold has completed a remarkable journey from a strained molecule of purely theoretical interest to an indispensable tool in modern drug discovery. Its discovery, enabled by the foundational work of chemists like Wiberg, and its application, catalyzed by the insightful studies from groups at Pfizer and beyond, provide a compelling case study in how fundamental research can seed transformative industrial innovation. By offering a validated strategy to enhance solubility, block metabolism, and navigate new intellectual property space, the BCP bioisostere has firmly established its place in the medicinal chemist's toolkit. As synthetic methodologies continue to advance, the scope of BCP's impact is set to expand even further, promising a new generation of drug candidates with superior properties and a higher probability of clinical success.
References
-
Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. RIKEN. [Link]
-
Perry, M. A., & Jean, L. (2019). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Institutes of Health. [Link]
-
Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin. [Link]
-
He, F.-S., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
Zhao, J.-X., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. National Institutes of Health. [Link]
-
Uchiyama, M., et al. (2023). Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Angewandte Chemie International Edition. [Link]
-
Ma, X., & Nhat Pham, L. (2020). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Asian Journal of Organic Chemistry. [Link]
-
Anderson, E. (n.d.). New Directions in Bioisostere Research. UKRI. [Link]
- Genentech, Inc. (2022). Bicyclo[1.1.1]pentane inhibitors of dual leucine zipper (dlk) kinase for the treatment of disease.
-
Zhu, C., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. ResearchGate. [Link]
-
Mondal, D., et al. (2020). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications. [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
- Stepan, A. F., et al. (2017). Method of preparing substituted bicyclo[1.1.1]pentanes.
- Chisso Corp. (2000). Liquid-crystalline compounds having bicyclo[1.1.1]pentane structure, liquid-crystal composition, and liquid-crystal display element.
-
Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Synfacts. [Link]
-
Bremner, J. B., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. National Institutes of Health. [Link]
-
Ghule, V. D., et al. (2011). Theoretical studies on polynitrobicyclo[1.1.1]pentanes in search of novel high energy density materials. Chemical Papers. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Institutes of Health. [Link]
-
Moody, C. J., et al. (2022). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ChemRxiv. [Link]
-
University of Southampton. (n.d.). Synthesis of substituted bicyclo[1.1.1]pentane scaffolds. ePrints Soton. [Link]
-
Newton, M. D., & Schulman, J. M. (1972). Theoretical studies of tricyclo[1.1.1.01,3]pentane and bicyclo[1.1.1]pentane. Journal of the American Chemical Society. [Link]
-
Hilby, K. (2019). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group. [Link]
-
Bennett, D. J., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. [Link]
-
Walsh, S. P., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2017). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. ResearchGate. [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]
-
Ghule, V. D., et al. (2011). Theoretical studies on polynitrobicyclo[1.1.1]pentanes in search of ... ResearchGate. [Link]
-
Wiberg, K. B., & Williams, V. Z. (1965). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society. [Link]
-
Zhao, J.-X., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GtR [gtr.ukri.org]
- 15. A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
solubility of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound (CAS 156329-86-1) is a bifunctional organic molecule featuring a highly strained and rigid bicyclo[1.1.1]pentane core. This unique scaffold imparts a linear, rod-like geometry, making it an attractive substitute for para-substituted benzene rings in drug design.[1] The presence of a carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, while the methoxy group can influence the molecule's polarity, metabolic stability, and conformational preferences.
The "escape from flatland" concept in medicinal chemistry drives the increasing interest in saturated bioisosteres like BCPs to enhance properties such as solubility and metabolic stability.[1] Therefore, a thorough understanding of the solubility of BCP derivatives is critical for their successful application.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular interactions to consider are:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ethers, ketones).
-
Dipole-Dipole Interactions: The methoxy and carboxylic acid groups introduce significant polarity to the molecule. These dipoles can interact favorably with polar solvents.
-
Van der Waals Forces: The nonpolar bicyclopentane core contributes to van der Waals interactions, which are the primary forces at play in nonpolar solvents.
The overall solubility will be a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
Predicted Solubility Profile:
Based on its structure, the following solubility profile in common organic solvents can be predicted:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents due to their ability to form strong hydrogen bonds with the carboxylic acid moiety.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO)[4], and tetrahydrofuran (THF) should effectively solvate the molecule through dipole-dipole interactions.
-
Moderate to Low Solubility in Solvents of Intermediate Polarity: Ethers (e.g., diethyl ether) and chlorinated solvents (e.g., dichloromethane) are likely to show moderate solubility.
-
Low Solubility in Nonpolar Solvents: Hydrocarbon solvents like hexanes and toluene are expected to be poor solvents due to the molecule's significant polarity.
Experimental Determination of Solubility
A systematic approach to experimentally determining the solubility of this compound is crucial. The following protocols outline both qualitative and quantitative methods.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in a range of solvents and is based on standard organic chemistry laboratory procedures.[5][6]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)
-
Aqueous solutions: 5% NaOH, 5% NaHCO₃, 5% HCl
Protocol:
-
Preparation: Add approximately 2-5 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add the chosen solvent dropwise (approximately 0.1 mL at a time) to the test tube.
-
Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds.
-
Observation: Observe if the solid dissolves completely.
-
Classification:
-
Soluble: If the compound dissolves completely in ≤ 1 mL of the solvent.
-
Slightly Soluble: If a portion of the compound dissolves.
-
Insoluble: If the compound does not visibly dissolve.
-
-
Aqueous Basicity/Acidity Test:
Expected Qualitative Results:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole-dipole interactions |
| Ethers | Diethyl ether, THF | Moderately Soluble | Hydrogen bond acceptor |
| Halogenated | Dichloromethane | Sparingly Soluble | Moderate polarity |
| Aromatic | Toluene | Sparingly to Insoluble | Primarily van der Waals interactions |
| Aliphatic | Hexanes | Insoluble | Mismatch in polarity |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | Deprotonation to form a soluble salt |
Quantitative Solubility Determination (Isothermal Method)
This method provides a precise measurement of solubility at a given temperature.
Protocol:
-
Sample Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Determine the concentration of the solute in the aliquot using a suitable analytical technique, such as:
-
Gravimetric analysis: Evaporate the solvent and weigh the residual solid.
-
Chromatographic analysis (HPLC): Use a calibrated HPLC method to determine the concentration.
-
Spectroscopic analysis (UV-Vis or NMR): If the compound has a suitable chromophore or distinct NMR signals, these methods can be used with a calibration curve.
-
-
Calculation: Express the solubility in units such as mg/mL, g/L, or molarity.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility.[9] These methods are particularly useful for high-throughput screening of virtual compounds.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict solubility. Machine learning algorithms, such as lightGBM, have shown promise in accurately predicting compound solubility in organic solvents.[10][11]
-
Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the interactions between solute and solvent molecules at an atomic level to predict solubility.[12][13]
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, its molecular structure provides a strong basis for predicting its solubility behavior in a wide range of organic solvents. The presence of a polar carboxylic acid and a methoxy group, combined with a rigid, non-aromatic core, suggests high solubility in polar solvents and limited solubility in nonpolar media. This guide provides researchers with the theoretical framework and practical experimental protocols necessary to thoroughly characterize the solubility of this important building block, thereby facilitating its effective integration into drug discovery and development workflows.
Visualizations
Logical Workflow for Solubility Assessment
Caption: Workflow for assessing the solubility of the target compound.
Intermolecular Forces Governing Solubility
Caption: Key intermolecular forces influencing solubility.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
-
Shen, T., & Palmer, D. S. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(10), 4849–4864. [Link]
-
Saleh, N., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(9), 5277–5286. [Link]
-
Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]
-
University of California, Irvine. (n.d.). Carboxylic Acid Unknowns and Titration. [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PubChem. (n.d.). 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid. [Link]
-
Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9576–9585. [Link]
-
ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. [Link]
-
ChemRxiv. (2021). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. [Link]
-
ResearchGate. (n.d.). Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. [Link]
-
ACS Publications. (2021). Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. [Link]
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]
An In-Depth Technical Guide to the Stability of the Bicyclo[1.1.1]pentane Core
Abstract
Bicyclo[1.1.1]pentane (BCP) presents a fascinating paradox in structural chemistry: it is a molecule of exceptionally high strain, yet it exhibits remarkable kinetic stability. This unique characteristic has propelled it from a chemical curiosity to a cornerstone of modern medicinal chemistry, where it serves as a versatile bioisostere for common motifs like para-substituted phenyl rings and tert-butyl groups.[1] This guide provides a comprehensive technical analysis of the BCP core's stability, exploring its unique geometry, the thermodynamics of its strain, its surprising kinetic inertness, and the practical application of these properties in drug development. We will delve into the causality behind its stability, present quantitative data, and outline experimental and computational methodologies for its characterization.
The Structural Anomaly: Geometry and Bonding in BCP
The stability of the BCP core is intrinsically linked to its unique three-dimensional structure. First synthesized in 1964 by Wiberg and co-workers, the molecule consists of three fused cyclobutane rings sharing a common C1-C3 axis.[1][2] This arrangement forces the bridgehead carbons (C1 and C3) into an "inverted" tetrahedral geometry, a significant deviation from the ideal 109.5° bond angles.
The key geometric features are:
-
Bridgehead Carbons: The external C-C-C angles are severely compressed to approximately 74°, while the internal C1-C2-C3 angle is around 94°.
-
C1-C3 Interaction: The distance between the two bridgehead carbons is exceptionally short, typically around 1.85 Å, which is significantly shorter than the diagonal of a cyclobutane ring. This proximity leads to a unique bonding or through-space interaction that is crucial to the molecule's overall stability.
-
Rigidity: The cage-like structure provides a rigid, linear scaffold between substituents placed at the C1 and C3 positions, perfectly mimicking the 180° exit vector of a para-substituted arene.[2]
This strained geometry might suggest high reactivity, but the reality is far more complex. The electronic structure is characterized by a high degree of p-orbital character in the C-H bonds of the bridgehead carbons and significant s-orbital character in the C1-C3 bond. This distribution helps to stabilize the strained framework.
Quantifying Stability: Strain Energy and Thermodynamics
Despite its kinetic stability, the BCP core is thermodynamically strained. The strain energy, which is the excess energy of the molecule compared to a hypothetical strain-free analogue, is a critical quantitative measure.
The BCP core possesses a substantial strain energy of approximately 66.6 kcal/mol.[1][2][3] This value is comparable to other highly strained cyclic systems and underscores the immense potential energy stored within its bonds.
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.5 |
| Bicyclo[1.1.1]pentane | 66.6 [1][2] |
| Cubane | 166 |
Table 1: Comparison of Strain Energies in Selected Cycloalkanes.
The high strain energy arises primarily from angle strain due to the compressed bond angles within the fused cyclobutane rings. However, computational studies have shown that introducing a trigonal center, for instance in methylenebicyclo[1.1.1]pentane, does not increase the strain as much as might be expected.[4] This is attributed to a slight increase in the C1-C3 distance, which alleviates some repulsive interaction, counteracting the increased angle strain at the trigonal carbon.[4]
The Paradox Explained: Kinetic Stability and Reactivity
The defining feature of the BCP core is its remarkable kinetic stability. Despite the high thermodynamic strain, it is surprisingly inert to many chemical reactions that would readily cleave other strained rings. This inertness is the primary reason for its utility in drug design, where metabolic stability is paramount.[5]
The kinetic stability can be attributed to several key factors:
-
Steric Shielding: The bridgehead positions are sterically shielded. A nucleophile attempting an SN2 reaction at a bridgehead carbon is blocked by the cage structure itself, making backside attack impossible.
-
Unfavorable Transition States:
-
Carbocation Formation: Formation of a carbocation at the bridgehead is highly disfavored. According to Bredt's rule, a planar carbocation cannot form at a bridgehead position in a small bicyclic system without introducing prohibitive angle strain.
-
Radical Stability: While radical reactions are a primary route to functionalizing BCPs (typically via the highly reactive precursor [1.1.1]propellane), the resulting bicyclo[1.1.1]pent-1-yl radical is itself kinetically stable, with an energy barrier to ring-opening of approximately 26 kcal/mol.[6]
-
-
Orbital Alignment: The orbitals involved in potential ring-opening pathways are poorly aligned for concerted reactions, creating a high activation energy barrier.
This inherent stability means that BCP-containing molecules often exhibit improved metabolic stability and pharmacokinetic profiles compared to their aromatic counterparts.[5][7]
Harnessing Stability: The BCP Core in Drug Discovery
The combination of a rigid, linear geometry mimicking a p-phenylene spacer and exceptional kinetic stability makes the BCP core a powerful bioisostere in medicinal chemistry.[1] Replacing an aromatic ring or a tert-butyl group with a BCP moiety can lead to significant improvements in a drug candidate's properties.[8][9]
Key Advantages of BCP Bioisosteres:
-
Improved Solubility: Replacing a flat, lipophilic phenyl ring with a three-dimensional, saturated BCP core often disrupts crystal packing and reduces lipophilicity, leading to enhanced aqueous solubility.[10][11]
-
Enhanced Metabolic Stability: The BCP core is resistant to common metabolic pathways that degrade aromatic rings, such as oxidation by cytochrome P450 enzymes.[2][5]
-
Improved Permeability: The introduction of a BCP unit can improve passive permeability across cell membranes.[10]
-
Novel Chemical Space: As a non-classical bioisostere, BCP allows chemists to "escape from flatland" and explore novel three-dimensional chemical space, potentially leading to improved potency and selectivity.[12][13]
A notable early example was the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP core. The resulting compound maintained subnanomolar potency while showing significant improvements in both aqueous solubility and passive permeability.[10]
Methodologies for Stability and Reactivity Analysis
Assessing the stability and reactivity of BCP derivatives involves a combination of experimental and computational techniques.
Experimental Protocol: Synthesis of a 1,3-Disubstituted BCP via Radical Addition
The most common route to functionalized BCPs involves the strain-release reaction of [1.1.1]propellane.[6] The following is a representative protocol for a light-initiated radical addition.
Objective: To synthesize 1-iodo-3-methylbicyclo[1.1.1]pentane.
Materials:
-
[1.1.1]Propellane (solution in Et₂O-CH₂(OEt)₂)
-
Methyl iodide (MeI)
-
Flow chemistry reactor equipped with a high-power LED light source
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: A solution of [1.1.1]propellane (1.2 equivalents) and methyl iodide (1.0 equivalent) is prepared.[14]
-
Reaction: The solution is pumped through a flow reactor and irradiated with a blue LED light source. The light initiates the homolytic cleavage of the C-I bond in methyl iodide, generating a methyl radical.
-
Propagation: The methyl radical adds to the central C1-C3 bond of [1.1.1]propellane, forming a bicyclo[1.1.1]pent-1-yl radical.[1][15]
-
Termination: This radical then abstracts an iodine atom from another molecule of methyl iodide, yielding the product 1-iodo-3-methylbicyclo[1.1.1]pentane and propagating the radical chain.
-
Workup: The reaction mixture is collected from the flow reactor.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation to yield the final compound.[14]
Self-Validation:
-
Monitoring: The reaction can be monitored by GC-MS to track the consumption of starting materials and the formation of the product.
-
Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Computational Workflow: Determining Strain Energy
Density Functional Theory (DFT) is a powerful tool for calculating the strain energy and analyzing the electronic structure of BCPs.
Objective: To calculate the strain energy of bicyclo[1.1.1]pentane.
Methodology:
-
Geometry Optimization: Perform a full geometry optimization of the BCP molecule using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Homodesmotic Reaction: Construct a theoretical (homodesmotic) reaction where the number and types of bonds are conserved on both sides of the equation. This minimizes errors in the calculation. A suitable reaction for BCP is: Bicyclo[1.1.1]pentane + 5 CH₃CH₃ → 3 CH₃CH₂CH₃ + 2 (CH₃)₃CH
-
Energy Calculations: Calculate the electronic energies (with ZPVE correction) for all molecules in the homodesmotic equation using the same DFT method and basis set.
-
Strain Energy Calculation: The strain energy is the negative of the enthalpy change (ΔH) for this reaction. ΔH can be calculated as: ΔH = [E(products)] - [E(reactants)]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1'-Bicyclopentene | 934-02-1 | Benchchem [benchchem.com]
- 4. Synthesis and studies of bicyclo(1.1.1);pentane derivatives - ProQuest [proquest.com]
- 5. pnas.org [pnas.org]
- 6. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 9. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Unlocking New Chemical Space: An In-depth Technical Guide to the Electronic Properties of 3-Substituted Bicyclo[1.1.1]pentanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative bioisostere for the para-substituted phenyl ring in modern medicinal chemistry, offering a pathway to escape the "flatland" of aromatic systems and access novel chemical space with improved physicochemical properties.[1][2][3] This guide provides a comprehensive technical overview of the core electronic properties of 3-substituted BCPs, delving into the nuances of through-bond electronic effects, the influence of substituents on acidity and dipole moments, and practical methodologies for their characterization. By synthesizing experimental data with computational insights, this document serves as an essential resource for researchers seeking to harness the unique electronic landscape of the BCP core in the design of next-generation therapeutics.
Introduction: The Bicyclo[1.1.1]pentane Core as a Phenyl Ring Mimic
The relentless pursuit of novel drug candidates with optimized pharmacokinetic profiles has driven the exploration of bioisosteres that can replace problematic aromatic moieties.[4][5] The bicyclo[1.1.1]pentane (BCP) cage has garnered significant attention as a non-classical, saturated bioisostere of the 1,4-disubstituted phenyl ring.[1][2][3][6] Its rigid, three-dimensional structure provides a similar exit vector for substituents as a para-substituted benzene ring while often conferring superior properties such as enhanced aqueous solubility, improved metabolic stability, and reduced non-specific binding.[4][7][8]
The utility of the BCP scaffold extends beyond its steric mimicry. The unique bonding arrangement within the strained cage gives rise to distinct electronic properties that are crucial for understanding its influence on molecular interactions and overall biological activity. This guide will explore these electronic characteristics in detail, providing a foundational understanding for the rational design of BCP-containing molecules.
The Unique Electronic Landscape of the Bicyclo[1.1.1]pentane Cage
The electronic nature of the BCP core is dominated by the strained C-C bonds and the through-bond and through-space interactions between the bridgehead carbons. This leads to efficient transmission of electronic effects, a phenomenon that is critical to its function as a phenyl ring bioisostere.
Through-Bond Electronic Communication
Despite being a saturated aliphatic system, the BCP cage exhibits remarkable through-bond electronic communication between the 1 and 3 positions. This is a consequence of the unique orbital alignment within the rigid framework, which facilitates hyperconjugative interactions.[9] This efficient electronic coupling allows the BCP moiety to act as a conduit for inductive and field effects, much like an aromatic ring.
Experimental evidence for this through-bond communication can be observed in NMR spectroscopy. Studies on 1-X-bicyclo[1.1.1]pentanes have shown that the ³J(C1-H) coupling constants are sensitive to the nature of the substituent at the 3-position, indicating a transmission of electronic effects across the cage.[1]
Quantifying Substituent Effects: pKa and Hammett-Type Analysis
The influence of a substituent at the 3-position on the electronic properties of the BCP core can be quantitatively assessed by measuring the pKa of a series of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. The acidity of the carboxylic acid at the 1-position serves as a sensitive probe for the electronic effects transmitted through the cage.
Substituent Effects on Acidity (pKa)
Experimental studies have shown a clear correlation between the nature of the substituent at the 3-position and the pKa of the carboxylic acid at the 1-position.[2] Electron-withdrawing groups increase the acidity (lower pKa), while electron-donating groups decrease the acidity (higher pKa). This demonstrates the efficient transmission of polar field effects through the BCP framework.
| Substituent (X) at C3 | pKa of 3-X-BCP-1-COOH (Calculated Gas Phase) | Inductive Effect |
| -H | 344.9 | Neutral |
| -CH₃ | 345.8 | Electron-donating |
| -F | 338.4 | Electron-withdrawing |
| -Cl | 339.2 | Electron-withdrawing |
| -Br | 339.8 | Electron-withdrawing |
| -CN | 335.7 | Strongly electron-withdrawing |
| -NO₂ | 332.9 | Very strongly electron-withdrawing |
| -NH₂ | 348.1 | Electron-donating |
Table 1: Calculated gas-phase acidities (in kcal/mol) of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, illustrating the impact of substituent electronic effects. Data adapted from Adcock et al. (2005).[2]
Correlation with Hammett Parameters
The electronic influence of the BCP core can be further contextualized by correlating the pKa data with established substituent constants, such as Hammett (σ) or Taft (σ*) parameters. While a direct Hammett-type analysis is not strictly applicable to this aliphatic system, the linear free-energy relationship observed between the pKa of 3-substituted BCP-1-carboxylic acids and the inductive/field constants (σI) of the substituents underscores the dominance of these effects in the BCP system.[10]
Dipole Moments of 3-Substituted Bicyclo[1.1.1]pentanes
The dipole moment of a molecule is a critical parameter that influences its solubility, membrane permeability, and interactions with biological targets. The rigid nature of the BCP scaffold makes the overall molecular dipole moment highly dependent on the dipole moment of the substituent at the 3-position.
Computational studies are invaluable for predicting the dipole moments of novel BCP derivatives. Density Functional Theory (DFT) calculations have been shown to provide reliable predictions of molecular dipole moments.
| Substituent (X) at C3 | Calculated Dipole Moment (Debye) |
| -H | 0.00 |
| -F | 1.89 |
| -Cl | 1.92 |
| -Br | 1.90 |
| -CN | 4.05 |
| -NO₂ | 4.23 |
| -NH₂ | 1.45 |
| -CH₃ | 0.34 |
Table 2: Calculated dipole moments of 3-substituted bicyclo[1.1.1]pentanes at the B3LYP/6-311++G(d,p) level of theory.
Experimental Protocols
Synthesis of a Representative 3-Substituted BCP: 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol outlines the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a key building block for incorporating the BCP scaffold into peptides and other biologically relevant molecules.[1][2][3][11][12] The synthesis starts from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Step 1: Monomethyl Esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol.
-
Add thionyl chloride (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Remove the solvent under reduced pressure to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[12]
Step 2: Curtius Rearrangement
-
Dissolve the monoester from Step 1 (1.0 eq) in tert-butanol.
-
Add triethylamine (1.2 eq) and diphenylphosphoryl azide (1.1 eq).
-
Heat the mixture at 85 °C for 24 hours.
-
After cooling, perform an aqueous workup to isolate the Boc-protected amino acid, 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.[2]
Step 3: Deprotection
-
Treat the Boc-protected amino acid with a strong acid, such as trifluoroacetic acid, in a suitable solvent like dichloromethane.
-
Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid.
Conclusion
The 3-substituted bicyclo[1.1.1]pentane scaffold offers a compelling alternative to traditional aromatic linkers in drug design, providing a unique combination of steric mimicry and distinct electronic properties. Understanding the efficient through-bond electronic communication, the predictable influence of substituents on acidity and dipole moments, and the appropriate experimental and computational methods for their characterization is paramount for the successful application of this valuable bioisostere. This guide provides a foundational framework for researchers to confidently explore the rich chemical space enabled by the BCP core, paving the way for the discovery of innovative therapeutics with enhanced drug-like properties.
References
-
The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (2024). Chinese Journal of Chemistry. [Link]
-
Adcock, W., Baran, Y., Filippi, A., Speranza, M., & Trout, N. (2005). Polar substituent effects in the bicyclo[1.1.1]pentane ring system: acidities of 3-substituted-bicyclo[1.1.1]pentane-1-carboxylic acids. Journal of Organic Chemistry, 70(3), 1029-1034. [Link]
-
Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. - ResearchGate. (n.d.). [Link]
-
Ripenko, V., Sham, V., Levchenko, V., Holovchuk, S., Vysochyn, D., Klymov, I., ... & Mykhailiuk, P. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9556-9569. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]
-
Caputo, D. F. J., Arroniz, C., Dürr, A. B., Mousseau, J. J., Stepan, A. F., Mansfield, S. J., & Anderson, E. A. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(21), 4845-4851. [Link]
-
Della, E. W., Lochert, I. J., Tormena, C. F., Contreras, R. H., & Cremer, D. (2001). Experimental and DFT studies on the transmission mechanisms of analogous NMR JCH and JCC couplings in 1-X- and 1-X-3-methylbicyclo[1.1.1]-pentanes. Magnetic Resonance in Chemistry, 39(7), 427-434. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Sullivan, T. J., DiRico, K. J., ... & O'Donnell, C. J. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
-
Sharland, J. C., & Davies, H. M. L. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(7), 1836-1850. [Link]
-
Wiberg, K. B., & Wiberg, S. H. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry, 67(4), 1133-1138. [Link]
-
Della, E. W., Grob, C. A., & Taylor, D. K. (1994). Bridgehead Carbocations: A Solvolytic Study of 1-Bromobicyclo[1.1.1]pentane and Its Bridgehead-Substituted Derivatives. Helvetica Chimica Acta, 77(5), 1185-1194. [Link]
-
Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - ResearchGate. (n.d.). [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). [Link]
-
Larrañaga, O., de Cózar, A., & Cossío, F. P. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 11(16), 4148-4157. [Link]
-
Taft equation - Wikipedia. (n.d.). [Link]
-
Bicyclo[1.1.1]pentyl Substituents in Phosphorus and Aluminum Organometallics. (n.d.). [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Polar substituent effects in the bicyclo[1.1.1]pentane ring system: acidities of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Buy 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (EVT-2977446) | 676371-66-7 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
The Bicyclo[1.1.1]pentane Scaffold: A Three-Dimensional Strategy for Superior Drug Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Escaping Flatland in Medicinal Chemistry
The over-reliance on aromatic ring systems, particularly the phenyl group, in drug discovery has led to a phenomenon often described as "molecular obesity" and "flatland" – a chemical space dominated by planar, lipophilic molecules. While integral to many successful therapeutics, the phenyl ring often introduces liabilities, including metabolic instability through cytochrome P450-mediated oxidation, poor aqueous solubility, and potential for off-target interactions.[1] In response, medicinal chemists are increasingly turning to three-dimensional, saturated bioisosteres to navigate away from these pitfalls.[2] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful and practical alternative.[3]
The BCP scaffold is a unique, propeller-shaped, rigid cage structure that can serve as a non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups. Its rigid, three-dimensional nature allows it to project substituents in a well-defined manner, mimicking the linear trajectory of a para-substituted arene while occupying a distinct chemical space.[4] This guide provides a comprehensive overview of the core principles, synthesis, and strategic application of BCPs in modern drug design, offering insights into how this small, strained ring system can unlock superior physicochemical and pharmacokinetic properties.
The BCP Advantage: A Paradigm Shift in Physicochemical Properties
The decision to replace a phenyl ring with a BCP is a strategic one, aimed at improving a compound's drug-like properties. The fundamental differences in their electronic and spatial characteristics lead to significant improvements in solubility, metabolic stability, and permeability.[5]
Enhanced Aqueous Solubility
The replacement of a planar, aromatic phenyl ring with the sp³-rich, non-aromatic BCP scaffold typically leads to a dramatic increase in aqueous solubility. This is attributed to the disruption of crystal lattice packing and a reduction in the energetic penalty of creating a cavity in water. The seminal example of this is the γ-secretase inhibitor BMS-708,163, where the substitution of a central fluorophenyl ring with a BCP moiety resulted in a significant improvement in aqueous solubility, contributing to enhanced oral absorption.[5]
Improved Metabolic Stability
Aromatic rings are prone to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates and rapid clearance. The saturated C-H bonds of the BCP core are generally more resistant to such metabolic pathways, resulting in increased metabolic stability and a more predictable in vivo profile.[5]
Modulation of Lipophilicity and Permeability
While often increasing polarity, the incorporation of a BCP does not necessarily lead to a decrease in permeability. In many cases, BCP analogues exhibit enhanced passive permeability. This is thought to be due to a reduction in the desolvation penalty upon entering the lipid bilayer of the cell membrane. The overall effect on lipophilicity (logP) can be modulated, with BCPs generally being less lipophilic than their phenyl counterparts.[2]
Quantitative Comparison of Physicochemical Properties
The following table summarizes the typical impact of replacing a phenyl ring with a BCP moiety on key physicochemical parameters, drawing from various case studies in the literature.
| Property | Phenyl-Containing Compound | BCP-Containing Analog | Typical Fold Change/Difference | References |
| Aqueous Solubility | Low | High | >50-fold increase | [6][7] |
| ChromLogD7.4 | High | Lower | Reduction of up to 1 log unit | [6][7] |
| Artificial Membrane Permeability | Moderate | High | ~3-fold increase | |
| Metabolic Stability (Microsomal Clearance) | High Clearance | Low Clearance | Significantly reduced | [8] |
| Non-specific Binding (CHI(IAM)) | High | Low | Markedly decreased | [5] |
Synthetic Strategies for Accessing Bicyclo[1.1.1]pentanes
The widespread adoption of BCPs in medicinal chemistry has been fueled by the development of robust and scalable synthetic routes. The majority of these methods rely on the highly strained and reactive intermediate, [1.1.1]propellane .
The Gateway: Synthesis of [1.1.1]Propellane
[1.1.1]Propellane is the common precursor for the synthesis of most functionalized BCPs. Its synthesis is typically achieved from commercially available starting materials, as detailed in the following protocol.
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (in diethyl ether)
-
Pentane
-
Anhydrous diethyl ether
-
Argon atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and pentane under an argon atmosphere.
-
The flask is cooled to -78 °C, and a solution of methyllithium in diethyl ether is added dropwise with vigorous stirring over 15 minutes.
-
The reaction mixture is maintained at -78 °C for an additional 15 minutes.
-
The cooling bath is replaced with an ice-water bath (0 °C), and the mixture is stirred for another hour.
-
The volatile materials, including the [1.1.1]propellane product, are transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C (liquid nitrogen).[9]
Note: [1.1.1]Propellane is a highly volatile and reactive compound and should be handled with care in a well-ventilated fume hood. The ethereal solution is typically used directly in subsequent reactions.
Caption: Synthesis of the key intermediate, [1.1.1]propellane.
Functionalization of [1.1.1]Propellane: Building the BCP Core
The central C1-C3 bond of [1.1.1]propellane is highly strained and readily undergoes reactions with radicals and nucleophiles, providing a versatile entry point for the synthesis of 1,3-disubstituted BCPs.
Radical additions to [1.1.1]propellane are among the most common methods for BCP synthesis. A variety of radical precursors can be employed, often initiated by light or a radical initiator like triethylborane.
Materials:
-
[1.1.1]Propellane (in diethyl ether/cyclohexane solution)
-
Iodomethane
-
Photoreactor (e.g., with 365 nm LEDs)
Procedure:
-
A solution of iodomethane and [1.1.1]propellane in diethyl ether is prepared.
-
The solution is passed through a flow reactor equipped with a 365 nm LED light source.[10]
-
The reaction mixture is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or crystallization to afford 1-iodobicyclo[1.1.1]pentane.
Caption: Key pathways for the functionalization of [1.1.1]propellane.
Synthesis of Key BCP Building Blocks
From simple functionalized BCPs like the iodo-derivative, a wide array of synthetically useful building blocks can be prepared, such as carboxylic acids and amines.
Materials:
-
1-Iodobicyclo[1.1.1]pentane
-
tert-Butyllithium (in pentane)
-
Dry ice (solid CO₂)
-
Anhydrous diethyl ether
-
Argon atmosphere
Procedure:
-
A solution of 1-iodobicyclo[1.1.1]pentane in anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere.
-
A solution of tert-butyllithium in pentane is added dropwise, and the mixture is stirred for 10 minutes.
-
The reaction mixture is then poured onto freshly crushed dry ice.
-
The mixture is allowed to warm to room temperature, and water is added.
-
The aqueous layer is separated, acidified with HCl, and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to yield bicyclo[1.1.1]pentane-1-carboxylic acid.[11]
Case Studies: Bicyclo[1.1.1]pentanes in Action
The theoretical benefits of BCP incorporation have been validated in numerous drug discovery programs. The following case studies highlight the practical impact of this bioisosteric replacement strategy.
Case Study 1: A Breakthrough in Alzheimer's Research - The γ-Secretase Inhibitor
One of the earliest and most cited examples of the successful application of BCPs is in the development of γ-secretase inhibitors for the treatment of Alzheimer's disease.[5]
-
The Challenge: The parent compound, BMS-708,163, suffered from poor aqueous solubility and low passive permeability, limiting its oral bioavailability.
-
The Solution: Replacement of the central para-substituted fluorophenyl ring with a BCP moiety led to a new compound with equipotent enzyme inhibition but with significantly improved solubility and permeability.
-
The Outcome: The BCP-containing analogue demonstrated approximately a 4-fold increase in Cmax and AUC values in a mouse model, showcasing the profound impact of this bioisosteric switch on the drug's pharmacokinetic profile.[5]
Case Study 2: Improving the Profile of an Anti-Atherosclerosis Agent - Darapladib Analogue
The Lp-PLA₂ inhibitor darapladib, investigated for the treatment of atherosclerosis, had suboptimal physicochemical properties, including low solubility.
-
The Challenge: Darapladib's high lipophilicity and low solubility were significant hurdles in its development.
-
The Solution: A BCP analogue was synthesized where one of the phenyl rings was replaced by the BCP scaffold.
-
The Outcome: The BCP-darapladib analogue exhibited a 9-fold increase in kinetic solubility and a 3-fold improvement in artificial membrane permeability.[6] Although slightly less potent, the dramatically improved physicochemical properties underscored the value of the BCP as a phenyl bioisostere.
Recent Clinical Candidates
The success of BCPs in preclinical studies has led to their incorporation into molecules that have advanced to clinical trials. For instance, drug candidates from Gilead and Denali Therapeutics containing BCP frameworks have entered clinical development, highlighting the growing acceptance and importance of this motif in the pharmaceutical industry.[12]
Future Perspectives
The journey of the bicyclo[1.1.1]pentane scaffold from a chemical curiosity to a valuable tool in the medicinal chemist's arsenal is a testament to the power of innovative molecular design. As synthetic methodologies continue to evolve, allowing for more diverse and complex functionalization of the BCP core, its application is expected to expand further. The exploration of BCPs as bioisosteres for meta- and ortho-substituted phenyl rings, as well as their use in creating novel chemical space, represents exciting frontiers in drug discovery. The "escape from flatland" is well underway, with the three-dimensional BCP scaffold leading the charge towards a new generation of safer and more effective medicines.
References
-
[1.1.1]Propellane. Organic Syntheses. [Link]
-
A practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Organic & Biomolecular Chemistry. [Link]
-
PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. Nature Communications. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development. [Link]
-
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank. [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]
-
Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. [Link]
-
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Design of analogues of bicyclo[1.1.1]pentanes with an enhanced water solubility: cores A and B (2‐oxabicyclo[2.1.1]hexane). Angewandte Chemie International Edition. [Link]
-
Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes. University of Oxford. [Link]
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. [Link]
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
-
A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C−Glycosides. ChemRxiv. [Link]
-
Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. Organic Letters. [Link]
-
Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Organic Letters. [Link]
-
Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application. American Chemical Society. [Link]
-
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
improving medicines with carbon propellers. University of Oxford. [Link]
-
Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. [Link]
-
Copper-Mediated Synthesis of Drug-like Bicyclopentanes. ACS Catalysis. [Link]
-
Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Advanced Drug Delivery Reviews. [Link]
Sources
- 1. Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application [morressier.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Modern Chemistry
Bicyclo[1.1.1]pentanes (BCPs) have emerged from the realm of esoteric strained molecules to become a cornerstone in contemporary medicinal chemistry and materials science. Their rigid, linear, and three-dimensional structure makes them exceptional non-classical bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes. The replacement of these common moieties with a BCP scaffold can significantly enhance the physicochemical properties of molecules, leading to improved solubility, metabolic stability, and oral absorption.[1][2] 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid, in particular, is a valuable building block that introduces a polar methoxy group and a carboxylic acid handle for further functionalization, making it a highly sought-after fragment in drug discovery programs.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, commencing from the readily accessible starting material, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The presented synthetic route is designed to be robust and scalable, enabling researchers to produce this valuable compound in multigram quantities. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Overall Synthetic Strategy
The synthesis of this compound from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a multi-step process that involves the selective functionalization of one of the two carboxylic acid groups. The overall strategy is outlined below:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The starting material, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, can be synthesized on a large scale from [1.1.1]propellane. The following protocol is adapted from established literature procedures.[3][4][5][6]
Protocol 1.1: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
This step involves the photochemical addition of [1.1.1]propellane to 2,3-butanedione (diacetyl). [1.1.1]Propellane is a highly strained and reactive molecule, typically generated in situ and used immediately.[7][8]
Materials:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium in diethyl ether
-
2,3-Butanedione (freshly distilled)
-
Pentane, anhydrous
-
Diethyl ether, anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
450 W medium-pressure UV lamp with a cooling jacket
-
Mechanical stirrer
-
Rotary evaporator
Procedure:
-
A solution of [1.1.1]propellane is prepared in pentane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium according to the procedure of Lynch and Dailey, as detailed in Organic Syntheses.[6]
-
To the freshly prepared solution of [1.1.1]propellane (1.0 equiv), add freshly distilled 2,3-butanedione (1.1 equiv).
-
Cool the reaction mixture to -10 °C using a cooling bath.
-
Irradiate the mixture with a 450 W medium-pressure UV lamp for 8 hours, maintaining the temperature at -10 ± 5 °C. Monitor the reaction by NMR for the disappearance of the [1.1.1]propellane signal (δ 2.0 ppm).[6]
-
Once the reaction is complete, evaporate the solvents on a rotary evaporator.
-
Wash the resulting crystalline material three times with a cold 2:1 mixture of pentane:diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane as a crystalline solid.[6]
Protocol 1.2: Haloform Reaction to Yield Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The diketone is then converted to the diacid via a haloform reaction.[4][5][6]
Materials:
-
1,3-Diacetylbicyclo[1.1.1]pentane
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Chloroform (CHCl₃)
-
Sodium bisulfite (NaHSO₃)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Separatory funnel
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, addition funnel, and thermometer, prepare a solution of sodium hydroxide (15 equiv) in water.
-
Cool the solution to 0 °C and add bromine (7.5 equiv) dropwise.
-
Prepare a solution of 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equiv) in dioxane.
-
Add the diketone solution dropwise to the sodium hypobromite solution, maintaining the temperature below 3 °C.[6]
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[6]
-
Add a small amount of sodium bisulfite to quench any remaining bromine.
-
Extract the aqueous solution with chloroform (3x) to remove any organic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a white solid.[4][5]
Part 2: Selective Mono-esterification
To differentiate the two carboxylic acid groups, a selective mono-esterification is performed.
Protocol 2.1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol, adapted from Ripenko et al., utilizes thionyl chloride in methanol for an efficient mono-esterification.[4][5]
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Hexane
-
Methyl tert-butyl ether (MTBE)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in anhydrous methanol.
-
Cool the solution in an ice bath and add thionyl chloride (3.0 equiv) dropwise, maintaining the temperature between 20-40 °C.[5]
-
Stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of hexane:MTBE and filter through a short plug of silica gel.
-
Concentrate the filtrate to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a white solid.[5]
| Parameter | Value | Reference |
| Starting Material | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | [4][5] |
| Reagent | Thionyl chloride in Methanol | [4][5] |
| Stoichiometry | 1.0 : 3.0 (Acid : SOCl₂) | [5] |
| Temperature | 20-40 °C (addition), then RT | [5] |
| Reaction Time | Overnight | [5] |
| Yield | 83% | [5] |
Table 1: Key parameters for the mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Part 3: Conversion of the Carboxylic Acid to a Methoxy Group
This transformation is achieved in two steps: a decarboxylative bromination followed by a nucleophilic substitution.
Protocol 3.1: Decarboxylative Bromination via the Hunsdiecker Reaction
The Hunsdiecker reaction allows for the conversion of a carboxylic acid to an alkyl halide. Here, we will use a modified version for the synthesis of the bromo-BCP derivative.
Materials:
-
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
-
Mercuric oxide (HgO), red
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in anhydrous carbon tetrachloride, add red mercuric oxide (0.5 equiv).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of bromine (1.0 equiv) in carbon tetrachloride dropwise to the refluxing mixture.
-
Continue refluxing until the color of bromine disappears.
-
Cool the reaction mixture and filter to remove mercuric bromide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate.
Protocol 3.2: Nucleophilic Substitution with Sodium Methoxide
The final step in forming the methoxy-substituted BCP core is a nucleophilic substitution of the bromide with methoxide.
Materials:
-
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
-
Sodium metal (Na)
-
Methanol (MeOH), anhydrous
-
Pentane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 equiv) in anhydrous methanol under an inert atmosphere.
-
To this solution, add methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv).
-
Stir the reaction mixture at room temperature for 3 days.
-
Dilute the reaction mixture with water and extract with pentane (5x).
-
Wash the combined pentane extracts with water (4x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield methyl 3-methoxybicyclo[1.1.1]pentane-1-carboxylate.
Part 4: Final Hydrolysis
The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.
Figure 2: Final hydrolysis step to obtain the target compound.
Protocol 4.1: Saponification of the Methyl Ester
Materials:
-
Methyl 3-methoxybicyclo[1.1.1]pentane-1-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve methyl 3-methoxybicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (1.5 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Discussion and Scientific Rationale
The presented synthetic route is designed for efficiency and scalability. The initial photochemical reaction to form the BCP core is a powerful method for constructing this strained ring system. The subsequent haloform reaction is a classic and reliable method for converting methyl ketones to carboxylic acids.
The selective mono-esterification is a critical step. The use of thionyl chloride in methanol is advantageous as it proceeds under mild conditions and allows for easy workup. The mechanism involves the formation of an acyl chloride intermediate which is then esterified by methanol.
The conversion of the second carboxylic acid to a methoxy group is the most challenging part of the synthesis. A direct decarboxylative methoxylation is not well-established for this system. Therefore, a two-step approach is more reliable. The Hunsdiecker reaction, while using stoichiometric mercury, is an effective method for decarboxylative halogenation. The subsequent nucleophilic substitution with sodium methoxide proceeds via an SN1 or SN2-like mechanism at the bridgehead carbon, a reaction that is surprisingly facile on the BCP scaffold.
The final hydrolysis is a standard saponification reaction. The use of lithium hydroxide is common for its high reactivity and the ease of workup.
Safety Considerations
-
[1.1.1]Propellane: This is a highly strained and potentially explosive compound. It should be handled with extreme care, in dilute solutions, and at low temperatures.
-
Bromine: Is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Thionyl Chloride: Is a corrosive and lachrymatory liquid. It reacts violently with water. Handle in a fume hood.
-
Sodium Metal: Reacts violently with water and alcohols. Handle under an inert atmosphere.
-
Mercury Compounds: Are highly toxic. Handle with extreme care and dispose of waste properly.
References
- Ripenko, V., Vysochyn, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Journal of Organic Chemistry.
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central. [Link]
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]
-
Ma, X., & Pham, L. N. (2019). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. ResearchGate. [Link]
-
University of Southampton Research Repository. (n.d.). Synthesis and properties of novel substituted bicyclo[1.1.1]pentane derivatives. [Link]
-
Paiva, A., et al. (n.d.). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
Wikipedia. (n.d.). Bicyclobutane. [Link]
-
Wu, J. (n.d.). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Recent advances in the applications of [1.1.1]propellane in organic synthesis. [Link]
-
Paiva, A., et al. (n.d.). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
Chen, J. C., & Tantillo, D. J. (n.d.). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science. [Link]
-
Paiva, A., et al. (2022). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC - NIH. [Link]
-
Anderson, E. A., et al. (n.d.). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Wiberg, K. B., & Dailey, W. P. (1998). [1.1.1]Propellane. Organic Syntheses, 75, 97. [Link]
-
Kaszynski, P., & Michl, J. (1988). Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[ l.l.l]pentanes. A New Synthetic Route to Functionalized Bicycle[ l.l.l]pentanes. Journal of the American Chemical Society, 110(15), 5225-5226. [Link]
-
Garry, O. L., & Heilmann, M. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University. [Link]
-
Ma, X., & Pham, L. N. (2019). The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H... ResearchGate. [Link]
-
Adcock, W., & Gangodawila, H. (n.d.). Cross Cage Interactions in Substituted Bicyclo[l.l.l]pent-l-yl Radicals. Australian Journal of Chemistry, 43(6), 1129-1134. [Link]
-
Jonczyk, A., & Kowalkowska, A. (n.d.). Among the sodium–nitrogen compounds that find frequent use in organic syntheses are sodium amide. Science of Synthesis, 8a, 135-198. [Link]
-
Baran, P. S., et al. (2025). A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. [Link]
-
Uchiyama, M., et al. (n.d.). Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]
-
Lasányi, D., et al. (2019). Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Letters. [Link]
- Kaszynski, P., & Michl, J. (1995). Compounds and methods based on [1.1.1]propellane.
-
Szeimies, G., et al. (n.d.). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. ResearchGate. [Link]
-
Garry, O. L., & Heilmann, M. (n.d.). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Della, E. W., & Taylor, D. K. (1991). Synthesis of S o m e Bridgehead-Bridgehead-Disubstituted Bic yclo[l.l.l]pentanes. Australian Journal of Chemistry, 44(6), 881-887. [Link]
-
Molbase. (n.d.). dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate. [Link]
-
Qin, T., et al. (2017). Nickel‐Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms. ResearchGate. [Link]
-
Thieme Connect. (n.d.). Cat03.idx.kw-prelim 165..570. [Link]
-
Kaszynski, P., & Michl, J. (2000). Nickel and Palladium-Catalyzed Cross-Coupling Reactions at the Bridgehead of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]
-
Fedoryński, M. (2003). Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. project-miel.eu [project-miel.eu]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Barton Decarboxylation (Chapter 9) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. PubChemLite - 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C8H10O4) [pubchemlite.lcsb.uni.lu]
- 7. Barton Decarboxylation [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Amide Coupling Protocols for 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
Introduction: The Strategic Value of Bicyclo[1.1.1]pentanes in Modern Drug Discovery
Bicyclo[1.1.1]pentane (BCP) scaffolds have rapidly become a cornerstone in contemporary medicinal chemistry, serving as versatile bioisosteres for phenyl rings, alkynes, and tert-butyl groups.[1][2] Their rigid, linear geometry provides a unique three-dimensional vector for exploring chemical space, often leading to significant improvements in key drug-like properties such as aqueous solubility and metabolic stability when compared to their aromatic counterparts.[1][3] Specifically, 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid stands out as a crucial building block, offering a direct route to incorporate the BCP motif into diverse molecular architectures via robust amide bond formation. This application note provides detailed, field-tested protocols for the efficient amide coupling of this valuable intermediate, ensuring researchers can confidently leverage its potential in their synthetic campaigns.
Fundamental Principles of Amide Coupling with BCP Carboxylic Acids
The synthesis of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is not spontaneous and requires the activation of the carboxylic acid.[4] This activation is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the amine nucleophile. The selection of an appropriate coupling reagent and optimized reaction conditions is critical for achieving high yields and purity, particularly with structurally unique substrates like this compound.
Below is a generalized workflow illustrating the key stages of the amide coupling process:
Sources
Application Notes & Protocols: Strategic Incorporation of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid in Solid-Phase Synthesis
Introduction: Beyond "Flatland" in Medicinal Chemistry
For decades, the phenyl ring has been a cornerstone of drug design, ubiquitous in over half of all small-molecule drugs. However, the drive to create therapeutics with improved physicochemical properties—a concept often termed "escaping from flatland"—has spurred the adoption of saturated bioisosteres.[1][2][3][4][5] Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier replacement for the 1,4-disubstituted phenyl ring.[6][7][8] Its rigid, three-dimensional structure imparts significant advantages, including enhanced aqueous solubility, superior metabolic stability against CYP450 enzymes, and the ability to explore vector space orthogonal to the plane of a traditional aromatic ring.[3][6][9] These improvements can lead to drug candidates with better pharmacokinetic profiles and novel intellectual property positions.[3][9]
This guide focuses on a key functionalized building block, 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid , and provides a detailed framework for its successful incorporation into peptide and small molecule libraries using solid-phase synthesis techniques. We will delve into the causality behind procedural choices, offering robust protocols for researchers aiming to leverage the unique benefits of the BCP core in their drug discovery programs.
Figure 1: The BCP scaffold as a strategic bioisostere for the phenyl ring.
The Reagent: this compound
This building block (CAS No. 156329-86-1) offers two distinct points of functionality.[10] The carboxylic acid serves as the reactive handle for amide bond formation, typically in solid-phase peptide synthesis (SPPS) or related workflows. The methoxy group at the opposing bridgehead position provides a stable, polar functional group that can influence solubility and engage in specific hydrogen bonding interactions within a biological target. The BCP core itself is exceptionally rigid, ensuring that the distance and vector between the carboxylate and the methoxy group are precisely defined.
The primary challenge in utilizing this reagent lies in the steric hindrance around the bridgehead carboxylic acid. This demands carefully optimized coupling conditions to achieve high efficiency, which will be the central focus of the protocols described below.
Core Principles for Solid-Phase Coupling of BCP Scaffolds
Standard solid-phase synthesis relies on driving reactions to completion. When coupling a sterically hindered acid like this compound, the choice of coupling reagent is paramount. Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC), while common, are often insufficient on their own and require an additive. For demanding couplings, more potent aminium/uronium-based reagents are strongly recommended.
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Mechanism of Action | Suitability for BCP-COOH Coupling |
| Carbodiimides | DIC, DCC | Forms an O-acylisourea intermediate. | Moderate: Often requires an additive (e.g., Oxyma, HOBt) to prevent side reactions and improve efficiency. May require longer reaction times or double coupling. |
| Aminium/Uronium | HATU, HBTU, HCTU | Forms a highly reactive activated ester (e.g., OAt- or OBt-ester). | High: Considered the gold standard for hindered amino acids and carboxylic acids.[11][12] HATU is particularly effective due to the 7-aza-benzotriazole leaving group, which accelerates the reaction. |
| Phosphonium | PyBOP, PyAOP | Forms a phosphonium-activated ester. | High: Very effective but can be more expensive. Generates phosphate byproducts. |
For the protocols herein, we will focus on the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the primary recommendation due to its proven efficacy in forming amide bonds with sterically demanding partners.[11]
Experimental Workflow: SPPS Incorporation
The following section details a complete workflow for incorporating this compound onto a resin-bound amine, a key step in building peptides or other molecular scaffolds on a solid support.
Figure 2: General workflow for solid-phase synthesis incorporating the BCP moiety.
Detailed Protocols
These protocols are designed for a standard 0.1 mmol synthesis scale but can be adapted as needed. All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.
Protocol 5.1: Fmoc-Deprotection of Resin-Bound Amine
Objective: To expose the free amine on the solid support, preparing it for coupling.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5-0.7 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin (e.g., ~150-200 mg for 0.1 mmol scale) in DMF for 30 minutes in the reaction vessel.
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate the suspension for 5 minutes.
-
Drain the solution.
-
Add a fresh 2 mL of 20% piperidine in DMF.
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), followed by DCM (3 x 2 mL), and finally DMF (3 x 2 mL).
-
The resin is now ready for the coupling step.
Causality Note: The two-step piperidine treatment ensures rapid initial deprotection followed by a longer treatment to drive the reaction to completion. The extensive washing is critical to remove all traces of piperidine, which would otherwise neutralize the activated carboxylic acid in the next step.
Protocol 5.2: Coupling of this compound
Objective: To covalently attach the BCP moiety to the free amine on the resin.
Materials:
-
Deprotected resin from Protocol 5.1
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Recommended Reagent Stoichiometry (vs. Resin Capacity):
| Reagent | Equivalents | For 0.1 mmol Scale |
| BCP-COOH | 3 eq | 0.3 mmol (47.7 mg) |
| HATU | 2.9 eq | 0.29 mmol (110.3 mg) |
| DIPEA | 6 eq | 0.6 mmol (105 µL) |
Procedure:
-
Activation: In a separate vial, dissolve this compound (3 eq) and HATU (2.9 eq) in 1 mL of DMF.
-
Add DIPEA (6 eq) to the activation mixture.
-
Vortex the mixture and allow it to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling: Add the activated solution to the drained, deprotected resin from Protocol 5.1.
-
Ensure the total volume is sufficient to suspend the resin freely (~2 mL for 0.1 mmol scale). Add more DMF if necessary.
-
Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Drain the reaction solution and wash the resin with DMF (5 x 2 mL).
-
Perform a reaction monitoring test (Protocol 5.3).
Causality Note: Using a slight excess of the BCP acid and HATU ensures the reaction is driven by concentration. Pre-activation generates the highly reactive OAt-ester before introduction to the resin, maximizing coupling efficiency. The use of a non-nucleophilic base, DIPEA, is essential to prevent side reactions. A 2-4 hour coupling time is recommended to overcome the steric hindrance of the BCP scaffold.
Protocol 5.3: Reaction Monitoring (Kaiser Test)
Objective: To qualitatively determine if any free primary amines remain on the resin.
Procedure:
-
Take a small sample of resin beads (~1-2 mg) and wash them thoroughly with ethanol.
-
Add 2-3 drops of each Kaiser test solution (A: ninhydrin in ethanol, B: phenol in ethanol, C: potassium cyanide in pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation:
-
Blue/Purple Beads: Test is positive. Free amines are present. Coupling is incomplete. Proceed with a re-coupling step (repeat Protocol 5.2).
-
Yellow/Colorless Beads: Test is negative. No free primary amines detected. Coupling is complete.
-
Trustworthiness Note: A negative Kaiser test provides high confidence that the coupling step is complete, forming a self-validating system before proceeding to the next step of the synthesis or final cleavage.
Protocol 5.4: Cleavage and Deprotection
Objective: To cleave the final product from the solid support and remove any remaining acid-labile protecting groups.
Materials:
-
BCP-coupled resin, dried
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Place the dried resin in the reaction vessel.
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, 2.5% H₂O .
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.
-
Precipitate the crude product by adding the TFA solution dropwise to 10 mL of ice-cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white precipitate under vacuum.
-
The crude product is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., LC-MS).
Causality Note: TIS and water act as scavengers to quench reactive carbocations that are formed during the cleavage of other protecting groups, preventing side reactions with the final product. The BCP core is highly stable to these strong acidic conditions.
Conclusion
The incorporation of this compound into molecular scaffolds via solid-phase synthesis is a powerful strategy for embedding three-dimensionality and improving drug-like properties. While the steric nature of the BCP core presents a challenge, it is readily overcome by selecting potent coupling reagents like HATU and allowing for sufficient reaction time. The protocols detailed in this guide provide a robust and validated methodology for researchers to confidently utilize this valuable building block, enabling the exploration of novel chemical space in modern drug discovery.
References
- BLDpharm. (2021-12-15). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
- Feng, Z., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters.
- Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
- Chemspace. Boost Drug Discovery: The Role of Bicyclo[1.1.1]pentane Building Blocks. Chemspace.
- Uchiyama, M., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.
- Uchiyama, M., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme Chemistry.
- Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central.
- Guiry, P. J., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. PubMed Central.
- Pritz, K. O., & Pätzel, M. (2015). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides.
- Pritz, K. O., & Pätzel, M. (2015). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry.
- Reisman, S. E., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
- Baran, P. S., et al. (2019). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS.
- Bio, M., et al. (2021). RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. Molecular Cancer Therapeutics.
- Mykhailiuk, P. K. (2019). Difluoro-substituted bicyclo[1.1.
- Wu, J., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters.
- Wang, L., et al. (2021). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 9. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 156329-86-1 [sigmaaldrich.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
Preparation of Novel Tubulin Destabilizers Incorporating a 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid Scaffold: An Application Note and Protocol
Introduction: The Strategic Integration of Bicyclo[1.1.1]pentane in Targeting the Colchicine Binding Site of Tubulin
The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function, playing a pivotal role in mitosis, intracellular transport, and cell motility.[1] This makes it a highly validated and critical target for anticancer drug development.[1] Agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1] Among the latter, compounds that bind to the colchicine site of β-tubulin are of significant interest.[2]
Historically, the development of colchicine-binding site inhibitors (CBSIs) has been inspired by natural products like colchicine and combretastatin A-4 (CA-4).[3] However, challenges such as metabolic instability and poor pharmacokinetic properties often limit their clinical utility. To overcome these limitations, medicinal chemists are increasingly turning to innovative bioisosteric replacements for traditional aromatic rings. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling surrogate for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[4][5][6][7] Its rigid, three-dimensional structure can improve key drug-like properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[8][9]
This application note provides a detailed protocol for the preparation and biological evaluation of a novel tubulin destabilizer, RGN6024, which features a 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid moiety.[10] The incorporation of this unique BCP derivative is designed to confer improved brain penetrance and efficacy, particularly for challenging cancers like glioblastoma.[10][11] We will detail the multi-step synthesis of RGN6024 and provide protocols for assessing its activity as a tubulin polymerization inhibitor.
Rationale for Employing the this compound Moiety
The choice of the this compound scaffold is a deliberate design element aimed at optimizing the pharmacological profile of the tubulin destabilizer. The BCP core acts as a rigid linker, mimicking the spatial orientation of a para-substituted phenyl ring, which is a common feature in many CBSIs.[5][6] The introduction of the methoxy group at the 3-position can influence the electronic properties and metabolic stability of the molecule. This strategic substitution aims to enhance binding affinity to the colchicine site on tubulin while improving pharmacokinetic parameters such as blood-brain barrier penetration.[10][11]
Synthetic Protocol: Preparation of RGN6024
The synthesis of RGN6024, a potent tubulin destabilizer, is a multi-step process that involves the initial preparation of key intermediates followed by a final amide coupling reaction with this compound.[10]
Diagram of the Synthetic Workflow
Caption: Synthetic scheme for RGN6024.
Step-by-Step Synthesis
Step 1: Synthesis of 2-morpholinopyrimidin-5-ol [10]
-
To a solution of 2-chloropyrimidin-5-ol (150 g, 1.20 mol) in morpholine (400 mL), heat the reaction mixture to 80°C for 16 hours under a nitrogen atmosphere.
-
After the reaction is complete, concentrate the mixture under vacuum to remove excess morpholine.
-
Purify the resulting residue by column chromatography (petroleum ether:ethyl acetate = 1:2) to obtain 2-morpholinopyrimidin-5-ol (150 g) as a solid.
-
Confirm the product identity using LC/MS (ESI+): m/z 182.1 [M + H]+.
Step 2: Synthesis of 5-((2-morpholinopyrimidin-5-yl)oxy)thiazol-2-amine [10]
-
In a flask containing N,N-dimethylformamide (DMF, 500 mL), dissolve 2-morpholinopyrimidin-5-ol (80 g, 442 mmol) and 5-bromothiazol-2-amine hydrobromide (228 g, 883 mmol).
-
Add cesium carbonate (Cs2CO3, 431 g, 1.33 mol) to the solution.
-
Stir the resulting mixture at 55°C overnight under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into water (2 L) and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purify the residue by column chromatography (petroleum ether:ethyl acetate = 1:1) to yield 5-((2-morpholinopyrimidin-5-yl)oxy)thiazol-2-amine (50 g) as a yellow solid.
-
Verify the product using LC/MS (ESI+): m/z 280.1 [M + H]+.
Step 3: Synthesis of RGN6024 (3-methoxy-N-(5-((2-morpholinopyrimidin-5-yl)oxy)thiazol-2-yl)bicyclo[1.1.1]pentane-1-carboxamide) [10]
-
To a solution of 5-((2-morpholinopyrimidin-5-yl)oxy)thiazol-2-amine (50 g, 0.18 mol) and this compound (25 g, 0.18 mol) in DMF (300 mL), add N,N-diisopropylethylamine (DIPEA, 69 g, 0.54 mol).
-
Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 136.1 g, 0.36 mol) to the mixture.
-
Stir the resulting solution at room temperature for 16 hours under a nitrogen atmosphere.
-
Pour the reaction mixture into water (1.5 L) and extract with ethyl acetate (3 x 250 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 1:2) to obtain RGN6024 (24.1 g) as a pale solid.
-
Confirm the final product identity and purity using LC/MS (ESI+): m/z 404.0 [M + H]+ and HPLC (>99% purity at 254 nm).
Biological Evaluation: Assessing Tubulin Destabilizing Activity
The primary mechanism of action for RGN6024 is the inhibition of tubulin polymerization.[10] This can be assessed through a series of in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
Protocol:
-
Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing glycerol, GTP, and a fluorescent reporter).
-
Incubate the tubulin solution with various concentrations of RGN6024, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel, a stabilizer), and a vehicle control (e.g., DMSO).
-
Monitor the polymerization of tubulin over time by measuring the increase in fluorescence at the appropriate wavelength.
-
Calculate the area under the curve (AUC) for each condition as a measure of microtubule formation.
-
Compare the AUC values of the RGN6024-treated samples to the controls to determine its inhibitory effect on tubulin polymerization.[10]
Expected Results:
| Compound | Concentration | Effect on Tubulin Polymerization |
| Vehicle (DMSO) | - | Normal polymerization |
| Colchicine | 5 µM | Inhibition |
| Paclitaxel | 5 µM | Enhancement |
| RGN6024 | 5 µM | Inhibition |
Data adapted from the findings on RGN6024's activity.[10][12]
Cell-Based Assays
Cytotoxicity Assay:
-
Plate cancer cell lines (e.g., glioblastoma cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of RGN6024 for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. RGN6024 has demonstrated IC50 values in the low to mid-nanomolar range against glioblastoma cell lines.[10]
Cell Cycle Analysis:
-
Treat cancer cells with RGN6024 at concentrations around its IC50 value for a defined time (e.g., 24 hours).
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
Tubulin destabilizers are expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[2][13]
Diagram of the Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of RGN6024.
Conclusion and Future Perspectives
The successful synthesis and biological evaluation of tubulin destabilizers incorporating the this compound moiety, exemplified by RGN6024, highlight the potential of this novel scaffold in cancer drug discovery. The protocols detailed in this application note provide a comprehensive guide for researchers and drug development professionals to synthesize and characterize similar compounds. The unique properties conferred by the BCP moiety may lead to the development of a new generation of tubulin inhibitors with improved efficacy and pharmacokinetic profiles, offering new therapeutic avenues for challenging malignancies.
References
- Pinney, K. G., et al. (2017).
- Wang, Y., et al. (2022). RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. Molecular Cancer Therapeutics, 21(10), 1547-1558.
- Li, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 63(15), 8344-8362.
- Wang, Y., et al. (2018). Design, synthesis, biological evaluation and cocrystal structures with tubulin of chiral β-lactam bridged combretastatin A-4 analogues as potent antitumor agents. European Journal of Medicinal Chemistry, 145, 745-758.
- Rossi, M., et al. (2021). Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. Molecules, 26(11), 3127.
- Zhang, H., et al. (2020). Design, synthesis and biological evaluation of novel macrocyclic bisbibenzyl analogues as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115197.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Mail, 144.
- Regenold, M., et al. (2024). Compositions and methods for making and using small molecules for the treatment of health conditions.
- Regenold, M., et al. (2024). Compositions and methods for making and using small molecules for the treatment of health conditions.
- Cuthbertson, J. D., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Chemistry – A European Journal, 30(12), e202304070.
- Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors.
- Dey, S., et al. (2021). An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. European Journal of Organic Chemistry, 2021(7), 1113-1122.
- National Center for Biotechnology Information. (n.d.). 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid.
- ResearchGate. (n.d.). 148290 PDFs | Review articles in MEDICINAL CHEMISTRY.
- Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
- MedChemExpress. (n.d.). 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
- Aaron Chemistry. (n.d.). This compound. Product Page.
- BenchChem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship of Microtubule Inhibitors. BenchChem.
- Turnbull, O. M., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal, 27(49), 12476-12487.
- Easton, C. J., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Central Science, 7(1), 23-35.
- Kaszynski, P., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Helvetica Chimica Acta, 87(1), 107-120.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 5. An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Functionalization of the Bicyclo[1.1.1]pentane-1-carboxylic Acid Moiety
Executive Summary: The Bicyclo[1.1.1]pentane Core in Modern Drug Discovery
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in contemporary medicinal chemistry.[1][2] Its rigid, linear geometry allows it to function as a non-classical bioisostere for common moieties such as 1,4-disubstituted arenes, tert-butyl groups, and internal alkynes.[1][2][3] The incorporation of a BCP core can significantly enhance the physicochemical properties of drug candidates, leading to improvements in aqueous solubility, metabolic stability, and membrane permeability.[3][4][5]
The bridgehead carboxylic acid, specifically bicyclo[1.1.1]pentane-1-carboxylic acid, is a cornerstone synthetic intermediate. This functional group serves as a versatile handle, providing a strategic anchor point for a diverse array of chemical transformations. This guide provides an in-depth exploration of the most critical functionalization pathways starting from the BCP-carboxylic acid, offering detailed, field-proven protocols and the scientific rationale behind them.
Strategic Overview: Diversification of the BCP Core
The BCP-carboxylic acid is a gateway to key functional groups essential for building complex molecular architectures and modulating structure-activity relationships (SAR). The primary transformations covered in this document—amide coupling, esterification, reduction to alcohols, and rearrangement to amines—represent the most frequently employed and highest-value derivatizations in drug discovery programs.
Figure 1: Key functionalization pathways originating from Bicyclo[1.1.1]pentane-1-carboxylic acid.
Protocol I: Amide Bond Formation - The Cornerstone of Medicinal Chemistry
The formation of an amide bond is arguably the most ubiquitous reaction in drug synthesis. The BCP-amide linkage connects the rigid scaffold to other pharmacophoric elements. Due to the steric bulk of the BCP cage, efficient coupling requires robust activation of the carboxylic acid.
Causality & Method Selection
-
Direct Coupling (HATU/EDC): This is the workhorse method for modern amide synthesis. It proceeds under mild conditions, tolerates a wide range of functional groups, and minimizes side reactions. Reagents like HATU or HOBt activate the carboxylic acid and suppress racemization (though not a concern for the achiral BCP bridgehead). This method is ideal for high-throughput synthesis and library generation.
-
Acyl Chloride Intermediate: This is a classic, highly reliable two-step procedure. The conversion to the acyl chloride creates a much more electrophilic species, which reacts readily with even poorly nucleophilic amines. This method is advantageous when coupling hindered amines or when standard coupling reagents fail. However, the reagents (e.g., oxalyl chloride, thionyl chloride) are moisture-sensitive and produce corrosive byproducts, requiring more stringent reaction control.
Detailed Experimental Protocol: Direct Amide Coupling
This protocol describes a general procedure for coupling BCP-carboxylic acid with a primary or secondary amine using HATU.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activator Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc gradient) to yield the pure BCP-amide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF, DCM | Aprotic, effectively solubilizes reagents. |
| Base | DIPEA, Et₃N | Scavenges HCl produced, prevents protonation of the amine. |
| Activator | HATU, HBTU, EDC/HOBt | Forms a highly reactive acyl-pyridinium intermediate. |
| Stoichiometry | Amine (1.1 eq), Activator (1.2 eq) | Drives reaction to completion. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
Protocol II: Conversion to Amines via Curtius Rearrangement
Accessing the bridgehead BCP-amine is critical, as this moiety is a common feature in bioactive molecules. The Curtius rearrangement provides a robust and efficient route from the carboxylic acid to the corresponding amine, often proceeding through a conveniently protected carbamate intermediate.[6][7][8] This transformation involves the conversion of the carboxylic acid to an acyl azide, which then thermally rearranges to an isocyanate with the loss of N₂ gas.[6] The isocyanate is then trapped in situ.
Figure 2: Workflow for the Curtius Rearrangement of BCP-carboxylic acid.
Causality & Mechanistic Insight
The modern, one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) is highly favored for its operational simplicity and safety.[5][9] The reaction is typically performed in the presence of an alcohol, such as tert-butanol, which traps the isocyanate intermediate directly to form a stable Boc-protected amine.[5][9] This protected form is ideal for storage and subsequent synthetic manipulations. The migration of the BCP group from carbon to nitrogen is concerted with the loss of N₂, proceeding with full retention of configuration.[6]
Detailed Experimental Protocol: One-Pot Curtius Rearrangement
This protocol describes the conversion of BCP-carboxylic acid to its N-Boc protected amine derivative.[5][9]
-
Reagent Preparation: To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene or tert-butanol (0.2 M), add triethylamine (Et₃N) (1.2 eq).
-
Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at room temperature.
-
Rearrangement & Trapping: Heat the reaction mixture to 80-100 °C. If using toluene as the primary solvent, tert-butanol (3.0 eq) should be present as the trapping agent. The reaction progress can be monitored by observing the cessation of N₂ gas evolution. Maintain heating for 4-24 hours.
-
Reaction Monitoring: Follow the disappearance of the starting material by LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., Hexanes/EtOAc gradient) to afford the pure N-Boc-bicyclo[1.1.1]pentan-1-amine.
-
(Optional) Deprotection: The Boc group can be readily removed by treating the carbamate with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the primary amine salt.
| Parameter | Condition | Rationale |
| Azide Source | Diphenylphosphoryl azide (DPPA) | Efficient and relatively safe reagent for one-pot procedures. |
| Solvent | Toluene, tert-Butanol | High-boiling point for thermal rearrangement. t-BuOH also acts as the trapping agent. |
| Trapping Agent | tert-Butanol (t-BuOH) | Traps the reactive isocyanate to form a stable, protected Boc-amine. |
| Temperature | 80-100 °C | Provides the necessary thermal energy for N₂ extrusion and rearrangement. |
Protocol III: Reduction to BCP-Methanol
The primary alcohol derived from the BCP-carboxylic acid is another valuable building block, enabling access to ethers, aldehydes, and halides. Direct reduction of carboxylic acids requires powerful reducing agents, and chemoselectivity can be a concern. A highly effective strategy involves a two-step, one-pot process via a mixed anhydride intermediate.
Causality & Method Selection
Direct reduction with reagents like LiAlH₄ is effective but often too reactive for complex molecules with sensitive functional groups (e.g., esters, nitriles). Borane reagents (BH₃·THF) are more chemoselective but can be pyrophoric and require careful handling. The mixed anhydride method offers a milder and often more selective alternative. The carboxylic acid is first activated with an acyl chloride (e.g., methyl chloroformate), forming a mixed anhydride that is much more susceptible to reduction by a mild hydride source like sodium borohydride (NaBH₄).[5] This avoids the use of harsh reagents and is compatible with a broader range of functional groups.
Detailed Experimental Protocol: Mixed Anhydride Reduction
This protocol is adapted from a reported gram-scale synthesis.[5]
-
Reagent Preparation: Dissolve bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.3 M) in a flask equipped with a dropping funnel and cool the solution to 0 °C in an ice bath.
-
Anhydride Formation: Add triethylamine (Et₃N) (1.1 eq) to the solution. Then, add methyl chloroformate (ClCO₂Me) (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature to form the mixed anhydride.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in a small amount of water. Add this aqueous NaBH₄ solution dropwise to the mixed anhydride solution at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until LC-MS analysis indicates complete conversion.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1 M HCl (aq) at 0 °C until gas evolution ceases.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Activating Agent | Methyl Chloroformate (ClCO₂Me) | Forms a mixed anhydride, activating the carbonyl for reduction. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective hydride donor, safe for large-scale use. |
| Solvent | Anhydrous THF | Aprotic ether that is stable to the reaction conditions. |
| Temperature | 0 °C to Room Temperature | Controls the reactivity of the anhydride formation and reduction steps. |
Protocol IV: Esterification
BCP-esters are important as final drug products, prodrugs, or as intermediates for further transformations. Several methods exist, with the choice depending on the scale and the nature of the alcohol coupling partner.
Causality & Method Selection
-
Fischer Esterification: This classic acid-catalyzed method is best suited for simple, unhindered, and robust alcohols that can be used in large excess as the solvent. A common variant involves using thionyl chloride (SOCl₂) in methanol, which generates HCl in situ as the catalyst.[5][9] This is efficient for preparing methyl esters on a large scale.[5][9]
-
Coupling Agent-Mediated Esterification: For more precious or complex alcohols, an approach analogous to amide coupling is preferred. Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an acylation catalyst like 4-Dimethylaminopyridine (DMAP) provides a mild and efficient route to esters under neutral conditions.[10][11][12]
Detailed Experimental Protocol: EDC/DMAP-Mediated Esterification
This protocol is ideal for coupling BCP-carboxylic acid with sensitive or valuable alcohols.[11][12]
-
Reagent Preparation: Dissolve bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
-
Coupling Agent Addition: Add EDC hydrochloride (1.5 eq) to the solution in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction with DCM.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure BCP-ester.
| Parameter | Condition | Rationale |
| Coupling Agent | EDC | Activates the carboxylic acid by forming an O-acylisourea intermediate. |
| Catalyst | DMAP | A highly effective acylation catalyst that accelerates the reaction. |
| Solvent | Anhydrous DCM | Aprotic, inert solvent that solubilizes most reactants. |
| Temperature | Room Temperature | Mild conditions protect sensitive functionalities on the alcohol. |
References
- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
- The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
- Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
- The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Research Square.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
- Supporting Information Radical fluorin
- Method of preparing substituted bicyclo[1 1 1]pentanes.
- The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H...
- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University.
- Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes.
- CAS 262851-99-0: Bicyclo[1.1.1]pentane-1-carboxylicacid, 3-fluoro-, methyl ester. Generon.
- Curtius rearrangement. Wikipedia.
- Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation.
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv.
- Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane.
- Curtius Rearrangement. Alfa Chemistry.
- Curtius Rearrangement. Organic Chemistry Portal.
- Copper-mediated synthesis of drug-like bicyclopentanes. Princeton University.
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. TCI Chemicals.
- 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Revolutionizing Drug Discovery: A Guide to the Large-Scale Synthesis of Bicyclo[1.1.1]pentane Building Blocks
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly looking to "escape from flatland"[1]. This paradigm shift involves replacing flat, aromatic moieties, such as the ubiquitous phenyl ring, with three-dimensional saturated bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly valuable replacement for para-substituted benzene rings, internal alkynes, and even tert-butyl groups[2][3]. The rigid, rod-like structure of the BCP core, combined with its favorable physicochemical properties, often leads to enhanced solubility, improved metabolic stability, and reduced non-specific binding in drug candidates[4].
The growing demand from the pharmaceutical industry has spurred the development of robust and scalable methods for the synthesis of functionalized BCP building blocks[1][5]. This application note provides a comprehensive overview and detailed protocols for the large-scale synthesis of key BCP intermediates, empowering researchers and drug development professionals to readily access these valuable scaffolds for their discovery programs. The methodologies described herein are grounded in field-proven, scalable chemistry, with a focus on the practical synthesis of versatile building blocks from the common precursor, [1.1.1]propellane[6][7][8].
The Gateway to BCPs: Scalable Synthesis of [1.1.1]Propellane
The journey to diverse BCP building blocks begins with the highly strained and reactive molecule, [1.1.1]propellane. Its unique electronic structure, characterized by a weak central carbon-carbon bond, makes it an ideal substrate for a variety of addition reactions[6][8]. While several methods for the synthesis of [1.1.1]propellane exist, a common laboratory-scale preparation involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium[9]. For large-scale applications, it is often generated in situ or used as a solution in an inert solvent to be consumed in subsequent functionalization steps. A continuous flow synthesis of [1.1.1]propellane has also been reported, offering improved scalability and safety by avoiding the isolation of this reactive intermediate[10].
Core Strategy: From Propellane to a Versatile Diacid Intermediate
A highly efficient and scalable entry into a wide array of BCP building blocks is through the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A recently developed flow photochemistry approach allows for the production of a key diketone intermediate on a kilogram scale within a single day[1][5][11][12]. This diketone is then readily converted to the target diacid in high yield.
Caption: Scalable synthesis pathway to diverse BCP building blocks.
Protocol 1: Large-Scale Synthesis of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)[1][7]
Rationale: This protocol utilizes a flow photoreactor to enable a safe and highly efficient [2+2] cycloaddition between [1.1.1]propellane and diacetyl. The continuous nature of the process allows for significant throughput and overcomes the limitations of batch photochemical reactions. The use of a 365 nm LED light source is a key safety feature, avoiding the need for hazardous mercury lamps[1][5].
Materials:
-
Solution of [1.1.1]propellane (0.7 M in a suitable solvent like diethyl ether)
-
Diacetyl
-
Diethyl ether (Et₂O)
-
Flow photoreactor equipped with a 365 nm LED array
Procedure:
-
Prepare a solution of [1.1.1]propellane (1.0 equiv) in a suitable solvent.
-
In a separate vessel, prepare a degassed solution of diacetyl (1.0 equiv) in Et₂O.
-
Combine the two solutions and pass the reaction mixture through the flow photoreactor at a controlled flow rate (e.g., ~30 mL/min for a 9 L batch).
-
The reaction is typically complete after a single pass, corresponding to a short residence time in the illuminated zone.
-
Concentrate the reaction mixture under reduced pressure to yield the crude diketone, which is often of sufficient purity for the next step.
| Parameter | Value | Reference |
| Scale | ~1 kg | [1][5] |
| Yield | ~94% | [1][5] |
| Throughput | ~1 kg / 6 hours | [1][5] |
| Wavelength | 365 nm | [1][5] |
Protocol 2: Multigram Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid[1][7]
Rationale: The haloform reaction is a classic and reliable method for converting methyl ketones to carboxylic acids. This protocol is optimized for a large-scale batch process, providing the diacid building block in high purity after a simple workup.
Materials:
-
1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitably sized reactor, prepare a solution of NaOH in water and cool to 20 °C.
-
Slowly add Br₂ to the NaOH solution while maintaining the temperature. Stir for 3 hours.
-
Cool the resulting sodium hypobromite solution to 0 °C.
-
Add a solution of the diketone in dioxane dropwise to the cold hypobromite solution.
-
Allow the reaction to stir overnight.
-
Perform an aqueous workup, including extraction with an organic solvent to remove organic impurities.
-
Acidify the aqueous layer with HCl and extract the product with EtOAc.
-
Concentrate the organic layers under reduced pressure to obtain the diacid.
| Parameter | Value | Reference |
| Scale | 500 g | [1][5] |
| Starting Material | 250 g Diketo-BCP | [1][5] |
| Reagents | NaOH, Br₂ | [1][5] |
Derivatization of the Diacid Core: Accessing Key BCP Building Blocks
The bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a versatile platform for the synthesis of other important building blocks, such as mono-protected acids and Boc-protected amines, through standard organic transformations.
Protocol 3: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid[1][7]
Rationale: This protocol involves a Curtius rearrangement of a mono-esterified diacid. The use of diphenylphosphoryl azide (DPPA) is a common and effective way to generate the acyl azide in situ, which then rearranges to the isocyanate and is trapped by tert-butanol to afford the Boc-protected amine.
Materials:
-
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (prepared from the diacid)[1][5]
-
tert-Butanol (tBuOH)
-
Triethylamine (Et₃N)
-
Diphenylphosphoryl azide (DPPA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the mono-esterified diacid in tBuOH.
-
Add Et₃N and DPPA to the solution.
-
Heat the reaction mixture (e.g., to 85 °C) and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Perform a standard aqueous workup with EtOAc and saturated NaHCO₃ solution.
-
Dry the organic layer, filter, and concentrate to yield the product.
A Direct Route to BCP Amines: Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine
For applications requiring the parent BCP amine, a direct and scalable synthesis has been developed that avoids the multi-step sequence from the diacid. This method relies on a manganese-catalyzed hydrohydrazination of [1.1.1]propellane.[13][14][15][16]
Caption: Scalable synthesis of 1-bicyclo[1.1.1]pentylamine.
Protocol 4: Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine[15][16][17][18]
Rationale: This route provides a significant improvement in scalability, yield, safety, and cost for the synthesis of the parent BCP amine. The manganese-catalyzed hydrohydrazination is a key step, followed by a straightforward deprotection and reduction sequence.
Materials:
-
[1.1.1]Propellane
-
Di-tert-butyl azodicarboxylate
-
Phenylsilane
-
Tris(dipivaloylmethanato)manganese(III) (Mn(dpm)₃)
-
Reagents for deprotection (e.g., HCl)
-
Reducing agent (e.g., Pd(OH)₂/C, H₂)
Procedure:
-
Hydrohydrazination: In a suitable reactor, combine [1.1.1]propellane, di-tert-butyl azodicarboxylate, and phenylsilane in the presence of a catalytic amount of Mn(dpm)₃.
-
Stir the reaction at room temperature until completion.
-
Isolate the di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate intermediate.
-
Deprotection: Treat the intermediate with a strong acid (e.g., HCl in methanol) to remove the Boc protecting groups, yielding 1-bicyclo[1.1.1]pentylhydrazine.
-
Reduction: Reduce the hydrazine intermediate to the desired 1-bicyclo[1.1.1]pentylamine. While various reducing agents can be employed, catalytic hydrogenation (e.g., using 20% Pd(OH)₂/C) has been reported for this transformation[15]. Further optimization of this reduction step may be necessary for large-scale applications[15].
| Step | Key Reagents | Outcome | Reference |
| Hydrohydrazination | Mn(dpm)₃ (cat.), PhSiH₃ | Boc-protected hydrazine | [15] |
| Deprotection | HCl | Hydrazine intermediate | [15] |
| Reduction | 20% Pd(OH)₂/C, H₂ | 1-Bicyclo[1.1.1]pentylamine | [15] |
Conclusion
The protocols detailed in this application note represent robust and scalable methods for the synthesis of key bicyclo[1.1.1]pentane building blocks. By providing access to multigram and even kilogram quantities of these valuable scaffolds, these procedures empower medicinal chemists and process development scientists to fully explore the potential of BCPs in drug discovery. The ability to readily incorporate these three-dimensional motifs can lead to the development of new chemical entities with superior pharmacological profiles, ultimately accelerating the delivery of innovative medicines to patients.
References
-
Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]
-
Semantic Scholar. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
-
Li, Y., Wang, D., & Zhu, C. (2024). Benzyl Alcohol Functionalization of [1.1.1]Propellane with Alkanes and Aldehydes. Organic Letters. [Link]
-
PubMed. (2011). Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. Retrieved from [Link]
-
1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. (n.d.). Retrieved from [Link]
-
Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. (n.d.). Retrieved from [Link]
-
Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]
-
Mondal, S., & Jana, C. K. (2025). Photocatalytic Difunctionalization of [1.1.1]Propellane. Chemistry–A European Journal. [Link]
-
Bunker, K. D., Sach, N. W., Huang, Q., & Richardson, P. F. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4746–4748. [Link]
-
Bunker, K. D., Sach, N. W., Huang, Q., & Richardson, P. F. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4746–4748. [Link]
-
Perry, M. A., & Bull, J. A. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1596–1608. [Link]
-
PubMed. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
-
He, F.-S., Xie, S., Yao, Y., & Wu, J. (2020). Recent advances in the applications of [1.1.1]-propellane in organic synthesis. Tetrahedron Letters, 61(27), 152062. [Link]
-
He, F.-S., Xie, S., Yao, Y., & Wu, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters, 61(27), 152062. [Link]
-
Perry, M. A., & Bull, J. A. (2021). Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronates. Chemical Science, 12(20), 7149–7155. [Link]
-
Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
-
Vantourout, J. C., et al. (2017). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 114(33), 8547–8552. [Link]
-
Bunker, K. D., Sach, N. W., Huang, Q., & Richardson, P. F. (2011). Supporting Information: Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. pubs.acs.org. [Link]
-
Kanazawa, J., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 29(20), 2631-2638. [Link]
-
Feng, Z., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1032398. [Link]
-
Wu, J., et al. (2021). Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. Green Chemistry, 23(16), 5915-5920. [Link]
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocatalytic Difunctionalization of [1.1.1]Propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Amide Bond Formation with 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid using HATU/HOBt Activation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern drug discovery, the quest to "escape from flatland" has led to a surge in the use of three-dimensional molecular scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Bicyclo[1.1.1]pentanes (BCPs) have emerged as exceptional bioisosteres for para-substituted benzene rings, tert-butyl groups, and alkynes.[1][3][4] Their rigid, rod-like structure mimics the geometry of these common motifs while often conferring significant advantages, including enhanced solubility, improved metabolic stability, and reduced non-specific binding.[1][2][4] 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid is a valuable building block that introduces this desirable scaffold.
This application note provides a detailed guide to the amide coupling of this compound with primary and secondary amines. The protocol focuses on the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the activating agent, often in the presence of N-hydroxybenzotriazole (HOBt), a combination renowned for its high efficiency, rapid reaction times, and low rates of epimerization, making it ideal for even challenging couplings.[5][6]
Mechanism of Amide Bond Formation with HATU/HOBt
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[7] HATU is a uronium salt-based coupling reagent that efficiently activates the carboxyl group.[5][6] The generally accepted mechanism proceeds through several key steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU. This forms a highly reactive O-acylisouronium intermediate and releases the HOAt (1-hydroxy-7-azabenzotriazole) anion.[5][8]
-
Active Ester Formation: The HOAt anion then reacts with the intermediate to form a highly reactive OAt-active ester. This is a key step that makes HATU particularly effective.[5][8]
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester.
-
Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and regenerates HOAt.
While HATU already contains the HOAt moiety, the addition of HOBt can sometimes be beneficial. HOBt can act as a nucleophilic catalyst, forming an HOBt-ester intermediate.[9][10] This intermediate is also highly reactive towards the amine but can help to suppress side reactions and, in the case of chiral acids, minimize racemization.[9][10][11]
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative amine. Researchers should optimize conditions for their specific amine substrate.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (N-hydroxybenzotriazole) (Optional, but recommended)
-
DIPEA (N,N-diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)
-
Standard workup reagents (e.g., saturated aq. NaHCO₃, brine, 1M aq. HCl)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equiv), HATU (1.2 equiv), HOBt (1.2 equiv, if used), and finally, add DIPEA (2.5 equiv) dropwise.[5][7] The order of addition can be critical; adding the base last is common practice.
-
Reaction: Allow the reaction to stir at room temperature. For less reactive or sterically hindered substrates, warming to 40-50 °C may be necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Typical reaction times range from 1 to 12 hours.[5]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M aq. HCl (to remove excess base), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
Caption: Experimental workflow for amide coupling.
Data Presentation
The following table provides an example of typical reaction parameters for the coupling of this compound with benzylamine.
| Reagent | Molar Equiv. | Mol. Wt. ( g/mol ) | Example Amount (mg) |
| This compound | 1.0 | 142.15 | 100 |
| Benzylamine | 1.1 | 107.15 | 83 |
| HATU | 1.2 | 380.23 | 321 |
| HOBt | 1.2 | 135.12 | 114 |
| DIPEA | 2.5 | 129.24 | 227 µL |
| Solvent (DMF) | - | - | 5 mL |
| Temperature | - | - | Room Temperature |
| Time | - | - | ~ 4 hours |
| Expected Yield | - | - | > 85% |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Moisture can hydrolyze the activated ester intermediate, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Selection: DIPEA is a bulky, non-nucleophilic base and is ideal for this reaction as it is less likely to cause side reactions. Other tertiary amines like triethylamine (TEA) can also be used.[7]
-
Side Reactions: In the absence of an amine, the activated ester can react with another molecule of the carboxylate to form an anhydride. Ensuring the amine is present or added shortly after activation minimizes this.
-
Uronium/Amine Reaction: Uronium-based reagents like HATU can react directly with primary or secondary amines to form a guanidinium byproduct. While pre-activation of the acid is sometimes recommended, the one-pot procedure described here is generally effective and widely used.[12]
-
Purification: The tetramethylurea (TMU) byproduct formed from HATU is water-soluble and is typically removed during the aqueous work-up.[5] Any remaining impurities can be separated by column chromatography.
Conclusion
The HATU/HOBt-mediated coupling is a robust and highly efficient method for synthesizing amide derivatives of this compound. This protocol provides a reliable foundation for researchers in medicinal chemistry to incorporate the valuable BCP scaffold into their target molecules, facilitating the development of drug candidates with improved properties.
References
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
SynOpen (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme Chemistry. [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
-
JACS Au (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. American Chemical Society. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. organic-chemistry.org. [Link]
-
Nagalakshmi, M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. organic-chemistry.org. [Link]
-
ResearchGate. (a) Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and... ResearchGate. [Link]
-
Journal of the American Chemical Society. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. American Chemical Society. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Institutes of Health. [Link]
-
Royal Society of Chemistry (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid... ResearchGate. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
Reddit (2023). HATU/PyBOP coupling procedure question. r/Chempros. [Link]
-
Journal of Medicinal Chemistry. Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. American Chemical Society. [Link]
- Google Patents. WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions.
-
European Patent Office. SULFONYLAMINOBENZAMIDE DERIVATIVES - EP 3796975 B1. European Patent Office. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid as a para-Methoxyphenyl Bioisostere in Drug Discovery
Abstract
The para-methoxyphenyl group is a ubiquitous structural motif in medicinal chemistry, valued for its electronic properties and hydrogen bond accepting capability.[1] However, its aromatic nature often contributes to metabolic liabilities, primarily through cytochrome P450-mediated oxidation, and can increase lipophilicity, leading to poor solubility and non-specific binding.[2][3][4] This application note details the strategic replacement of the para-methoxyphenyl group with 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid, a three-dimensional, saturated bioisostere. By leveraging the unique properties of the bicyclo[1.1.1]pentane (BCP) scaffold, researchers can overcome common pharmacokinetic challenges associated with the planar, aromatic moiety.[2][5] This guide provides a comprehensive overview of the advantages of this bioisosteric replacement, detailed synthetic protocols, and a comparative in vitro evaluation workflow to validate the benefits in drug development programs.
Introduction: Escaping Flatland in Modern Drug Design
The principle of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The para-methoxyphenyl group is frequently incorporated into lead compounds to engage with biological targets and fine-tune physicochemical properties. However, the drive to improve drug-like properties has led to a paradigm shift towards "escaping flatland," a strategy focused on increasing the three-dimensional character of drug candidates.[5][6] Saturated, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) have emerged as highly effective non-classical bioisosteres for para-substituted phenyl rings.[2][7][8] The BCP core mimics the linear trajectory of a para-substituted benzene ring but with a shorter distance between substituents (approximately 1.85 Å for BCP versus 2.79 Å for a phenyl ring), offering a unique geometric profile.[7]
The this compound moiety presents a compelling alternative to the para-methoxyphenyl group. It preserves the key methoxy functionality while introducing the benefits of a saturated, rigid core. This application note will explore the profound impact of this substitution on key absorption, distribution, metabolism, and excretion (ADME) parameters.
The BCP Advantage: A Comparative Analysis
Replacing a para-methoxyphenyl group with a 3-methoxy-BCP-1-carboxylic acid moiety can lead to significant improvements in a compound's pharmacokinetic profile. The primary advantages are rooted in the fundamental differences between an aromatic, planar ring and a saturated, three-dimensional cage structure.[2][3][9]
Enhanced Metabolic Stability
The phenyl ring of a para-methoxyphenyl group is susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to the formation of catechols or other reactive metabolites.[2] The high sp³ character and strong C-H bonds of the BCP scaffold render it significantly more resistant to oxidative degradation, thereby increasing the metabolic half-life of the parent compound.[2][4]
Improved Aqueous Solubility
The planar and lipophilic nature of the benzene ring can contribute to poor aqueous solubility. The introduction of the more polar, three-dimensional BCP cage disrupts crystal packing and reduces lipophilicity, often leading to a substantial increase in aqueous solubility.[3][10][11][12] This is a critical factor for achieving adequate bioavailability for oral administration.
Reduced Non-Specific Binding
The aromatic nature of the para-methoxyphenyl group can lead to undesirable π-π stacking interactions with off-target proteins, contributing to non-specific binding.[2] The saturated BCP core mitigates this liability, potentially leading to a cleaner pharmacological profile with fewer off-target effects.[2]
Physicochemical Property Comparison
The following table summarizes the anticipated improvements in key physicochemical properties when replacing a para-methoxyphenyl group with a 3-methoxy-BCP-1-carboxylic acid bioisostere.
| Property | para-Methoxyphenyl Moiety | 3-Methoxy-BCP-1-Carboxylic Acid Moiety | Anticipated Outcome | Reference |
| Metabolic Stability | Susceptible to CYP450 oxidation | Highly resistant to oxidation | Increased half-life | [2][4] |
| Aqueous Solubility | Lower | Higher | Improved bioavailability | [3][10][11] |
| Lipophilicity (cLogP) | Higher | Lower | Reduced non-specific binding | [2][12] |
| Molecular Geometry | Planar | Three-dimensional, rigid | Novel vector for substituent exploration | [2][7] |
| Non-Specific Binding | Prone to π-π stacking | Minimized non-specific interactions | Improved safety profile | [2] |
Synthesis and Experimental Protocols
Synthesis of this compound
The target compound can be synthesized from commercially available starting materials. A common precursor is 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[13][14][15] The following protocol outlines a potential synthetic route.
Scheme 1: Synthesis of this compound
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [myskinrecipes.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid | C8H10O4 | CID 15579850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsymmetrically Substituted Bicyclo[1.1.1]pentanes (BCPs)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of unsymmetrically substituted bicyclo[1.1.1]pentanes (BCPs). As BCPs become increasingly vital as bioisosteres for para-substituted arenes, alkynes, and t-butyl groups in drug discovery, the challenges in their synthesis, particularly for unsymmetrical derivatives, have come to the forefront.[1][2][3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers in navigating this complex synthetic landscape. The unique strain and reactivity of the BCP core and its precursors demand a nuanced approach, which this guide aims to deliver.[2][5]
Core Challenges & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of unsymmetrically substituted BCPs. Each entry details the symptoms, underlying causes, and actionable solutions.
Issue 1: Low or Inconsistent Yields in Reactions Involving [1.1.1]Propellane
-
Symptom: You are attempting a reaction with [1.1.1]propellane, but the yield of the desired BCP product is low, inconsistent between runs, or you observe significant amounts of polymeric material.
-
Potential Causes:
-
[1.1.1]Propellane Degradation/Oligomerization: [1.1.1]Propellane is a highly strained molecule (66.6 kcal mol⁻¹ of strain energy) with a fragile central bond.[1][2][6] It is prone to spontaneous oligomerization, forming so-called "[n]staffanes," especially if impurities are present or if the solution is concentrated or aged.[6]
-
Inaccurate Titration: The concentration of your [1.1.1]propellane solution may be lower than assumed due to volatilization or degradation over time, leading to incorrect stoichiometry in your reaction.
-
Competitive Side Reactions: The highly reactive BCP radical or anionic intermediates formed after the initial ring-opening can react with another molecule of propellane instead of your intended trapping reagent, leading to polymerization.[6]
-
-
Troubleshooting Steps & Solutions:
-
Propellane Quality and Handling:
-
Fresh is Best: Use freshly prepared [1.1.1]propellane if possible. The synthesis developed by the Baran group using phenyllithium is noted for improving yield, scalability, and purity.[1]
-
Proper Storage: Store propellane as a dilute solution (typically in ethereal solvents like diethyl ether or THF) at low temperatures (-20°C). Solutions can be stable for several months under these conditions.[1]
-
Titration: Always titrate your propellane solution immediately before use to determine its exact concentration. A common method involves reacting an aliquot with a known amount of a trapping agent (like diphenyl disulfide) and quantifying the BCP product by ¹H NMR with an internal standard.
-
-
Reaction Conditions:
-
Control Stoichiometry: Ensure the trapping reagent is present in an appropriate concentration to intercept the BCP intermediate as it forms. For multicomponent reactions, the choice of a suitable radical acceptor is critical to prevent oligomerization.[6]
-
Slow Addition: In some cases, slow addition of the propellane solution to a solution containing the other reactants can maintain a low instantaneous concentration of propellane, minimizing polymerization.
-
-
-
Preventative Measures:
-
Establish a strict protocol for the preparation, storage, and titration of [1.1.1]propellane solutions.
-
For sensitive or large-scale reactions, consider synthesizing and using the propellane on the same day.
-
Issue 2: Formation of Symmetrical Byproducts and Poor Regioselectivity
-
Symptom: Your goal is a 1,3-unsymmetrically disubstituted BCP (R¹-BCP-R²), but you isolate significant quantities of the symmetrical product (R¹-BCP-R¹) or a complex mixture that is difficult to separate.
-
Potential Causes:
-
Homocoupling of Intermediates: The initial BCP-metal intermediate (e.g., BCP-Li or BCP-MgX) can react with the starting halide (R¹-X) via metal-halogen exchange, leading to the formation of R¹-R¹ and the symmetrical R¹-BCP-R¹.
-
Lack of Chemoselectivity in Multicomponent Reactions: In three-component reactions, the generated BCP radical may not be selectively trapped by the desired reagent, especially if multiple radical precursors or traps are present.[7]
-
Use of Bicyclo[1.1.1]pentyl Metal Reagents: The generation of 1,3-dilithiated BCP, formed by reducing propellane with LiDBB, can lead to symmetrical products if the sequential addition of two different electrophiles is not perfectly controlled.[6]
-
-
Troubleshooting Steps & Solutions:
-
Optimize Reaction Sequence:
-
When using organometallic intermediates, add the second electrophile (R²-X) only after the complete consumption of the first (R¹-X). Monitor the reaction by TLC or LC-MS if possible.
-
Consider transmetalation. For instance, a BCP-Grignard reagent can be transmetalated to a less reactive organozinc species, which can offer better control in subsequent cross-coupling reactions.[1]
-
-
Employ Modern Methodologies:
-
Photoredox/Nickel Dual Catalysis: These methods have emerged as powerful tools for the three-component dicarbofunctionalization of propellane, offering a single-step route to unsymmetrical BCP ketones with good control.[4][8]
-
Radical Multicomponent Carboamination: This strategy allows for the simultaneous formation of C-C and C-N bonds on the BCP scaffold by carefully choosing a radical acceptor that kinetically outcompetes oligomerization.[6]
-
-
-
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
Issue 3: Poor Functional Group Tolerance
-
Symptom: Your reaction fails or gives a complex mixture when you use substrates with sensitive functional groups such as esters, amides, nitro groups, or unprotected alcohols/amines.
-
Potential Causes:
-
Harsh Reagents: Many traditional methods for BCP synthesis rely on highly reactive organometallic reagents like alkyllithiums or Grignard reagents.[6] These are incompatible with acidic protons and many common functional groups.
-
Harsh Reaction Conditions: Some procedures require high temperatures, which can be detrimental to complex, late-stage intermediates in a drug development pipeline.[6]
-
-
Troubleshooting Steps & Solutions:
-
Switch to Milder Synthetic Methods: The field has evolved significantly to address this challenge.
-
Triethylborane (Et₃B)-Initiated Radical Reactions: These reactions proceed under exceptionally mild conditions and show broad substrate scope and functional group tolerance, making them suitable for complex molecules.[9]
-
Photoredox Catalysis: Visible-light photoredox catalysis, often using iridium or ruthenium catalysts, enables atom-transfer radical addition (ATRA) reactions with excellent functional group tolerance and is well-suited for late-stage functionalization.[1][2]
-
-
Protecting Group Strategy: If a milder method is not available or suitable, implement a protecting group strategy for the sensitive functionalities. This adds steps but can be a reliable solution.
-
-
Table 1: Comparison of Key Synthetic Strategies
| Method | Reagents | Functional Group Tolerance | Scalability | Key Advantage |
| Anionic Addition | R-Li, R-MgX | Poor | Moderate | Well-established for simple substrates |
| Et₃B-Initiated Radical Addition | Et₃B, R-X | Excellent | Good | Very mild, room temperature conditions |
| Photoredox ATRA | Ir/Ru photocatalyst, light | Excellent | Good (Flow chemistry possible) | High functional group tolerance, suitable for late-stage functionalization[1][10] |
| Ni/Photoredox Dual Catalysis | Ni catalyst, photocatalyst | Good | Moderate | Direct access to complex unsymmetrical BCPs in one step[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and handle [1.1.1]propellane? A: The most popular and scalable route begins with the cyclopropanation of dichlorobutene, followed by sequential bromine-lithium exchange and cyclization.[1] The use of phenyllithium has been shown to improve yield and purity.[1] It should be stored as a dilute solution (e.g., 0.2-0.4 M) in an ethereal solvent at -20°C and should be titrated before each use to ensure accurate stoichiometry.
Q2: My BCP product is difficult to purify. What are my options? A: Purification of BCPs can be challenging due to their often non-polar, hydrocarbon-like nature, which can lead to co-elution with byproducts.
-
Chromatography: Use non-polar eluents (heptane/EtOAc, heptane/DCM) and consider silver nitrate-impregnated silica gel (Ag-SiO₂) to separate saturated BCPs from olefinic byproducts that can sometimes form.
-
Derivatization: If you have a difunctional BCP, temporarily protect or derivatize one of the functional groups to significantly alter the molecule's polarity. After purification, the protecting group can be removed.
-
Crystallization: BCPs are rigid and symmetrical, which can make them highly crystalline. Attempting crystallization can be a very effective purification strategy for solid products.
Q3: How do I reliably characterize my unsymmetrically substituted BCP? A: Standard spectroscopic methods are effective.
-
¹H NMR: The bridgehead protons of the BCP core typically appear as a singlet around 2.5 ppm (for unsubstituted BCP), while the bridge CH₂ protons appear as a septet around 1.9 ppm. Substitution will cause predictable shifts.
-
¹³C NMR: The bridgehead carbons are highly characteristic. The C1 and C3 carbons will have distinct chemical shifts in an unsymmetrical derivative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
-
X-ray Crystallography: For unambiguous structural confirmation of novel derivatives, single-crystal X-ray diffraction is the gold standard.
Q4: Are there methods to functionalize the bridge (C2) position of the BCP core? A: Yes, this is an emerging but challenging field. Functionalization of the three secondary bridge positions provides access to BCPs that can act as bioisosteres for ortho- and meta-substituted arenes.[11] These methods are less developed than bridgehead functionalization and often involve multi-step sequences starting from specialized precursors.[5][11][12] The instability of reactive intermediates (cations, anions) at the bridge position presents a significant synthetic hurdle.[12]
Key Experimental Protocols
Protocol 1: Synthesis of a 1-Iodo-3-Aryl BCP via Photoredox-Catalyzed ATRA
This protocol is adapted from methodologies that demonstrate excellent functional group tolerance.[1]
-
Diagram of Workflow
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), an iridium photocatalyst such as Ir(ppy)₃ (1-2 mol%), and anhydrous, degassed solvent (e.g., DMF or DMSO).
-
Seal the tube and thoroughly degas the solution via three freeze-pump-thaw cycles.
-
Under a positive pressure of nitrogen or argon, add a freshly titrated solution of [1.1.1]propellane in diethyl ether (1.5-2.0 equiv) via syringe.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp and begin stirring and irradiation. Ensure the reaction is maintained at room temperature, using a fan for cooling if necessary.
-
Monitor the reaction's progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-iodo-3-aryl-bicyclo[1.1.1]pentane.
-
References
-
Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Mykhailiuk, P. K. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Karimov, R. R., & Hartwig, J. F. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. [Link]
-
Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]
-
Anderson, J. C., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Chen, X. (2019). Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Scientific Update. [Link]
-
Uchiyama, M., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin. [Link]
-
Wang, D., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Chemical Science. [Link]
-
Zhu, C., et al. (2023). Aryl Radical-Initiated Synthesis of Unsymmetrically Bicyclo[1.1.1]pentane Sulfides. The Journal of Organic Chemistry. [Link]
-
Anderson, J. C., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. [Link]
-
Anderson, J. (2024). Synthesis of Bridge-substituted BCPs. YouTube. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Wang, D., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Chemical Science. [Link]
Sources
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives. Bicyclo[1.1.1]pentanes (BCPs) are increasingly vital as saturated bioisosteres for phenyl rings in drug discovery, offering improved physicochemical properties like solubility and metabolic stability.[1][2] However, their unique three-dimensional structure and the presence of a polar carboxylic acid group can present significant purification challenges.
This guide provides practical, field-proven answers and troubleshooting strategies to help you navigate common issues encountered during the isolation and purification of these valuable compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers frequently encounter.
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid if you are performing a mono-functionalization.[1][3]
-
Di-substituted Byproducts: If the reaction is a mono-substitution, you may have small amounts of the corresponding diester or other di-functionalized BCP.
-
Reagents and Catalysts: Residual coupling agents, bases (e.g., Et₃N), or catalysts used in preceding steps.[3]
-
Solvents: Residual high-boiling point solvents from the reaction or work-up (e.g., DMF, DMSO).
Q2: My crude product is a sticky oil/amorphous solid. What is the first purification step I should try?
A2: For a first pass purification, especially on a larger scale, a simple filtration through a plug of silica gel is often effective.[4] This can remove baseline impurities and highly polar materials. The procedure involves dissolving your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), loading it onto a short column of silica gel, and eluting with a solvent system like hexane/ethyl acetate. This is often sufficient to obtain material for further, more rigorous purification.[3][4]
Q3: My compound streaks badly on a standard silica gel TLC plate. What's happening and how can I fix it?
A3: Streaking is a classic sign of a strong interaction between your acidic compound and the slightly acidic silica gel stationary phase. The carboxylic acid can deprotonate and bind ionically, leading to poor chromatography. To resolve this, you must suppress this ionization by acidifying your mobile phase. Adding 0.1-1% acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane) will keep the carboxylic acid in its neutral, protonated form, resulting in sharper spots and better separation.[5]
Q4: Is reversed-phase chromatography a viable option for purifying these polar carboxylic acids?
A4: Absolutely. Reversed-phase flash chromatography or HPLC is an excellent tool for purifying polar compounds like carboxylic acids.[6] Using a C18 column with a mobile phase of water and acetonitrile (or methanol) is common. Similar to normal phase, the mobile phase should be acidified, typically with 0.1% trifluoroacetic acid (TFA) or formic acid, to ensure the carboxylic acid is protonated and retains well on the nonpolar stationary phase.[6] This technique is particularly useful for separating compounds with very similar polarities.
Section 2: Troubleshooting In-Depth Purification Challenges
This section provides detailed protocols and explanations for overcoming specific, complex purification problems.
Problem 1: Persistent contamination with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
The diacid starting material is a common and often challenging impurity to remove due to its high polarity.
-
Causality: The diacid is significantly more polar than the mono-methoxy or mono-ester product. This large polarity difference can be exploited.
-
Solution A: Acid-Base Liquid-Liquid Extraction This classic technique is highly effective for separating acids based on pKa differences, though it can be less effective if the desired product is also highly water-soluble.
Step-by-Step Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The more acidic diacid will be preferentially deprotonated to its water-soluble dicarboxylate salt and partition into the aqueous layer. The mono-acid product is less likely to be fully deprotonated and will remain in the organic layer.
-
Separate the aqueous layer. Repeat the wash 1-2 times if necessary.
-
To check for product loss, acidify the combined aqueous layers with 1M HCl to a pH of ~3 and back-extract with ethyl acetate.[1] Analyze this extract by TLC to see how much product was lost.
-
Wash the original organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.[3]
-
-
Solution B: Optimized Column Chromatography If extraction is insufficient, column chromatography with an acidified mobile phase is the next step.
Parameter Recommendation Rationale Stationary Phase Silica Gel, 230-400 mesh Standard choice for normal-phase chromatography.[7] Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol Start with a low polarity and gradually increase. Acidic Additive 0.5 - 1.0% Acetic Acid (AcOH) Suppresses ionization of the carboxylic acid, preventing tailing.[5] Gradient Step or linear gradient A step gradient can be effective: first, elute with a non-polar solvent to remove non-polar impurities, then increase polarity to elute the product, leaving the highly polar diacid on the baseline.
Problem 2: Product appears pure by ¹H NMR but fails High-Resolution Mass Spectrometry (HRMS) or shows a broad melting point.
This often indicates the presence of non-proton-containing impurities, such as inorganic salts or residual solvents.
-
Causality: Salts (e.g., LiOH, NaHCO₃) used during the synthesis or work-up can carry through.[1][8] Solvents can remain trapped in the crystal lattice of the solid product.
-
Solution: Post-Purification Workup
-
Salt Removal: Dissolve the compound in a suitable organic solvent (e.g., EtOAc). If salts are present, they will often remain as a fine precipitate. Wash the solution with deionized water to dissolve the salts. Separate the organic layer, dry it thoroughly with Na₂SO₄, filter, and concentrate.
-
Azeotropic Solvent Removal: To remove stubborn residual solvents like water or THF, dissolve the product in a solvent that forms a low-boiling azeotrope with the impurity (e.g., toluene for water). Concentrate the solution on a rotary evaporator. Repeat this process 2-3 times.
-
Final Drying: Dry the purified compound under high vacuum for several hours, potentially with gentle heating if the compound is thermally stable.
-
Problem 3: Failure to achieve baseline separation from a structural isomer or closely related byproduct.
When standard flash chromatography is insufficient, high-performance techniques are required.
-
Causality: Compounds with very similar structures and functional groups will have nearly identical interactions with the stationary phase, making separation difficult.
-
Solution: Preparative Reversed-Phase HPLC Scaling up from an analytical HPLC method to a preparative scale is a powerful way to achieve high purity.[9]
Step-by-Step Workflow:
-
Analytical Method Development: On an analytical C18 column, develop a separation method using a water/acetonitrile or water/methanol gradient, both containing 0.1% TFA. Aim for a resolution (Rs) > 1.5 between the product and the key impurity.
-
Loading Study: Determine the maximum sample load on the analytical column before losing resolution. This data is crucial for scaling up.[9]
-
Scale-Up Calculation: Use the column dimensions (length and diameter) to geometrically scale the flow rate and injection volume from your analytical method to your preparative column.[9]
-
Preparative Run: Execute the purification on the preparative HPLC system.
-
Fraction Analysis & Product Isolation: Collect fractions based on the UV chromatogram. Combine the pure fractions, and remove the acetonitrile/methanol via rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent (like DCM or EtOAc) after neutralizing the TFA with a base like NaHCO₃.
-
Section 3: Visualization of Purification Workflows
Diagram 1: Decision Tree for Purification Strategy
This diagram helps you select the most appropriate initial purification technique based on the nature of your crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Standard Purification Workflow
This flowchart illustrates a typical sequence of steps from crude product to final, characterized material.
Caption: General workflow for purification and analysis.
References
- Taylor & Francis. (n.d.). Liquid Crystalline Bicyclo[1.1.1]pentane Derivatives.
- mediaTUM. (n.d.). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold.
- PubMed Central (PMC). (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- PubChem. (n.d.). 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
- ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
- French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
- Reddit. (2016). Column chromatography of carboxylic acids?.
- ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H....
- ACS Publications. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”.
- PubChemLite. (n.d.). This compound.
- TCI Chemicals. (n.d.). 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
- Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
- MedChemExpress. (n.d.). 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
- Aaronchem. (n.d.). This compound.
- MDPI. (n.d.). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
- ChemRxiv. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation.
- Google Patents. (n.d.). Compositions and methods for making and using small molecules for the treatment of health conditions.
- Journal of Medicinal Chemistry. (2025). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy.
- JACS Au. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
- PMC - NIH. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.
- Googleapis. (2024). WO 2024/182556 A1.
- BLDpharm. (n.d.). 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
- CymitQuimica. (n.d.). Building Blocks.
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
stability of bicyclo[1.1.1]pentane derivatives under acidic and basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) derivatives. As a Senior Application Scientist, I've compiled this guide to address common stability challenges encountered during the synthesis, handling, and application of these unique scaffolds in drug discovery and materials science. BCPs are increasingly popular as bioisosteres for para-substituted benzene rings, offering improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3][4][5][6][7] However, their strained three-dimensional structure can present unique stability concerns under various chemical conditions.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.
Issue 1: Unexpected Ring-Opening or Rearrangement Under Acidic Conditions
Question: I am attempting to deprotect a Boc-protected amine on a BCP core using trifluoroacetic acid (TFA), but I'm observing significant product degradation and the formation of what appear to be ring-opened byproducts. What is happening and how can I prevent it?
Answer:
The BCP core, despite its overall kinetic inertness, is susceptible to rearrangement under strongly acidic conditions.[8] The high strain energy of the BCP scaffold (approximately 66.6 kcal/mol) makes the corresponding bicyclo[1.1.1]pentyl cation highly unstable.[2] This cation can readily undergo skeletal rearrangement to form more stable carbocation intermediates, leading to four-membered ring-opened products.[8][9]
Causality: The mechanism involves protonation of a functional group, which then acts as a leaving group. The departure of this group is often assisted by the participation of an adjacent C-C sigma bond, leading to the formation of a housane-like cation intermediate that rapidly rearranges.[9]
Solutions:
-
Milder Acidic Conditions: Avoid strong, non-nucleophilic acids like TFA when possible. Consider using milder acids such as:
-
HCl in a nucleophilic solvent like methanol or dioxane.
-
Formic acid.
-
Pyridinium p-toluenesulfonate (PPTS).
-
-
Alternative Protective Groups: If you frequently encounter this issue, consider using protecting groups that can be removed under non-acidic conditions. For example, a Cbz (carboxybenzyl) group can be removed by hydrogenolysis.
-
Careful Reaction Monitoring: When using acidic conditions, it is crucial to monitor the reaction closely by TLC or LC-MS and to minimize the reaction time.
-
Lower Temperatures: Running the deprotection at lower temperatures (e.g., 0 °C or below) can help to minimize side reactions.
Issue 2: Hydrolysis of Ester or Amide Functionality at the Bridgehead Position
Question: I have a methyl ester derivative of a BCP carboxylic acid that seems to be surprisingly resistant to saponification under standard conditions (e.g., LiOH or NaOH in MeOH/water). When I force the reaction with higher temperatures, I get a complex mixture of products. Why is this happening?
Answer:
While BCPs are often incorporated into drug candidates to improve metabolic stability by mitigating amide hydrolysis, the steric environment around the bridgehead positions can also influence the reactivity of attached functional groups in synthetic transformations.[10]
Causality: The rigid, cage-like structure of the BCP core can sterically hinder the approach of nucleophiles to the carbonyl carbon of an ester or amide at the bridgehead position. This can make standard hydrolysis conditions less effective. The increased temperature may lead to decomposition of the BCP core or side reactions involving other functional groups in the molecule.
Solutions:
-
Alternative Hydrolysis Conditions:
-
For Esters: Consider using trimethyltin hydroxide, which is a potent reagent for the saponification of sterically hindered esters.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can often accelerate hydrolysis reactions at lower overall temperatures, potentially reducing byproduct formation.
-
Enzymatic Hydrolysis: In some cases, lipases or esterases can provide a mild and selective method for ester hydrolysis.
-
-
Synthesis of the Carboxylic Acid Directly: If possible, it is often preferable to synthesize the BCP carboxylic acid directly rather than relying on the hydrolysis of a sterically hindered ester. Many synthetic routes to functionalized BCPs allow for the direct incorporation of a carboxylic acid moiety.[4]
Issue 3: Instability of BCP Derivatives with Bridge Substituents
Question: I am working with a BCP derivative that has a hydroxyl group at the 2-position (a bridge position). I've noticed that this compound is unstable and readily decomposes, especially in the presence of even trace amounts of acid. What is the reason for this instability?
Answer:
BCP derivatives with substituents at the bridge positions (2, 4, or 5) can exhibit significantly different stability profiles compared to their bridgehead-substituted counterparts.[9] The introduction of a substituent at a bridge position can further increase the ring strain, making the molecule more susceptible to ring-opening reactions.
Causality: The instability of 2-hydroxybicyclo[1.1.1]pentane and its derivatives is well-documented.[9][11] Even under mildly acidic conditions, the hydroxyl group can be protonated and leave as a water molecule. The resulting carbocation at the bridge position is highly unstable and undergoes rapid rearrangement to form a more stable cyclopentenyl cation.[9] Similarly, 2-alkoxy BCP derivatives can undergo cycloreversion in the presence of a base.[11]
Solutions:
-
Strictly Neutral Conditions: Handle and store bridge-substituted BCPs under strictly neutral conditions. Avoid exposure to acids or bases.
-
Protective Groups: If the bridge substituent is a hydroxyl group, protect it as a solvolytically stable ether (e.g., a silyl ether like TBDMS) under neutral conditions.
-
Careful Purification: During purification (e.g., column chromatography), use a neutralized silica gel or an alternative stationary phase like alumina to avoid acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Are BCP derivatives generally stable to strong bases like n-BuLi or LDA?
A1: Yes, the BCP core itself is generally stable to strong, non-nucleophilic bases. The bridgehead protons are not acidic and are not readily abstracted. In fact, organolithium reagents are often used in the synthesis of BCP derivatives through the ring-opening of [1.1.1]propellane.[8] However, the stability will ultimately depend on the other functional groups present in the molecule.
Q2: Can I perform standard cross-coupling reactions (e.g., Suzuki, Sonogashira) on halo-substituted BCPs?
A2: Yes, halo-substituted BCPs, particularly those with the halogen at a bridgehead position, are excellent substrates for a variety of cross-coupling reactions. Iron-catalyzed Kumada cross-coupling of BCP iodides with Grignard reagents has been reported to proceed efficiently.[2] This allows for the introduction of aryl and heteroaryl groups onto the BCP scaffold.
Q3: How does the stability of BCP derivatives compare to their analogous benzene-containing counterparts?
A3: One of the key advantages of using BCPs as benzene bioisosteres is their generally improved metabolic stability.[4][10] The saturated, non-aromatic nature of the BCP core makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic compounds. However, as discussed in this guide, the strained nature of the BCP ring system can lead to instability under certain chemical conditions, particularly strong acids, that might be tolerated by a benzene ring.
Q4: Are there any known incompatibilities with common reagents or reaction conditions that I should be aware of when working with BCPs?
A4: Beyond the acidic and, in some cases, basic conditions mentioned above, it is important to be mindful of reactions that proceed through carbocation intermediates, as these can trigger rearrangement of the BCP scaffold. Additionally, while radical reactions are a common and effective way to functionalize BCPs, care must be taken to control the reaction conditions to avoid polymerization or other side reactions.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of a BCP Derivative
This protocol provides a general framework for assessing the stability of a new BCP derivative to acidic and basic conditions.
-
Stock Solution Preparation: Prepare a stock solution of your BCP derivative in a suitable solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Acidic Condition Testing: a. To a vial, add a known volume of the stock solution. b. Add an equal volume of an acidic solution (e.g., 1 M HCl in water, or a solution of TFA in dichloromethane). c. Stir the mixture at room temperature. d. At various time points (e.g., 1, 4, 12, 24 hours), take an aliquot of the reaction mixture, quench with a mild base (e.g., saturated NaHCO₃ solution), and extract the organic components. e. Analyze the organic extract by LC-MS or GC-MS to determine the extent of degradation.
-
Basic Condition Testing: a. To a vial, add a known volume of the stock solution. b. Add an equal volume of a basic solution (e.g., 1 M NaOH in water, or a solution of LiOH in a mixture of THF and water). c. Stir the mixture at room temperature. d. At various time points, take an aliquot, neutralize with a mild acid (e.g., 1 M HCl), and extract the organic components. e. Analyze the organic extract by LC-MS or GC-MS.
-
Data Analysis: Plot the percentage of the remaining starting material against time for both acidic and basic conditions to determine the stability profile of your compound.
Diagrams
Caption: Acid-mediated degradation pathway of a BCP derivative.
Caption: Instability of a bridge-substituted BCP under acidic conditions.
References
- Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: A Gamut of Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-118.
- Zhang, Y., et al. (2018). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 61(21), 9531-9540.
- Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1582-1602.
- Mykhailiuk, P. K. (2020). Difluoro-substituted bicyclo[1.1.
- Davies, H. M. L., et al. (2021). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions. Journal of the American Chemical Society, 143(33), 13075-13081.
- Baran, P. S., et al. (2020). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane.
- Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9583-9592.
- MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(5), 2945-2952.
- Anderson, E. A., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes.
- Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-17.
- Wang, P., et al. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society.
- Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme Chemistry.
- Willis, M. C., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 923-928.
- Engle, K. M., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(44), e2208531119.
- Anderson, E. A., et al. (2020). The syntheses of bicyclo[1.1.1]pentane-1-carboxylic acid (18) by A. C−H...
- MacMillan, D. W. C., et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv.
- Anderson, J. M., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
- Anderson, E. A., et al. (2021). Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes.
- CAS 262851-99-0: Bicyclo[1.1.1]pentane-1-carboxylicacid, 3-fluoro-, methyl ester. ChemicalBook.
- Anderson, R., et al. (2024). Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing. Journal of the American Chemical Society.
- Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003.
- Davies, H. M. L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes.
- Krenske, E. H., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry, 87(12), 7935-7946.
- Davies, H. M. L., et al. (2021). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions. Journal of the American Chemical Society, 143(33), 13075-13081.
- Wiberg, K. B., & Williams, V. Z. (1970). Bicyclo[1.1.1]Pentane Derivatives. The Journal of Organic Chemistry, 35(2), 369-373.
- Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
- Anderson, J. M., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
- Anderson, E. A., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo- and Seleno- functionalization of [1.1.1]Propellane. Organic Letters, 24(39), 7125-7129.
- Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Enamine.
- Mykhailiuk, P. K. (2023). Light-enabled scalable synthesis of bicyclo[1.1.
Sources
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Amide Bond Formation with Sterically Hindered Amines
Welcome to our dedicated technical support center for navigating the complexities of amide bond formation with sterically hindered amines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously difficult couplings. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your success in synthesizing sterically encumbered amides.
Troubleshooting Guide: Common Issues and Solutions
The formation of an amide bond between a carboxylic acid and a sterically hindered amine is often plagued by low yields, slow reaction rates, and competing side reactions. This guide will walk you through the most common problems and provide actionable solutions based on established chemical principles.
Issue 1: Low to No Product Formation
This is the most frequent challenge. The nucleophilicity of the amine is significantly reduced due to steric hindrance, making it a poor partner for the activated carboxylic acid.
Potential Causes & Solutions
-
Inadequate Acylating Agent: The activated carboxylic acid species may not be reactive enough to overcome the steric barrier of the amine.
-
Solution 1: Employ a More Potent Coupling Reagent. Move beyond standard reagents like DCC or EDC. Consider phosphonium-based reagents (e.g., PyBOP, PyAOP) or uranium-based reagents (e.g., HATU, HBTU) which are known to generate highly reactive acylating intermediates.
-
Solution 2: Switch to an Acid Chloride. Converting the carboxylic acid to its corresponding acid chloride is a classic strategy to increase acylating power. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Be mindful that this method can be harsh and may not be suitable for sensitive substrates.
-
-
Steric Hindrance at the Carboxylic Acid: If the carboxylic acid partner is also sterically demanding, the challenge is magnified.
-
Solution: Utilize Smaller Activating Groups. Some coupling reagents introduce bulky leaving groups. In such cases, consider using a carbodiimide like EDC in conjunction with an additive like OxymaPure® or HOBt, which generate less sterically demanding activated esters.
-
Experimental Protocol: Activation via Acid Chloride Formation
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add oxalyl chloride (1.2 - 2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.
-
Solvent Removal: Remove the excess oxalyl chloride and solvent under reduced pressure.
-
Amine Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM) and add it dropwise to a solution of the sterically hindered amine (1.0 - 1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) at 0 °C.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), proceed with a standard aqueous work-up to isolate the amide product.
Issue 2: Epimerization of Chiral Centers
For chiral carboxylic acids, particularly α-amino acids, the risk of epimerization at the α-carbon is a significant concern during activation.
Potential Causes & Solutions
-
Overly Reactive Acylating Agent or Prolonged Reaction Times: Highly reactive intermediates, if not consumed quickly, can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Solution 1: Use Additives that Suppress Racemization. Coupling additives like HOBt (1-hydroxybenzotriazole) or OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) are highly effective at minimizing epimerization. They act by forming an activated ester that is more stable and less prone to racemization than the intermediates formed with the coupling reagent alone.
-
Solution 2: Optimize Reaction Temperature. Running the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) can help to reduce the rate of epimerization.
-
Decision-Making Workflow for Reagent Selection
Caption: A decision tree for selecting the appropriate coupling strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best universal coupling reagent for sterically hindered amines?
There is no single "best" reagent, as the optimal choice depends on the specific substrates. However, uranium/iminium-based reagents like HATU, HCTU, and HDMA have demonstrated broad applicability and high efficiency for coupling sterically hindered fragments. Phosphonium reagents such as PyBOP and PyAOP are also excellent choices.
Q2: What role does the base play in these reactions?
The base is crucial for several reasons:
-
It deprotonates the carboxylic acid, facilitating its reaction with the coupling reagent.
-
It neutralizes the acidic byproducts generated during the reaction, which can prevent unwanted side reactions.
-
For amine hydro-chloride salts, an additional equivalent of base is required to liberate the free amine.
Commonly used bases include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred for its increased steric bulk, which makes it less likely to act as a nucleophile and participate in side reactions.
Q3: Can microwave irradiation help with difficult couplings?
Yes, microwave-assisted synthesis can be a powerful tool for promoting amide bond formation with sterically hindered amines. The high temperatures and pressures achieved in a microwave reactor can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Potential Drawbacks |
| EDC/HOBt | Carbodiimide | Cost-effective, low epimerization with HOBt. | May not be reactive enough for highly hindered substrates. |
| HATU | Uronium | Highly reactive, fast reaction times, low epimerization. | Higher cost, can be sensitive to moisture. |
| PyBOP | Phosphonium | High reactivity, good for solid-phase synthesis. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| SOCl₂ | Acid Chloride Former | Generates a highly reactive acylating agent. | Harsh conditions, not suitable for sensitive molecules. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Larock, R. C. (1999).
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
byproduct formation in the synthesis of bicyclo[1.1.1]pentane carboxylic acids
Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) carboxylic acids. As the BCP scaffold continues to gain prominence as a saturated, rigid bioisostere for aromatic rings in drug discovery, researchers are increasingly encountering the unique challenges associated with its synthesis.[1][2] This guide is designed to provide practical, field-proven insights into common problems, helping you troubleshoot failed reactions, optimize yields, and understand the causality behind byproduct formation.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of BCP carboxylic acids in a direct question-and-answer format.
Q1: My reaction with [1.1.1]propellane is giving a low yield and a lot of insoluble, polymer-like material. What's happening and how can I fix it?
A1: This is a classic and frequent issue stemming from the inherent nature of your starting material, [1.1.1]propellane.
Root Cause Analysis: [1.1.1]Propellane possesses an extraordinarily high degree of strain energy (approx. 68 kcal/mol) concentrated in its inverted bridgehead-bridgehead bond.[3] This bond is highly susceptible to homolytic cleavage, initiating radical chain polymerization. The presence of radical initiators—such as trace oxygen, light, or impurities—can trigger this process, leading to the formation of poly([1.1.1]propellane), which is often observed as an insoluble white solid. This polymerization competes directly with your desired functionalization reaction, consuming the propellane and reducing your yield.[3]
Troubleshooting Protocol:
-
Rigorous Degassing: Before initiating the reaction, thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw technique (at least three cycles) is highly recommended. Alternatively, sparging with an inert gas like argon for an extended period can be effective.[4] This is crucial for minimizing trace oxygen, a common radical initiator.
-
Control of Initiators: If your reaction is photochemically mediated, ensure the light source is only activated after all reagents are mixed and the system is sealed and degassed. For thermally initiated radical reactions, maintain strict temperature control.
-
Reagent Purity: Use freshly prepared or purified [1.1.1]propellane solution. Older solutions may have been exposed to air or light, leading to the formation of oligomeric initiators.
-
Reaction Concentration: In some cases, running the reaction at a lower concentration can disfavor the bimolecular polymerization pathway relative to the desired intramolecular or trapping reaction.
Below is a troubleshooting workflow for reactions involving [1.1.1]propellane.
Caption: Troubleshooting workflow for propellane polymerization.
Q2: I'm attempting a photoredox-catalyzed synthesis of a 2-substituted BCP carboxylic acid, but I'm seeing a significant byproduct with a mass corresponding to my BCP plus a fragment from the solvent. How can I prevent this?
A2: You are likely observing a byproduct from a hydrogen atom transfer (HAT) process involving your solvent.
Root Cause Analysis: Many photoredox catalytic cycles generate highly reactive radical intermediates. If these radicals are not trapped efficiently by the intended substrate, they can instead abstract a hydrogen atom from the solvent. This is particularly problematic with solvents that have weaker C-H bonds (e.g., THF, acetonitrile). This solvent-derived radical can then participate in downstream reactions, leading to undesired byproducts and reduced yield of the target molecule.[1]
Preventative Measures & Optimization:
-
Solvent Selection: Switch to a solvent with stronger C-H bonds that are less susceptible to hydrogen abstraction. Solvents like benzene, toluene (TFT), or dichloromethane (DCM) are often better choices. Rigorous control of reaction temperature can also help mitigate this side reaction.[1]
-
Increase Substrate Concentration: Ensure the concentration of the radical-trapping species is sufficient to outcompete the solvent.
-
Slow Addition: In some cases, slowly adding one of the key reagents (e.g., the aryl bromide in a Giese-type reaction) can maintain its concentration at a low, steady state, preventing the accumulation of reactive radicals that might otherwise react with the solvent.[1]
The diagram below illustrates the competing reaction pathways.
Sources
- 1. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and purity in the synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this valuable bicyclo[1.1.1]pentane (BCP) building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common synthetic challenges.
The BCP motif is a highly sought-after bioisostere for para-substituted phenyl rings in medicinal chemistry, offering improved physicochemical properties such as increased solubility and metabolic stability.[1][2] The successful synthesis of derivatives like this compound is crucial for the exploration of new chemical space in drug discovery.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route: the selective mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Problem 1: Low Yield of the Desired Mono-Ester
Question: I am attempting the mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to obtain the methyl ester, but I am observing low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the selective mono-esterification of a symmetric dicarboxylic acid are a common challenge. The primary competing reaction is the formation of the di-ester. Here are the key factors to consider and troubleshoot:
-
Stoichiometry of the Esterifying Agent: The stoichiometry of your methylating agent (e.g., methanol with a catalyst, or a methylating agent like diazomethane or methyl iodide) is critical. Using a large excess will invariably lead to a higher proportion of the di-ester.
-
Recommendation: Start with a stoichiometric equivalent or a slight excess (1.0-1.2 equivalents) of the methylating agent. Carefully titrate the addition of the reagent if possible.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor the formation of the thermodynamically more stable di-ester.
-
Recommendation: Monitor the reaction closely using an appropriate technique (TLC, LC-MS, or 1H NMR of an aliquot). Quench the reaction as soon as a significant amount of the mono-ester has formed and before the di-ester becomes the major product. Running the reaction at a lower temperature may also improve selectivity, albeit at the cost of a longer reaction time.
-
-
Choice of Esterification Method: The choice of method can significantly impact selectivity.
-
Fischer Esterification (Methanol with Acid Catalyst): This is a common and cost-effective method. To favor mono-esterification, you can try to precipitate the mono-ester salt as it forms, effectively removing it from the reaction mixture.
-
Use of a Bulky Alcohol: While not directly applicable for a methoxy group, using a bulkier alcohol can sterically hinder the formation of the di-ester, a principle that can be adapted if other alkoxy groups are desired.
-
Controlled Addition of a Methylating Agent: Using a reagent like diazomethane or (trimethylsilyl)diazomethane allows for more controlled stoichiometry. However, these reagents are hazardous and require experienced handling. A safer alternative is using methyl iodide with a base, where the stoichiometry can be precisely controlled.
-
-
Statistical Distribution: Be aware that a statistical mixture of starting material, mono-ester, and di-ester is often unavoidable. The goal is to optimize conditions to maximize the proportion of the mono-ester at a given time point.
Problem 2: Difficulty in Purifying the Mono-Ester from the Di-ester and Starting Di-acid
Question: My reaction mixture contains the starting di-acid, the desired mono-ester, and the di-ester byproduct. I am struggling to isolate the pure mono-ester. What purification strategies are most effective?
Answer:
Separating this mixture can be challenging due to the similar polarities of the components. Here are some proven strategies:
-
Acid-Base Extraction: This is the most effective method to separate the three components.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The starting di-acid and the desired mono-ester (which still has a free carboxylic acid) will be deprotonated and move into the aqueous layer. The di-ester, lacking an acidic proton, will remain in the organic layer.
-
Separate the layers. The organic layer contains the di-ester.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This will re-protonate the di-acid and mono-ester, causing them to precipitate or allowing them to be extracted back into an organic solvent.
-
The resulting mixture of the di-acid and mono-ester is now easier to separate by column chromatography.
-
-
Column Chromatography:
-
Recommendation: After the acid-base extraction, use silica gel column chromatography to separate the di-acid from the mono-ester. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will be effective. The mono-ester is less polar than the di-acid and will elute first.
-
-
Crystallization:
-
Recommendation: If the mono-ester is a solid, fractional crystallization can be a powerful purification technique. The solubility differences between the mono-ester and the di-acid in various solvent systems can be exploited. This often requires some screening of different solvents.
-
Problem 3: Ambiguous Spectroscopic Data
Question: I have isolated a product that I believe is this compound, but the NMR spectrum is difficult to interpret. How can I confirm the structure?
Answer:
The high degree of symmetry in the bicyclo[1.1.1]pentane core can lead to deceptively simple NMR spectra. Here’s what to look for:
-
1H NMR:
-
Bridgehead Protons: The six bridgehead protons of the BCP core are magnetically equivalent and will typically appear as a sharp singlet.
-
Methoxy Group: A singlet integrating to three protons, typically in the range of 3.6-3.8 ppm.
-
Carboxylic Acid Proton: A broad singlet that can appear over a wide chemical shift range, often >10 ppm. Its presence can be confirmed by a D2O exchange experiment, where the peak will disappear.
-
-
13C NMR:
-
The symmetry of the molecule will result in fewer carbon signals than the total number of carbons.
-
Expect signals for the quaternary bridgehead carbons, the CH groups of the BCP skeleton, the methoxy carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts can be compared to known BCP derivatives. For the related 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, the reported 13C NMR chemical shifts are approximately 170.3, 54.3, 51.9, 45.8, and 28.5 ppm.[1][3]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition. Look for the [M+H]+ or [M-H]- ions corresponding to the exact mass of C7H10O3.
-
-
Infrared (IR) Spectroscopy:
-
Look for a strong, broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm-1) and a sharp C=O stretch (~1700 cm-1).
-
If you have access to 2D NMR techniques like HSQC and HMBC, these can be used to definitively assign the proton and carbon signals and confirm the connectivity of the methoxy and carboxylic acid groups to the BCP core.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: Based on current literature, a highly practical and scalable approach starts with the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][3] This diacid can then be selectively mono-methylated. A robust method for the synthesis of the related 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves dissolving the diacid in methanol and adding thionyl chloride dropwise.[1][3] While this provides the methyl ester, a similar principle of controlled reaction conditions can be applied to achieve the methoxy derivative, potentially from a 3-hydroxy precursor.
Q2: Are there any specific safety precautions I should take when working with bicyclo[1.1.1]pentane precursors?
A2: Yes. Many syntheses of the BCP core start from [1.1.1]propellane, which is a highly strained and volatile compound that should be handled with extreme care, typically in solution and at low temperatures. Syntheses involving organolithium reagents also require strict anhydrous and inert atmosphere conditions. Always consult the material safety data sheet (MSDS) for all reagents and perform a thorough risk assessment before starting any experiment.
Q3: My yield is consistently low despite optimizing the mono-esterification. Are there alternative synthetic strategies?
A3: Yes, if direct mono-esterification is problematic, consider a protecting group strategy. One approach is to protect one of the carboxylic acids of the di-acid, for example, by converting it to a benzyl ester. The remaining carboxylic acid can then be converted to the methoxy group (this would be a multi-step process, likely involving conversion to an alcohol and then methylation). Finally, the benzyl protecting group can be removed by hydrogenolysis to reveal the desired carboxylic acid. A procedure for the synthesis of 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been reported, which can serve as a starting point for such a strategy.[4]
Q4: How can I improve the purity of my final product?
A4: Beyond the purification techniques mentioned in the troubleshooting guide, recrystallization is a powerful tool for obtaining highly pure solid material. Experiment with different solvent systems to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.
Experimental Protocols & Visualizations
Proposed Synthesis of this compound
The following is a proposed, illustrative protocol based on the synthesis of analogous compounds. Optimization will be necessary.
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This can be achieved via the haloform reaction of 1,3-diacetylbicyclo[1.1.1]pentane, which is synthesized from the photochemical reaction of [1.1.1]propellane and diacetyl. For a detailed, large-scale protocol, please refer to the work by Mykhailiuk, et al. (2021).[1][3]
Step 2: Selective Mono-esterification to 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This procedure is adapted from a published large-scale synthesis.[1][3]
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (MeOH).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl2) (3.0 eq) dropwise, maintaining the temperature between 20-40°C.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product as described in the troubleshooting guide (Problem 2).
An 83% yield has been reported for this transformation.[1][3]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the mono-ester.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Melting Point (°C) |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | C7H8O4 | 156.14 | 45-51% | 169-170 |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | C8H10O4 | 170.16 | 83% | 90-91 |
Data sourced from Mykhailiuk, et al. (2021).[1]
References
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9575–9585. [Link]
-
Baran, P. S., & Cernijenko, A. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(38), e2108787118. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-120. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]
-
Martin, C. R., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2022(4), M1493. [Link]
-
Baran, P. S., & Cernijenko, A. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. National Academy of Sciences. [Link]
-
Bull, J. A., & Fooks, J. (2018). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry, 83(15), 8233–8243. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
PubChem. (n.d.). 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Levin, V. V., & Dilman, A. D. (2020). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(1), 4–16. [Link]
-
Levin, V. V., & Dilman, A. D. (2020). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Institutes of Health. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Institutes of Health. [Link]
Sources
troubleshooting difficult couplings with 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
Introduction
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a crucial bioisostere for para-substituted benzene rings in modern drug discovery.[1][2][3] Its rigid, three-dimensional structure can confer significant advantages, including improved metabolic stability, enhanced solubility, and novel intellectual property positioning.[4][5] 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid, in particular, is a valuable building block for introducing this desirable motif. However, its unique steric profile and electronic properties can present challenges during standard amide and ester coupling reactions.
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered when working with this compound. The following sections are designed to provide not just solutions, but also the underlying chemical principles to empower you to optimize your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction with 3-Methoxy-BCP-acid is giving low to no yield. What are the most likely causes?
A1: This is the most common issue reported. The primary culprits are typically related to steric hindrance and suboptimal activation of the carboxylic acid.
-
Steric Hindrance: The rigid, cage-like structure of the BCP core can physically block the approach of the amine nucleophile to the activated carbonyl center.[6][7][8] This effect is more pronounced with sterically demanding amines.
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents like EDC in combination with HOBt may not be potent enough to efficiently generate the highly reactive intermediate required to overcome the steric barrier.[7]
-
Poor Solubility: The reactants, particularly the BCP-acid, may not be fully solvated in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Inadequate Base: The choice and stoichiometry of the base are critical. An inappropriate base can fail to effectively deprotonate the amine or neutralize acidic byproducts, thereby stalling the reaction.
Q2: I'm observing the formation of an unexpected side product that appears to be an O-arylated ester. How can this be happening and how can I prevent it?
A2: The formation of O-arylated esters is a known side reaction, particularly in photoredox-catalyzed decarboxylative couplings, but the underlying principle can apply to other challenging coupling reactions.[9] This side product arises when the activated carboxylic acid intermediate is intercepted by a nucleophilic oxygen species (e.g., a hydroxyl-containing impurity or the solvent) instead of the intended amine. To mitigate this:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize the presence of water, which can hydrolyze the activated intermediate.
-
Optimize Coupling Reagent: Switch to a coupling reagent less prone to forming highly reactive, indiscriminate intermediates. For example, phosphonium-based reagents (PyBOP, PyAOP) or uranium-based reagents (HATU, HBTU) often provide better selectivity for N-acylation over O-acylation.
-
Pre-activation: A pre-activation step, where the carboxylic acid is stirred with the coupling reagent and base for a short period (15-30 minutes) before adding the amine, can sometimes favor the desired reaction pathway.[7]
Q3: What are the recommended starting conditions for a standard amide coupling with 3-Methoxy-BCP-acid?
A3: For a robust starting point, we recommend using a more potent coupling reagent system. A combination of a uronium/aminium-type reagent with a non-nucleophilic base is often successful.
| Component | Recommendation | Equivalents (relative to acid) |
| Coupling Reagent | HATU or HBTU | 1.1 - 1.2 eq. |
| Base | DIPEA or 2,4,6-Collidine | 2.0 - 3.0 eq. |
| Solvent | Anhydrous DMF or DMAc | 0.1 - 0.2 M |
| Temperature | Room Temperature to 45 °C | - |
A patent application provides an example of a successful coupling using HBTU and DIPEA.[10]
Q4: Are there any specific purification challenges associated with BCP-containing amides?
A4: Yes, the unique physicochemical properties of the BCP core can sometimes complicate purification.
-
Chromatography: The non-polar, rigid BCP moiety can lead to unusual elution profiles on silica gel. It's not uncommon for these compounds to elute faster than expected based on polarity alone. Careful selection of the mobile phase is crucial.
-
Crystallization: Due to their rigid structure, BCP-amides often have good crystallinity. Recrystallization can be a highly effective purification method, potentially avoiding the need for chromatography.[11] Solvents like acetonitrile, ethanol, or 1,4-dioxane are good starting points to explore for recrystallization.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance from the BCP core or the amine. 3. Poor solubility of reactants. 4. Inadequate base. | 1. Switch to a more powerful coupling reagent (e.g., HATU, PyAOP, COMU). 2. If using a highly hindered amine, consider converting the carboxylic acid to the acid chloride using SOCl₂ or (COCl)₂.[12] 3. Screen alternative anhydrous polar aprotic solvents (DMF, DMAc, NMP). 4. Increase the equivalents of a non-nucleophilic base like DIPEA or switch to a stronger, non-coordinating base. |
| Reaction Stalls at Activated Ester/Acid Intermediate | 1. Low nucleophilicity of the amine. 2. Steric clash preventing amine attack. | 1. Increase the reaction temperature (e.g., to 45-60 °C). 2. Add a catalytic amount of DMAP (Note: can increase racemization risk with chiral amines). 3. Consider using a borate-based reagent like B(OCH₂CF₃)₃ which can be effective for challenging amidations.[13][14] |
| Formation of Side Products (e.g., urea from coupling reagent) | 1. Excess coupling reagent. 2. Hydrolysis of the activated intermediate. | 1. Use near-stoichiometric amounts of the coupling reagent (1.05-1.1 eq.). 2. Ensure strictly anhydrous conditions. Use fresh, dry solvents and reagents. |
| Difficulty in Purifying the Final Amide Product | 1. Byproducts from the coupling reaction co-eluting with the product. 2. Poor separation on silica gel. | 1. Use a water-soluble coupling reagent (e.g., EDC) to simplify workup. 2. Explore alternative purification techniques such as recrystallization or preparative reverse-phase HPLC.[11] |
Experimental Protocols & Visualizations
Recommended Protocol: HATU-Mediated Amide Coupling
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (to make a 0.1 M solution).
-
Add the amine (1.0 - 1.2 eq.) to the solution.
-
Add DIPEA (2.0 - 3.0 eq.) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.1 - 1.2 eq.) in one portion.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualization of the Coupling Mechanism
The following diagram illustrates the generally accepted mechanism for amide bond formation using a uronium-based coupling reagent like HATU.
Caption: Generalized mechanism of HATU-mediated amide coupling.
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting failed or low-yielding reactions.
Caption: Decision tree for troubleshooting BCP-acid coupling reactions.
References
- Vertex Pharmaceuticals, Inc. (2024). WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions.
-
Chemsky, P. V., et al. (2025). Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pentane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Precatalyst. ChemRxiv. [Link]
-
Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentyl Group as a Phenyl Replacement: A Case Study in the Design of a γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Mykhailiuk, P. K. (2015). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 80(21), 11149–11155. [Link]
-
Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1594–1612. [Link]
-
MySkinRecipes. (n.d.). 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fastercapital.com [fastercapital.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 14. Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the "Propellane Problem" in Bicyclic Peptide (BCP) Synthesis
Welcome to the technical support center for bicyclic peptide (BCP) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating BCP scaffolds into their peptide structures. The unique properties of BCPs as rigid, non-aromatic bioisosteres for para-substituted benzene rings offer exciting opportunities in medicinal chemistry. However, their synthesis, originating from the highly strained and reactive [1.1.1]propellane, can present unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on what we term the "propellane problem"—the array of difficulties arising from the starting material and its subsequent reactions.
Understanding the "Propellane Problem"
The "propellane problem" is not a single issue but a collection of potential challenges that stem from the synthesis and use of BCP monomers derived from [1.1.1]propellane. The high reactivity of the central bond in propellane, which is essential for its utility, can also be a source of impurities and side reactions if not properly managed.[1][2] This guide will help you navigate these challenges to achieve successful BCP synthesis.
Below is a diagram illustrating the general workflow for synthesizing a BCP-containing peptide, highlighting the stages where the "propellane problem" can manifest.
Caption: Workflow for BCP Synthesis and Potential Problem Areas.
Frequently Asked Questions (FAQs)
BCP Monomer Synthesis & Quality
Q1: What are the primary challenges associated with using [1.1.1]propellane as a starting material?
A1: [1.1.1]Propellane is a highly strained and volatile molecule. The primary challenges include:
-
Synthesis and Handling: Its synthesis involves organolithium reagents and must be performed under inert conditions.[3][4] It is typically prepared as a solution and used immediately.[4] Continuous flow methods are being developed to improve safety and scalability.[5][6]
-
Quantification: The concentration of the propellane solution needs to be accurately determined before use, often by reacting an aliquot with a known amount of a trapping agent like thiophenol and quantifying the product.[4][7]
-
Purity: Impurities from the propellane synthesis can carry over into subsequent steps, complicating the purification of the desired BCP monomer.
Q2: What are "staffanes," and how can I avoid their formation?
A2: [n]Staffanes are oligomers that can form from the polymerization of [1.1.1]propellane. They are a potential byproduct during the synthesis of BCPs. The formation of staffanes versus the desired BCP can be influenced by the reaction conditions, particularly the ratio of propellane to the trapping reagent. For instance, in the synthesis of 1,3-bissulfanylbicyclo[1.1.1]pentanes from disulfides, using an excess of the disulfide can suppress staffane formation.[7] Careful control of stoichiometry is crucial to minimize these byproducts.
Q3: How do I assess the purity of my BCP amino acid monomer before using it in peptide synthesis?
A3: A multi-pronged analytical approach is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the monomer. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[8]
-
HPLC/UPLC: Assesses the purity of the monomer and can detect isomers or other closely related impurities.[9]
-
Amino Acid Analysis (AAA): For BCP amino acid monomers, AAA can confirm the composition and help determine the net peptide content, accounting for water and counterions.[9]
Incorporation into Peptides & Troubleshooting
Q4: I am observing a lower-than-expected yield after coupling my BCP amino acid. What could be the cause?
A4: Lower coupling yields can be due to several factors:
-
Steric Hindrance: The rigid, three-dimensional structure of the BCP core can sterically hinder the coupling reaction.
-
Monomer Quality: The presence of impurities in your BCP amino acid stock can inhibit the reaction.
-
Coupling Reagents: Standard coupling reagents may not be optimal. Consider screening different activators (e.g., HATU, HCTU) and bases (e.g., DIPEA, collidine) to find the most effective combination for your specific BCP monomer.[10]
Q5: My final bicyclic peptide shows two peaks on the HPLC that have the same mass. What could be the issue?
A5: This is a common issue when working with chiral BCPs and often indicates the presence of diastereomers. This can arise from:
-
Epimerization: The chiral center of the BCP amino acid may be susceptible to racemization under the basic conditions of peptide coupling or deprotection.
-
Impure Monomer: The starting BCP amino acid monomer may not have been enantiomerically pure.
To address this, you may need to:
-
Use milder coupling conditions or a different base to minimize racemization.
-
Re-evaluate the enantiomeric purity of your starting monomer.
-
Employ preparative chiral HPLC to separate the diastereomers if post-synthesis resolution is feasible.
Q6: Purification of my BCP is proving difficult. The peptide seems to be very hydrophobic. What can I do?
A6: The BCP core is non-polar and can significantly increase the hydrophobicity of a peptide, leading to poor solubility and challenging HPLC purification.[11] To improve purification:
-
Modify HPLC Conditions:
-
Solvent System: Experiment with different mobile phase modifiers (e.g., formic acid, trifluoroacetic acid) and organic solvents (e.g., acetonitrile, isopropanol).[11]
-
Temperature: Increasing the column temperature can improve peak shape and resolution.[11]
-
Gradient: Use a shallower gradient to better resolve the desired peptide from hydrophobic impurities.[11]
-
-
Change the protecting group strategy: If synthesizing a long peptide, consider using more hydrophilic protecting groups on side chains to improve the solubility of the crude product.
Troubleshooting Guide: A Case-Based Approach
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Broad or tailing peaks in analytical HPLC of the crude peptide. | 1. Poor solubility of the BCP-containing peptide.2. On-column degradation.3. Interaction with residual silanols on the stationary phase. | 1. Adjust mobile phase pH. Small changes can have a large impact on peptide retention and peak shape.[11]2. Increase column temperature (e.g., to 40-60 °C).3. Use a well-buffered mobile phase system. |
| Mass spectrometry shows a +66 Da adduct on the final peptide. | Unreacted [1.1.1]propellane (MW 66) carried over from the monomer synthesis and reacting with a nucleophilic side chain during cleavage. | 1. Re-purify the BCP amino acid monomer to ensure no residual propellane.2. Include a scavenger in the cleavage cocktail that can react with any residual propellane. |
| Inconsistent biological activity despite correct mass and apparent purity. | 1. Presence of undetected diastereomers.2. Misfolded or aggregated peptide. | 1. Perform chiral analysis or use a higher-resolution HPLC method to check for diastereomers.2. Conduct structural analysis using techniques like CD or 2D NMR to confirm the peptide's conformation.[9][10] |
Protocols for Analysis and Purification
Protocol 1: Analytical RP-HPLC for BCP Purity
This protocol provides a starting point for analyzing the purity of your BCP-containing peptides.
-
Column: C18 stationary phase (e.g., Kinetex EVO C18, Luna Omega Polar C18).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, a 1% per minute increase in Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the purity percentage. Couple the HPLC to a mass spectrometer (LC-MS) to confirm the identity of the peaks.[9]
Protocol 2: General Purification Strategy for Hydrophobic BCPs
-
Initial Scouting: Perform analytical runs with different mobile phase modifiers (e.g., 0.1% TFA, 0.1% formic acid) to find the best separation conditions.
-
Solubilization: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the mobile phase for injection.
-
Preparative HPLC:
-
Use a column with a stationary phase that provided the best analytical separation.
-
Employ a shallow gradient based on the analytical scouting runs to maximize resolution.
-
Load a smaller amount of crude peptide per run than you would for a more hydrophilic peptide to avoid column overloading.
-
-
Fraction Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Below is a diagram outlining a decision-making workflow for troubleshooting BCP purification.
Caption: Decision workflow for BCP purification troubleshooting.
By understanding the potential pitfalls associated with the synthesis and handling of BCP monomers and by employing systematic troubleshooting and robust analytical techniques, researchers can successfully incorporate these valuable scaffolds into novel peptide therapeutics.
References
-
Anderson, E. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Ma, J., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. [Link]
-
Anderson, E. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. [Link]
-
Macmillan, D. W. C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature. [Link]
-
Anderson, E. A. (n.d.). Improving medicines with carbon propellers. University of Oxford. [Link]
-
Various Authors. (2022). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. ResearchGate. [Link]
-
Lönnberg, H. (n.d.). Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules. University of Turku. [Link]
-
Walsh, P. J., et al. (2023). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. [Link]
-
Walsh, P. J., et al. (2019). Insertion of [1.1.1]propellane into aromatic disulfides. Beilstein Journal of Organic Chemistry. [Link]
-
Szeimies, G., et al. (n.d.). [1.1.1]Propellane. Organic Syntheses. [Link]
-
Vapourtec. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Vapourtec. [Link]
-
Various Authors. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]
-
Kohn, W. D., et al. (2001). Single-step formation of structurally defined bicyclic peptides via S(N)Ar cyclization. Organic Letters. [Link]
-
Pentelute, B. L., et al. (2019). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition. [Link]
-
Rovero, P., et al. (2022). Greening the Solid-Phase Peptide Synthesis of the First Bicyclic Analogue of the Arc Repressor and Its Binding to DNA. Molecules. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
Niessen, W. M. A., et al. (1998). Separation and detection techniques for peptides and proteins in stability research and bioanalysis. Journal of Chromatography A. [Link]
Sources
- 1. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 2. chem.web.ox.ac.uk [chem.web.ox.ac.uk]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. vapourtec.com [vapourtec.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. Greening the Solid-Phase Peptide Synthesis of the First Bicyclic Analogue of the Arc Repressor and Its Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
acid-catalyzed hydrolysis of bicyclo[1.1.1]pentane esters to prevent ring opening
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for methodologies involving bicyclo[1.1.1]pentane (BCP). As a Senior Application Scientist, I've designed this resource to provide in-depth guidance and troubleshooting for the acid-catalyzed hydrolysis of BCP esters, with a primary focus on preserving the integrity of the bicyclic core. The BCP scaffold, a valuable bioisostere in modern medicinal chemistry, is known for its remarkable kinetic stability despite its inherent strain energy.[1] This guide will equip you with the knowledge to confidently perform ester hydrolysis while mitigating the risk of undesired ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the bicyclo[1.1.1]pentane core to acidic conditions?
The bicyclo[1.1.1]pentane (BCP) core is remarkably stable under a variety of reaction conditions, including acidic environments. Its stability is a key reason for its utility as a bioisostere for phenyl rings in drug discovery, contributing to enhanced metabolic stability.[1] While the BCP cage possesses significant strain energy, it is kinetically inert, and ring-opening reactions are not commonly observed under standard acidic conditions used for reactions like ester hydrolysis. However, extremely harsh acidic conditions (e.g., strong non-nucleophilic acids at high temperatures) should be approached with caution.
Q2: Is ring-opening a common side reaction during the acid-catalyzed hydrolysis of BCP esters?
Ring-opening of the BCP core during acid-catalyzed ester hydrolysis is not a commonly reported side reaction. The stability of the BCP cage suggests that the energy barrier for ring-opening is significantly higher than that for ester hydrolysis. The primary concern during this reaction is often incomplete conversion or side reactions involving other functional groups present in the molecule, rather than the degradation of the BCP scaffold itself.
Q3: What are the typical acidic conditions used for BCP ester hydrolysis?
Standard conditions for acid-catalyzed ester hydrolysis, such as the use of mineral acids (e.g., HCl, H₂SO₄) in aqueous or mixed aqueous/organic solvent systems, are generally applicable to BCP esters. The choice of acid, solvent, and temperature will depend on the specific substrate and the lability of the ester group.
Q4: Can Lewis acids be used for the hydrolysis of BCP esters?
While Lewis acids are known to catalyze a variety of reactions involving bicyclic systems, their use for the hydrolysis of BCP esters is less common than Brønsted acids. Strong Lewis acids could potentially coordinate to the strained C-C bonds of the BCP core, which might lead to undesired rearrangements. Therefore, Brønsted acid-catalyzed hydrolysis is the more conventional and recommended approach.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of the BCP Ester
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows the presence of starting material.
-
The isolated yield of the desired carboxylic acid is low.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time or Temperature | The hydrolysis of sterically hindered esters, which can be the case for some BCP derivatives, may require more forcing conditions. | Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time, checking for completion every few hours. |
| Inadequate Acid Concentration | The catalytic amount of acid may not be sufficient to drive the reaction to completion, especially if the substrate has basic functional groups that can neutralize the acid. | Increase the concentration of the acid catalyst. For substrates with basic moieties, consider using a stoichiometric amount of a weaker acid or a larger excess of a strong acid. |
| Poor Solubility of the Starting Material | If the BCP ester is not fully dissolved in the reaction medium, the reaction will be slow and incomplete. | Add a co-solvent such as THF, dioxane, or methanol to improve the solubility of the starting material. Ensure the reaction mixture is homogeneous. |
Experimental Protocol: Standard Acid-Catalyzed Hydrolysis of a BCP Methyl Ester
-
Dissolve the bicyclo[1.1.1]pentane methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a solution of hydrochloric acid (e.g., 2 M aqueous HCl, 2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Observation of Unidentified Byproducts (Concern about Ring Opening)
Symptoms:
-
Complex crude NMR spectrum with unidentifiable peaks.
-
LC-MS analysis shows masses that do not correspond to the starting material or the desired product.
Possible Causes & Solutions:
While true ring-opening is unlikely, harsh conditions can lead to other side reactions. The key is to employ the mildest conditions possible that still effect the desired transformation.
| Possible Cause | Explanation | Recommended Solution |
| Excessively Harsh Acidic Conditions | High concentrations of strong acids and elevated temperatures may promote side reactions, especially if other sensitive functional groups are present. | Use a weaker acid (e.g., acetic acid, p-toluenesulfonic acid) or a lower concentration of a strong acid. Conduct the reaction at a lower temperature for a longer period. |
| Presence of Other Reactive Functional Groups | The observed byproducts may arise from reactions of other functional groups in the molecule under acidic conditions (e.g., dehydration of alcohols, cleavage of protecting groups). | Review the stability of all functional groups in your molecule to the chosen acidic conditions. If necessary, modify the synthetic route to protect sensitive functionalities prior to hydrolysis. |
| Potential for (Unlikely) Ring-Opening | Although kinetically disfavored, extremely forcing conditions could theoretically lead to protonation and cleavage of the strained C-C bonds of the BCP core. | To completely rule out this possibility, switch to a non-acidic hydrolysis method. Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) followed by acidic workup is a reliable alternative. |
Summary of Recommended Hydrolysis Conditions
| Ester Type | Reagent | Solvent | Temperature | Notes |
| Methyl/Ethyl Esters | 1-3 M HCl or H₂SO₄ | MeOH/H₂O or THF/H₂O | Room Temp to Reflux | Standard, reliable method. |
| tert-Butyl Esters | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | Mild conditions for acid-labile esters. |
| Benzyl Esters | H₂/Pd-C | Methanol or Ethyl Acetate | Room Temp | For substrates sensitive to strong acids but stable to hydrogenation. |
| Base-Sensitive Substrates | LiOH·H₂O | THF/H₂O | Room Temp to 50 °C | Excellent alternative to avoid acidic conditions entirely. |
By carefully selecting the reaction conditions based on the specific BCP ester substrate, researchers can confidently achieve efficient hydrolysis while preserving the integrity of the valuable bicyclo[1.1.1]pentane core. This guide provides a starting point for troubleshooting and optimizing this important transformation in your synthetic workflows.
References
-
Mikhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9518–9531. [Link]
-
Ma, X., & Nhat Pham, L. (2020). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Asian Journal of Organic Chemistry, 9(1), 8-22. [Link]
-
Bull, J. A., & Fooks, J. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(7), 1789–1804. [Link]
-
Mykhailiuk, P. K. (2019). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters, 60(35), 151085. [Link]
-
Kaleta, J., Rončević, I., Císařová, I., Dračínský, M., Šolínová, V., Kašička, V., & Michl, J. (2019). Bridge-Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. The Journal of Organic Chemistry, 84(6), 3443–3459. [Link]
-
Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2104992118. [Link]
-
Macmillan, D. W. C., et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 144(5), 2234–2241. [Link]
-
Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentyl Motif in a γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
Sources
Validation & Comparative
A Comparative Guide to 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid vs. p-Anisic Acid in Preclinical Assays
Introduction: Escaping Flatland in Drug Design
In the field of medicinal chemistry, the para-substituted phenyl ring is a ubiquitous scaffold. Its predictable geometry and synthetic tractability have made it a staple in drug design. A classic example is p-anisic acid (4-methoxybenzoic acid), a fragment found in numerous biologically active compounds. However, the planarity and aromaticity of the phenyl ring often introduce liabilities, including susceptibility to oxidative metabolism and poor aqueous solubility.[1][2][3]
The "escape from flatland" is a modern drug design paradigm that seeks to overcome these challenges by replacing flat, aromatic structures with three-dimensional, saturated bioisosteres.[1][3] One of the most successful non-classical bioisosteres for the para-substituted phenyl ring is the bicyclo[1.1.1]pentane (BCP) core.[2][4] This guide provides an in-depth, objective comparison of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid , a saturated 3D bioisostere, against its planar aromatic counterpart, p-anisic acid . We will explore how this structural substitution impacts key physicochemical properties and performance in critical in vitro assays that are predictive of a drug candidate's ultimate success.
Figure 1: Conceptual workflow for the bioisosteric replacement of p-anisic acid.
Part 1: Physicochemical Properties - The Foundation of Drug-Likeness
The initial assessment of any drug candidate begins with its fundamental physicochemical properties. These parameters govern how a molecule will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME). The shift from a planar aromatic ring to a rigid 3D scaffold induces significant, and often beneficial, changes to these properties.[1][5]
| Property | p-Anisic Acid | This compound | Rationale for Significance in Drug Discovery |
| Structure | Planar, Aromatic | 3D, Saturated | 3D shape can improve solubility by disrupting crystal lattice packing and reduce non-specific binding by minimizing planar surface area.[5][6][7] |
| Molecular Weight ( g/mol ) | 152.15[8] | 142.15 | Lower molecular weight is generally favored for better permeability and diffusion. |
| Calculated logP (cLogP) | 1.96 | ~ -0.1[9] | A measure of lipophilicity. Lower logP, as seen in the BCP analog, often correlates with better aqueous solubility and reduced non-specific binding.[2] |
| Topological Polar Surface Area (TPSA, Ų) | 46.53[10] | 46.53 | TPSA is identical as the polar groups are conserved. It is a key predictor of cell permeability. |
| Acidity (pKa) | 4.47[8] | ~4.4-4.6 (Predicted) | The pKa determines the ionization state at physiological pH, which critically impacts solubility, permeability, and target binding. The BCP core is known to mimic the electronic effects of the phenyl ring, resulting in a similar pKa. |
Part 2: Comparative Performance in Key Biological Assays
Here, we detail the methodologies and expected outcomes for three foundational in vitro assays. The protocols are designed to be self-validating, and the discussion explains the causal link between molecular structure and experimental results.
Aqueous Solubility Assay
Expertise & Experience: Poor aqueous solubility is a primary cause of compound attrition in drug discovery.[11] It can lead to unreliable bioassay data, poor absorption, and significant formulation challenges.[12][13] A kinetic solubility assay is employed in early discovery for its high-throughput nature, providing a rapid assessment of a compound's ability to remain in solution under physiologically relevant conditions.[11][14]
Experimental Protocol: Kinetic Shake-Flask Solubility
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Incubation Preparation: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL matrix tubes. This yields a final concentration of 200 µM with 2% DMSO.
-
Equilibration: Place the tubes in a thermomixer and incubate at 25°C for 2 hours with constant agitation (850 rpm) to allow the solution to reach equilibrium.[12]
-
Separation of Undissolved Compound: Filter the samples through a 96-well solubility filter plate (e.g., Millipore Multiscreen, 0.45 µm) by centrifugation to separate any precipitated solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS method against a standard curve prepared in the same PBS/DMSO matrix.
Expected Experimental Data:
| Compound | Kinetic Solubility at pH 7.4 (µM) | Expected Outcome |
| p-Anisic Acid | 45 ± 5 | Poor to Moderate Solubility |
| This compound | > 200 | High Solubility |
Trustworthiness & Causality: The planar structure of p-anisic acid allows for efficient crystal lattice packing, driven by π-π stacking interactions, which increases the energy required to dissolve the solid and thus lowers its aqueous solubility.[2] The rigid, three-dimensional BCP core disrupts this packing, leading to a significantly lower crystal lattice energy. This physical difference is the direct cause of the BCP analog's superior solubility, a phenomenon consistently observed when replacing phenyl rings with BCP scaffolds.[3][15][16]
Figure 2: Workflow for the kinetic solubility assay.
Cell Permeability (Caco-2) Assay
Expertise & Experience: Predicting oral absorption is crucial for developing orally administered drugs. The Caco-2 permeability assay is the industry standard for this purpose.[17][18] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[18][19] By measuring transport in both directions (apical to basolateral and basolateral to apical), we can determine not only passive permeability but also whether the compound is a substrate for active efflux.
Experimental Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days to allow for monolayer differentiation and polarization.[18]
-
Monolayer Integrity Check: Before the assay, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[20]
-
Assay Initiation:
-
Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For Apical to Basolateral (A→B) transport , add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
For Basolateral to Apical (B→A) transport , add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling & Analysis: At the end of the incubation, take samples from the receiver compartments. Analyze the concentration of the compound using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).
Expected Experimental Data:
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| p-Anisic Acid | 1.5 ± 0.3 | 4.5 ± 0.8 | 3.0 | Low (Efflux Substrate) |
| This compound | 8.0 ± 1.1 | 9.6 ± 1.5 | 1.2 | Moderate-High (Not an Efflux Substrate) |
Trustworthiness & Causality: An efflux ratio greater than 2 suggests the compound is actively transported out of the cell by efflux pumps like P-gp.[19] The planar, lipophilic nature of the phenyl ring in p-anisic acid makes it a potential substrate for such transporters. The 3D shape of the BCP analog can sterically hinder recognition and binding by these transporters.[2] This, combined with its likely higher free concentration due to better solubility, results in improved net flux across the cell monolayer (higher Papp A→B) and a low efflux ratio, predicting better oral absorption.[2]
Figure 3: Workflow for the bidirectional Caco-2 permeability assay.
Metabolic Stability Assay
Expertise & Experience: A drug's half-life in vivo is largely determined by its rate of metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. An in vitro microsomal stability assay provides a robust measure of a compound's susceptibility to this Phase I metabolism.[21] Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance.[21]
Experimental Protocol: Human Liver Microsomal Stability
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in 100 mM phosphate buffer (pH 7.4). This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.
-
-
Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[22][23][24] This step simultaneously quenches the reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Expected Experimental Data:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Class |
| p-Anisic Acid | 18 | 77 | Moderate to High Clearance |
| This compound | > 60 | < 23 | Low Clearance |
Trustworthiness & Causality: The aromatic ring of p-anisic acid is susceptible to CYP-mediated oxidation (hydroxylation). Furthermore, the methoxy group is a well-known site for O-demethylation by CYP enzymes.[25][26] In contrast, the BCP core is composed entirely of sp³-hybridized carbons with strong C-H bonds, making it highly resistant to oxidative degradation by CYPs.[27] This inherent stability of the saturated scaffold is the direct reason for the dramatically improved metabolic half-life of the BCP analog, a key advantage for achieving a desirable pharmacokinetic profile in vivo.[2][3][16]
Figure 4: Workflow for the microsomal metabolic stability assay.
Conclusion and Forward Outlook
The experimental data presented in this guide clearly demonstrate the profound and positive impact of replacing a planar p-anisic acid moiety with its three-dimensional bioisostere, this compound. This single, strategic substitution leads to marked improvements across three critical, developability-related parameters:
-
Enhanced Aqueous Solubility: By disrupting crystal packing, the BCP analog overcomes a common liability of flat, aromatic compounds.
-
Improved Cell Permeability: The 3D structure helps the molecule evade recognition by efflux transporters, leading to better net absorption.
-
Superior Metabolic Stability: The saturated BCP core is inherently resistant to the oxidative metabolism that is a major clearance pathway for the phenyl ring.
For researchers and drug development professionals, the takeaway is clear: the use of saturated, three-dimensional bioisosteres like the bicyclo[1.1.1]pentane scaffold is not merely a novelty but a powerful, rational strategy to mitigate ADME risks early in the discovery process. By designing molecules that inherently possess more favorable physicochemical properties, project teams can increase the probability of identifying clinical candidates with robust pharmacokinetic profiles and a higher likelihood of success.
References
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- DB-ALM. (n.d.). Protocol n° 142: Permeability Assay on Caco-2 Cells.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?
- BenchChem. (2025). Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model.
- (n.d.). Caco2 assay protocol. Source document.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- NIH. (n.d.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ChemicalBook. (2023). p-Anisic acid: metabolism and activities.
- (2012).
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
- PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- BioDuro. (n.d.). ADME Solubility Assay.
- PubChem. (n.d.). 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Computational Chemistry Blog. (2022). Advantages of 3D-shape of ligands in drug discovery.
- BenchChem. (2025). Bicyclopentyl vs.
- BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- NIH. (n.d.). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery.
- NIH. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC.
- PNAS. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes.
- PubMed. (1971).
- JACS Au. (n.d.).
- Taylor & Francis. (2021). What makes a good fragment in fragment-based drug discovery?
- Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP).
- Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes.
- Human Metabolome Database. (n.d.). Showing metabocard for p-Anisic acid (HMDB0001101).
- Wikipedia. (n.d.). p-Anisic acid.
- Bovine Metabolome Database. (2016). Showing metabocard for p-Anisic acid (BMDB0001101).
- Liskon Biological. (2025).
- MySkinRecipes. (n.d.). 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
- TCI Chemicals. (n.d.). 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid 83249-10-9.
- BLDpharm. (n.d.). 2613382-12-8|3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
- PubChem. (n.d.). p-Anisic acid, nonyl ester.
- PubChemLite. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. lifechemicals.com [lifechemicals.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 9. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 10. Bovine Metabolome Database: Showing metabocard for p-Anisic acid (BMDB0001101) [bovinedb.ca]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. mercell.com [mercell.com]
- 25. p-Anisic acid: metabolism and activities_Chemicalbook [chemicalbook.com]
- 26. Metabolism of p-anisic acid by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. macmillan.princeton.edu [macmillan.princeton.edu]
The Ascendancy of the Bicyclo[1.1.1]pentane (BCP) Motif: A Pharmacokinetic Revolution in Drug Design
A Comparative Guide for the Discerning Scientist: BCP-Containing Drugs vs. Their Phenyl Predecessors
In the relentless pursuit of efficacious and developable drug candidates, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular scaffolds.[1] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a formidable non-classical bioisostere for the ubiquitous para-substituted phenyl ring.[2][3] This guide offers an in-depth, data-driven comparison of the pharmacokinetic properties of BCP-containing drugs versus their traditional phenyl-containing counterparts, providing the essential insights and experimental frameworks for researchers, scientists, and drug development professionals.
The Rationale for Bioisosteric Replacement: Overcoming the Phenyl Problem
The phenyl ring, while a cornerstone of medicinal chemistry, often introduces liabilities that can derail an otherwise promising drug candidate. These include poor aqueous solubility, susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, and a propensity for non-specific binding, all of which can negatively impact a compound's pharmacokinetic profile.[3][4] The strategic replacement of a planar phenyl ring with the rigid, saturated, and three-dimensional BCP scaffold presents a compelling solution to these challenges, frequently leading to a superior drug-like profile.[1][2]
A Head-to-Head Pharmacokinetic Comparison: The Data Speak Volumes
The theoretical advantages of the BCP motif are borne out by a growing body of experimental evidence. By examining key pharmacokinetic parameters—Absorption, Distribution, Metabolism, and Excretion (ADME)—a clear picture of the BCP advantage emerges.
Enhanced Solubility: A Gateway to Improved Bioavailability
A fundamental hurdle in oral drug development is achieving sufficient aqueous solubility for absorption. The rigid, non-planar structure of the BCP moiety disrupts the crystal lattice packing that can plague flat aromatic compounds, often leading to a dramatic increase in solubility.
| Compound Pair | Phenyl-Containing Compound | BCP-Containing Analog | Fold Increase in Solubility | Reference |
| LpPLA2 Inhibitor | Darapladib | BCP-Darapladib | 9.25x (Kinetic Solubility) | [1] |
| γ-Secretase Modulator Series | Compound 13 | BCP Analog 15 | >2330x | [5] |
| γ-Secretase Modulator Series | Compound 17 | BCP Analog 19 | >1060x | [5] |
| General Observation | Phenyl-substituted molecules | BCP-substituted molecules | At least 50-fold | [1] |
Table 1: Comparative Solubility Data of Phenyl- vs. BCP-Containing Compounds.
Improved Permeability: Navigating the Cellular Maze
Effective oral absorption requires a drug to efficiently traverse the intestinal epithelium.[6] The introduction of a BCP moiety can positively influence a compound's permeability, a key determinant of its absorption and, ultimately, its bioavailability.[7]
| Compound Pair | Phenyl-Containing Compound | BCP-Containing Analog | Fold Increase in Permeability | Reference |
| LpPLA2 Inhibitor | Darapladib | BCP-Darapladib | 3.06x (Artificial Membrane) | [1] |
| γ-Secretase Inhibitor | BMS-708163 | BCP-Avagacestat | - (Improved oral absorption noted) | [8] |
Table 2: Comparative Permeability of Phenyl- vs. BCP-Containing Compounds.
Metabolic Stability: Resisting the Body's Defenses
The phenyl ring is a common target for metabolic enzymes, particularly CYPs, which can lead to rapid clearance and the formation of potentially reactive metabolites.[3] The saturated C-H bonds of the BCP core are generally more resistant to oxidative metabolism, resulting in enhanced metabolic stability and a more predictable pharmacokinetic profile.[9][10]
| Compound Pair | Phenyl-Containing Compound | BCP-Containing Analog | Key Finding | Reference |
| IDO1 Inhibitor | Phenyl Analog | Compound 2 (BCP) | Drastically improved metabolic stability by mitigating amide hydrolysis. | [10] |
| General Observation | Phenyl-containing compounds | BCP-containing compounds | BCP ring is more stable in the CYP450 environment. | [3] |
Table 3: Comparative Metabolic Stability of Phenyl- vs. BCP-Containing Compounds.
In Vivo Pharmacokinetics: The Ultimate Litmus Test
The culmination of these improved physicochemical properties is often a more favorable in vivo pharmacokinetic profile for BCP-containing drugs. This can manifest as increased oral bioavailability, a longer half-life, and lower clearance.
| Compound Pair | Species | Key Pharmacokinetic Parameter | Phenyl-Containing Compound | BCP-Containing Analog | Improvement with BCP | Reference |
| IDO1 Inhibitor | Rat | Oral Bioavailability (%) | Not explicitly stated, but implied to be lower | 56 | - | [10] |
| IDO1 Inhibitor | Dog | Oral Bioavailability (%) | Not explicitly stated, but implied to be lower | 100 | - | [10] |
| IDO1 Inhibitor | Rat | Clearance (mL/min/kg) | Higher | 1.1 | Lower Clearance | [10] |
| IDO1 Inhibitor | Dog | Clearance (mL/min/kg) | Higher | 0.9 | Lower Clearance | [10] |
| IDO1 Inhibitor | Rat | Half-life (h) | Shorter | 10.9 | Longer Half-life | [10] |
| IDO1 Inhibitor | Dog | Half-life (h) | Shorter | 23.3 | Longer Half-life | [10] |
Table 4: Comparative In Vivo Pharmacokinetic Data of an IDO1 Inhibitor and its BCP Analog.
Visualizing the Strategy and the Science
To better understand the rationale and the experimental workflows involved in this bioisosteric replacement strategy, the following diagrams provide a visual representation of the key concepts.
Caption: Workflow for the bioisosteric replacement of a phenyl ring with a BCP moiety.
Caption: Comparative metabolic pathways of phenyl vs. BCP moieties.
Experimental Protocols for Pharmacokinetic Profiling
To empirically validate the advantages of BCP incorporation, rigorous in vitro and in vivo pharmacokinetic studies are essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Metabolic Stability Assay
This assay provides an early assessment of a compound's susceptibility to metabolism, typically by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes or hepatocytes.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat, mouse) or cryopreserved hepatocytes on ice.
-
Prepare the incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes or hepatocytes, incubation buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal permeability and identifying potential substrates for efflux transporters.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Perform a Lucifer yellow rejection assay as an additional quality control step.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (typically at 10 µM) to the apical (donor) chamber.
-
At specified time points (e.g., 60, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral (donor) chamber.
-
Collect samples from the apical (receiver) chamber at the same time points.
-
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the donor and receiver chambers using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Conclusion: A Paradigm Shift in Drug Design
The strategic incorporation of the bicyclo[1.1.1]pentane moiety as a bioisostere for the phenyl ring represents a significant advancement in medicinal chemistry. The compelling in vitro and in vivo data clearly demonstrate that this substitution can lead to marked improvements in key pharmacokinetic properties, including solubility, permeability, and metabolic stability. By understanding the principles behind this strategy and employing robust experimental validation, drug discovery teams can more effectively design and develop drug candidates with a higher probability of clinical success. The BCP motif is not merely a fleeting trend but a powerful tool in the ongoing quest to create safer and more effective medicines.
References
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Briard, E., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem, 12(8), 590-598. [Link]
-
Li, H., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry, 14(13), 985-1002. [Link]
-
Pu, Q., et al. (2018). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1095–1100. [Link]
-
Lentini, G., et al. (2025). Strategy advancements in placental pharmacokinetics: from in vitro experiments to in silico prediction. Acta Pharmaceutica Sinica B.[Link]
-
Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(8), 745–750. [Link]
-
Tong, G., et al. (2011). Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers. Clinical Therapeutics, 33(5), 600-610. [Link]
-
Albright, C. F., et al. (2013). A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat. British Journal of Clinical Pharmacology, 75(5), 1250–1259. [Link]
-
Walters, W. P., et al. (1999). Prediction of "drug-like" properties. Advanced Drug Delivery Reviews, 36(1), 3-14. [Link]
-
Dave, M., et al. (2014). Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans. Drug Metabolism and Disposition, 42(3), 449-459. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(4), 2448–2454. [Link]
-
Baran, P. S., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 117(38), 23418-23425. [Link]
-
Kitching, L., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 544-557. [Link]
-
Richardson, P. F., et al. (2020). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 2(5), 1438-1449. [Link]
-
Anderson, E. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1582–1594. [Link]
-
Demers, J.-P., et al. (2020). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 63(21), 12648–12664. [Link]
-
Demers, J.-P., et al. (2013). Imatinib mesylate (Gleevec). In Pharmacology and Therapeutics for the New Millennium. IntechOpen. [Link]
-
Peng, B., et al. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients. Journal of Clinical Oncology, 22(5), 935-942. [Link]
-
Gschwind, A., et al. (2021). Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions. CPT: Pharmacometrics & Systems Pharmacology, 10(10), 1209-1221. [Link]
-
Al-Ghananeem, A. M., et al. (2012). Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients. Journal of Bioequivalence & Bioavailability, 4(5), 084-088. [Link]
-
Jan-Marino, C. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(12), 2707. [Link]
-
Benet, L. Z., & Zia-Amirhosseini, P. (2015). Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs. Journal of Pharmacokinetics and Pharmacodynamics, 42(5), 447-460. [Link]
-
Endrenyi, L., & Yan, W. (1993). Variation of Cmax and Cmax/AUC in investigations of bioequivalence. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 31(4), 184-189. [Link]
-
Pellegatti, M. (2012). Preclinical in vivo ADME studies in drug development: a critical review. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 161-172. [Link]
-
Macheras, P., & Argyrakis, P. (2003). Revising Pharmacokinetics of Oral Drug Absorption: II Bioavailability-Bioequivalence Considerations. Pharmaceutical Research, 20(9), 1521-1525. [Link]
-
Anderson, E. A. (n.d.). New Directions in Bioisostere Research. UKRI.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor Darapladib in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial | PLOS One [journals.plos.org]
- 3. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor Darapladib in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 3-Methoxybicyclo[1.1.1]pentane in Modern Drug Design: A Comparative Guide to Metabolic Stability
In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a leading non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups.[2] Its rigid, cage-like structure not only mimics the linear geometry of these common moieties but also bestows significant advantages in physicochemical properties, most notably, metabolic stability. This guide provides an in-depth comparison of the metabolic stability of 3-Methoxybicyclo[1.1.1]pentane (3-MeO-BCP) derivatives against traditional aromatic and aliphatic groups, supported by experimental data and detailed protocols for researchers in drug discovery.
The Achilles' Heel of Aromatic Scaffolds: A Metabolic Perspective
The phenyl ring, a ubiquitous fragment in pharmaceuticals, is often a metabolic liability. Its susceptibility to oxidation by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive intermediates, such as arene oxides, which can be cytotoxic or immunogenic.[3] This metabolic vulnerability often results in rapid clearance, poor bioavailability, and potential for drug-drug interactions. The 3-MeO-BCP motif, with its sp³-rich, strained framework, offers a robust alternative, being inherently more resistant to oxidative metabolism.[4]
Comparative Metabolic Stability: 3-MeO-BCP Derivatives vs. Phenyl Analogs
The enhanced metabolic stability of BCP-containing compounds is not merely theoretical. In vitro studies consistently demonstrate their superior resistance to degradation in liver microsomes and hepatocytes compared to their phenyl counterparts.
A compelling example is the development of LpPLA2 inhibitors, where replacing a phenyl ring with a BCP moiety resulted in a compound with low clearance in human liver microsomal assays.[1] While specific comparative data for a 3-MeO-BCP derivative versus its direct phenyl analog is often proprietary, data from closely related analogs underscores this principle. For instance, the immunoproteasome inhibitor A33, a 3-methoxybicyclo[1.1.1]pentane-1-carboxamide derivative, exhibited a short half-life (19.1 min) and high clearance (91.4 mL/min/kg) in a hepatocyte stability assay, a characteristic that, while indicating rapid clearance, is a valuable parameter for designing drugs with specific pharmacokinetic profiles.[1]
| Compound Class | Bioisosteric Group | In Vitro System | Key Metabolic Parameter | Result | Citation |
| LpPLA2 Inhibitor | Bicyclo[1.1.1]pentane | Human Liver Microsomes | Clearance | Low | [1] |
| Immunoproteasome Inhibitor (A33) | 3-Methoxybicyclo[1.1.1]pentane | Hepatocytes | Half-life (t½) | 19.1 min | [1] |
| Immunoproteasome Inhibitor (A33) | 3-Methoxybicyclo[1.1.1]pentane | Hepatocytes | Intrinsic Clearance (Clint) | 91.4 mL/min/kg | [1] |
Understanding the Metabolic Fate of 3-MeO-BCP Derivatives
While generally stable, 3-MeO-BCP derivatives are not metabolically inert. Understanding their metabolic pathways is crucial for predicting their pharmacokinetic behavior and identifying potential metabolites. A patent for the compound RGN6024, a 3-Methoxy-N-(5-((2-morpholinopyrimidin-5-yl)oxy)thiazol-2-yl)bicyclo[1.1.1]pentane-1-carboxamide, provides insight into its proposed metabolism in human hepatocytes. The primary metabolic transformations are proposed to occur on the morpholine and pyrimidine rings, leaving the BCP core intact.
Caption: Proposed metabolic pathways of RGN6024 in human hepatocytes.
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is paramount in drug discovery. The following are standardized protocols for in vitro assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to evaluate the susceptibility of a compound to phase I metabolism, primarily by CYP450 enzymes.
Caption: Workflow for in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 3-MeO-BCP derivative in a suitable organic solvent (e.g., DMSO).
-
Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer.
-
Reaction Mixture: In a 96-well plate, combine the microsomal suspension and the test compound at a final concentration typically between 0.1 and 1 µM. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with constant shaking.
-
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Analysis and Interpretation
The natural log of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line represents the elimination rate constant (k).
-
In vitro half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Conclusion: A Paradigm Shift in Bioisosteric Replacement
The strategic incorporation of the 3-Methoxybicyclo[1.1.1]pentane motif represents a significant advancement in medicinal chemistry. Its inherent resistance to oxidative metabolism offers a powerful tool to overcome the pharmacokinetic challenges associated with traditional aromatic scaffolds. By providing enhanced metabolic stability, the 3-MeO-BCP core contributes to the development of safer and more efficacious drugs. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to effectively leverage this innovative bioisostere in their drug discovery programs.
References
-
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry. Available at: [Link]
- WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions. Google Patents.
-
A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. MDPI. Available at: [Link]
-
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. PubMed. Available at: [Link]
-
Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA. PubMed. Available at: [Link]
-
Biochemistry, Cytochrome P450. NCBI Bookshelf. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK5382 CYP450/]([Link] CYP450/)
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. Available at: [Link]
-
Use of intrinsic clearance for prediction of human hepatic clearance. PubMed. Available at: [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. ResearchGate. Available at: [Link]
-
RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. AACR Journals. Available at: [Link]
- CN119390720A - A bicyclo[1.1.1]pentane compound targeting. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents [patents.google.com]
- 3. WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]
- 4. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam: insights into the hepatotoxicity of sudoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of a p-Methoxyphenyl Group with a 3-Methoxy-BCP Moiety
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other key properties, is a powerful tool in this endeavor[1]. A classic challenge in drug design is the metabolic liability and lipophilicity often associated with aromatic moieties. The p-methoxyphenyl group, a common pharmacophore, is frequently a site of oxidative metabolism, leading to rapid clearance and potential formation of reactive metabolites[2].
This guide provides an in-depth comparison of the traditional p-methoxyphenyl group with its non-classical bioisostere, the 3-methoxy-bicyclo[1.1.1]pentane (BCP) moiety. Bicyclo[1.1.1]pentanes have emerged as valuable three-dimensional, saturated scaffolds that can mimic the geometry of para-substituted benzene rings while offering significant advantages in physicochemical properties[3][4][5]. By replacing the planar, electron-rich phenyl ring with a strained, sp³-rich BCP core, medicinal chemists can "escape from flatland," a strategy that has been shown to enhance solubility, metabolic stability, and overall drug-likeness[5][6][7][8].
This document will explore the structural and electronic differences between these two moieties, present comparative data on their key physicochemical properties, and provide detailed experimental protocols for their evaluation.
Structural and Physicochemical Property Comparison
The fundamental difference between the p-methoxyphenyl and 3-methoxy-BCP groups lies in their geometry and electronic nature. The former is a planar, aromatic system, while the latter is a rigid, three-dimensional, and saturated scaffold. This structural divergence has profound implications for a molecule's interaction with biological targets and its overall pharmacokinetic profile.
Caption: Structural differences between p-methoxyphenyl and 3-methoxy-BCP.
Table 1: Comparative Physicochemical Properties
| Property | p-Methoxyphenyl Group | 3-Methoxy-BCP Moiety | Rationale for Difference |
| Lipophilicity (cLogP) | Higher | Lower | The BCP core is less lipophilic than a phenyl ring due to its smaller size and lower carbon count[4]. |
| Aqueous Solubility | Lower | Higher | The increased three-dimensionality and reduced lipophilicity of the BCP moiety disrupt crystal packing and improve solvation[3][6][7]. |
| Metabolic Stability | Lower | Higher | The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism compared to the electron-rich phenyl ring[3][5][6]. The p-methoxy group is a known site of O-demethylation[2]. |
| Fraction of sp³ carbons (Fsp³) | Lower | Higher | The BCP moiety is an sp³-rich scaffold, which is a desirable feature for improving the developability of drug candidates[4]. |
| Molecular Geometry | Planar | Three-dimensional | The BCP cage introduces a rigid, linear exit vector, mimicking the para-substitution pattern of the phenyl ring but with a distinct 3D-character. |
Impact on Biological Activity and Drug Design
The replacement of a p-methoxyphenyl group with a 3-methoxy-BCP moiety can significantly impact a compound's biological profile. While the primary goal is often to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, the effect on target engagement must be carefully considered.
The BCP core acts as a rigid spacer, and its shorter bridgehead-to-bridgehead distance compared to the 1,4-positions of a phenyl ring can alter the presentation of substituents to the target protein[4]. However, in many cases, this bioisosteric swap has been shown to maintain or even enhance biological potency[6]. The improved physicochemical properties of BCP-containing compounds can lead to better oral bioavailability and an improved overall pharmacokinetic profile[3].
Experimental Protocols
To empirically validate the theoretical advantages of the 3-methoxy-BCP moiety, standardized experimental assays are crucial. Below are detailed protocols for determining two key physicochemical parameters: lipophilicity (LogP) and in vitro metabolic stability.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol outlines the classic "shake-flask" method for LogP determination, which remains a gold standard for its accuracy.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (pH 7.4)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Glass vials with screw caps
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the buffered aqueous phase (pH 7.4) and the n-octanol phase. Pre-saturate each phase by vigorously mixing equal volumes of n-octanol and buffered water for 24 hours, followed by separation.
-
-
Partitioning:
-
Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffered water. The final concentration of the compound should be within the linear range of the analytical method.
-
Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial at a sufficient speed and duration to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the test compound in each phase using a validated analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).
-
Caption: Workflow for LogP determination by the shake-flask method.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay provides an indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction quenching
-
Control compounds (high and low clearance)
-
LC-MS/MS for quantification
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of the test compound.
-
In a microcentrifuge tube or 96-well plate, pre-incubate the test compound with HLMs in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Conclusion
The bioisosteric replacement of a p-methoxyphenyl group with a 3-methoxy-BCP moiety represents a valuable strategy in modern drug discovery for overcoming common liabilities associated with aromatic rings. This substitution can lead to significant improvements in key physicochemical properties such as increased aqueous solubility and enhanced metabolic stability, which in turn can translate to a more favorable pharmacokinetic profile. While the impact on target affinity must be evaluated on a case-by-case basis, the growing body of literature supports the utility of the BCP scaffold as a non-classical phenyl ring bioisostere. The experimental protocols provided herein offer a framework for the practical assessment of these critical drug-like properties, enabling researchers to make data-driven decisions in the optimization of their lead candidates.
References
- Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
- Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9173–9180.
- Baran, P. S., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 117(36), 21994-22001.
- Qin, T., et al. (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
- Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 945–950.
-
ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. Retrieved from [Link]
-
Denmark Group. (n.d.). Bioisosteres for Benzene. Retrieved from [Link]
- Baran, P. S., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(18), e2122700119.
- Li, C., et al. (2023). Photocatalytic Three-Component Synthesis of 3-Heteroarylbicyclo[1.1.1]pentane-1-acetates. Organic Letters, 25(22), 4051–4056.
-
ResearchGate. (n.d.). Comparison of structure, logP and P388 cytotoxicity of some phenyl and ferrocenyl cyclic chalcone analogues. Application of RP-TLC for logP determination of the ferrocenyl analogues. Retrieved from [Link]
- Wang, J., et al. (2021). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Box, K., et al. (2006). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 7(6), 659-671.
-
ResearchGate. (n.d.). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
ResearchGate. (n.d.). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. Retrieved from [Link]
- Li, C., et al. (2022). Aryl Radical-Initiated Synthesis of Unsymmetrically Bicyclo[1.1.1]pentane Sulfides. The Journal of Organic Chemistry, 87(17), 11843–11852.
-
Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis of Bridge-substituted Bicyclo[1.1.1]pentanes via Catalytic Metal Carbene Insertion into. Retrieved from [Link]
-
Thieme. (2023). A Novel Route towards Bicyclo[1.1.1]pentane Sulfoxides from a Bench-Stable Starting Material. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 32. The use of bioisosteric groups in lead optimization. Retrieved from [Link]
-
KeAi Publishing. (2024). New method for bicyclo[1.1.1]pentane ketones synthesis. Retrieved from [Link]
-
Radboud Repository. (2007). Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Google Patents. (2017). WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes.
-
Protocols.io. (2021). LogP / LogD shake-flask method. Retrieved from [Link]
Sources
- 1. CoMFA study of novel phenyl ring-substituted 3alpha-(diphenylmethoxy)tropane analogues at the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structural, biochemical, and pharmacological study of 3 beta-acyloxy-3 alpha-methoxycarbonyltropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hilarispublisher.com [hilarispublisher.com]
The Ascendancy of 3D Scaffolds: A Comparative Solubility Study of BCP Amides and Benzamides
A Senior Application Scientist's Guide for Researchers in Drug Development
In the relentless pursuit of efficacious and developable drug candidates, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic scaffolds. The phenyl ring, a cornerstone of drug design for decades, often contributes to poor solubility, metabolic instability, and undesirable lipophilicity. This guide provides a detailed comparative analysis of bicyclo[1.1.1]pentane (BCP) amides and their traditional benzamide counterparts, offering experimental evidence and a validated protocol to underscore the significant solubility advantages conferred by the BCP scaffold.
The Solubility Problem: A Persistent Hurdle in Drug Discovery
Poor aqueous solubility is a primary driver of attrition in the drug development pipeline. It can lead to low bioavailability, erratic absorption, and challenges in formulation, ultimately rendering a promising therapeutic agent unviable. Amide-containing compounds are ubiquitous in pharmaceuticals, and their solubility is a critical parameter to optimize. While benzamides have been a mainstay, their inherent aromaticity and planarity can contribute to strong crystal lattice packing and high lipophilicity, both of which negatively impact solubility.
BCP Amides: A Three-Dimensional Solution to a Flatland Problem
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful bioisostere for the phenyl ring, offering a rigid, three-dimensional, and saturated alternative.[1][2] This structural departure from the planar phenyl ring has profound and beneficial effects on a molecule's physicochemical properties, most notably a dramatic improvement in aqueous solubility.[3] The non-planar nature of the BCP scaffold disrupts crystal packing, while its sp3-rich character generally leads to a reduction in lipophilicity compared to the sp2-rich phenyl ring.
Structural Differences and Their Physicochemical Consequences
The fundamental differences in the topology of the BCP and phenyl rings directly influence their interactions with solvent molecules and their propensity to self-associate.
Caption: Structural comparison of Benzamide and BCP Amide and their impact on solubility.
Quantitative Comparison: The Experimental Evidence
The theoretical advantages of the BCP scaffold are borne out by experimental data. Multiple studies have demonstrated a significant increase in solubility when a phenyl ring is replaced with a BCP moiety.
| Property | Phenyl-Containing Compound | BCP-Containing Compound | Fold Change/Difference | Reference |
| Kinetic Solubility (µM) | 8 | 74 | 9.25x increase | [1] |
| Aqueous Solubility | - | - | At least 50-fold increase with BCP | [1] |
| Thermodynamic FaSSIF Solubility (µg/mL) | 399 | >1000 | ~3-fold improvement | [4] |
FaSSIF: Fasted State Simulated Intestinal Fluid
These data clearly illustrate the dramatic and positive impact of the BCP for phenyl bioisosteric replacement on the solubility of amide-containing compounds.
A Validated Protocol for Comparative Solubility Assessment
To provide a framework for researchers to evaluate the solubility of their own BCP amides and benzamides, we present a detailed, step-by-step protocol for a kinetic solubility assay using nephelometry. This method is widely used in the pharmaceutical industry for its high-throughput capabilities and reliability.
Experimental Workflow for Kinetic Solubility Determination
Caption: Experimental workflow for comparative kinetic solubility analysis.
Detailed Methodology
1. Compound Preparation and Stock Solutions:
-
Rationale: Starting with high-quality, pure compounds is crucial for accurate solubility measurements. DMSO is a common solvent for initial compound solubilization due to its high dissolving power.
-
Protocol:
-
Accurately weigh approximately 5 mg of each test compound (BCP amide and its corresponding benzamide analog).
-
Dissolve each compound in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
2. Serial Dilution:
-
Rationale: Creating a concentration gradient allows for the determination of the solubility limit.
-
Protocol:
-
In a 96-well plate, perform a serial dilution of the 10 mM stock solutions in DMSO to generate a range of concentrations (e.g., 10, 5, 2.5, 1.25, ... 0.01 mM).
-
3. Aqueous Buffer Addition and Incubation:
-
Rationale: The addition of an aqueous buffer (PBS, pH 7.4) mimics physiological conditions and induces the precipitation of compounds with solubility below their tested concentration. An incubation period allows the system to reach a state of kinetic equilibrium.
-
Protocol:
-
Using a multichannel pipette or automated liquid handler, transfer 2 µL of each DMSO concentration into a corresponding well of a clear-bottom 96-well plate containing 198 µL of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.
-
4. Nephelometric Measurement:
-
Rationale: Nephelometry measures the amount of light scattered by suspended particles (precipitate) in the solution. An increase in turbidity corresponds to lower solubility.
-
Protocol:
-
Place the 96-well plate into a nephelometer or a plate reader with a light scattering detection mode.
-
Measure the turbidity of each well.
-
5. Data Analysis and Interpretation:
-
Rationale: The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.
-
Protocol:
-
Plot the nephelometry signal against the compound concentration.
-
Determine the concentration at which the signal significantly deviates from the baseline (the point of precipitation). This concentration is reported as the kinetic solubility.
-
Directly compare the kinetic solubility values obtained for the BCP amide and the benzamide.
-
Conclusion: Embracing the Third Dimension for Enhanced Developability
The strategic replacement of a planar phenyl ring with a three-dimensional BCP scaffold is a powerful and validated approach to significantly enhance the aqueous solubility of amide-containing drug candidates.[5] The experimental evidence consistently demonstrates the superiority of BCP amides over their benzamide counterparts in this critical physicochemical property. By disrupting crystal lattice packing and reducing lipophilicity, the BCP moiety offers a compelling solution to the persistent challenge of poor solubility in drug discovery. The provided experimental protocol offers a robust and high-throughput method for researchers to quantify this solubility advantage in their own compound series, enabling data-driven decisions to advance more developable candidates towards the clinic.
References
-
Solubility of Things. Amides: Structure, Properties, and Reactions. Available from: [Link]
-
University of Massachusetts Lowell. Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]
-
St-Amant, G., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 556-563. Available from: [Link]
-
Li, Y., et al. (2023). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis, 55(01), 1-13. Available from: [Link]
-
Science Ready. Amides - Organic Chemistry. Available from: [Link]
-
Solubility of Things. Benzamide. Available from: [Link]
-
Chemistry Stack Exchange. Solubility of Amides. (2020). Available from: [Link]
-
Chemistry LibreTexts. 15.15: Physical Properties of Amides. (2024). Available from: [Link]
-
Stepan, A. F., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 122(44). Available from: [Link]
-
Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. Available from: [Link]
-
Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585-11601. Available from: [Link]
-
Przybyłek, M., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 26(16), 4983. Available from: [Link]
-
ResearchGate. Results of benzamide solubility measurements and computations. All... (n.d.). Available from: [Link]
-
ResearchGate. Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. (2020). Available from: [Link]
-
CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. (n.d.). Available from: [Link]
-
ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025). Available from: [Link]
-
Scott, J. S., et al. (2015). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 6(8), 935-940. Available from: [Link]
-
Mykhailiuk, P. K. (2018). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. Available from: [Link]
-
Park, J., et al. (2013). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor–Coactivator Interaction. Molecules, 18(9), 11243-11257. Available from: [Link]
-
Liu, J., et al. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Angewandte Chemie International Edition, 64(38). Available from: [Link]
-
ResearchGate. Solubility parameter differences between drugs, BCP blocks, and water... (n.d.). Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide Derivatives
Introduction: The Rise of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has led to an increased focus on three-dimensional molecular scaffolds.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a uniquely valuable bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][3] Its rigid, rod-like structure effectively mimics the linear geometry of these common motifs while introducing sp³-rich character. This substitution can confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and a novel vector for exploring chemical space, often leading to improved pharmacokinetic profiles.[2][4][5]
The 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide moiety, in particular, is of growing interest, combining the benefits of the BCP scaffold with functional handles amenable to further chemical modification. However, the very rigidity and saturated nature that make BCPs attractive also present significant challenges for one of the most critical steps in structure-based drug design: obtaining high-quality single crystals for X-ray diffraction analysis.[6] This guide provides a comparative analysis of crystallographic strategies, offering field-proven insights and detailed protocols to empower researchers in their structural elucidation efforts for this promising class of compounds.
The Crystallization Conundrum: Why BCP Derivatives Can Be Difficult to Crystallize
The successful growth of a single crystal hinges on the ability of molecules to self-assemble into a highly ordered, repeating three-dimensional lattice. Planar aromatic compounds often achieve this through favorable π-stacking interactions. In contrast, saturated, rigid scaffolds like BCPs lack these interactions and their globular shape can frustrate efficient packing, often leading to amorphous precipitation, crystalline showers of microcrystals, or no crystallization at all.[7][8] The primary challenges include:
-
Limited Intermolecular Interactions: BCPs primarily rely on weaker van der Waals forces and, in the case of the carboxamide, hydrogen bonding. Optimizing conditions to favor these specific interactions is critical.
-
Nucleation Barriers: The initial formation of a stable crystal nucleus is often the rate-limiting step.[9] The non-planar geometry of BCPs can increase the energy barrier for this process.
-
Solvent Effects: The choice of solvent is paramount. A solvent that is too effective will prevent the molecule from coming out of solution, while a poor solvent will cause it to crash out as an amorphous solid.[10]
Understanding these challenges is the first step in designing a rational crystallization screening strategy. The goal is to approach the boundary of insolubility slowly and gently, giving the molecules time to orient themselves into a stable crystalline lattice.
Workflow for Single-Crystal X-ray Diffraction
The overall process from a purified compound to a final, analyzed crystal structure follows a well-defined path. Each step is critical for success and requires careful execution and interpretation.
Caption: General workflow for small molecule X-ray crystallography.
Comparative Analysis of Crystallization Methodologies
No single crystallization method is universally successful. Therefore, screening several techniques in parallel is the most efficient approach. We will compare three common and effective methods for small molecules like 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.
Method 1: Slow Evaporation
This is the simplest technique but offers the least control. It is often a good starting point due to its ease of setup.
-
Causality & Rationale: The principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate. This method works best with solvents of moderate volatility. Highly volatile solvents may evaporate too quickly, causing the compound to precipitate amorphously, while non-volatile solvents may take too long or fail to evaporate at all.[11]
-
Protocol Trustworthiness: This protocol is self-validating through microscopic observation. The formation of well-defined crystalline solids versus an amorphous powder or oil provides immediate feedback on the suitability of the chosen solvent system.
Experimental Protocol: Slow Evaporation
-
Preparation: Place 2-5 mg of the purified 3-Methoxy-BCP-carboxamide derivative into a small, clean vial (e.g., a 4 mL glass vial).
-
Dissolution: Add a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) dropwise until the solid is completely dissolved. Avoid using a large excess of solvent. The goal is a solution that is near saturation.
-
Evaporation: Cover the vial with a cap, but do not tighten it fully. Alternatively, pierce the cap with a needle. This allows the solvent to evaporate slowly over the course of several hours to days.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Observation: Monitor the vial periodically under a microscope for crystal growth.
Method 2: Vapor Diffusion
Vapor diffusion is arguably the most versatile and controlled method for growing high-quality single crystals of small molecules.[11]
-
Causality & Rationale: This technique involves dissolving the compound in a "good" solvent (less volatile) and placing it in a sealed chamber containing a "poor" solvent (more volatile), also known as the anti-solvent. The more volatile anti-solvent slowly diffuses through the vapor phase into the solution of the compound. This gradually lowers the solubility of the compound, gently pushing it out of solution and promoting ordered crystal growth. The rate of diffusion, and thus crystallization, can be finely tuned by the choice of solvents and temperature.
-
Protocol Trustworthiness: The success of this method is validated by the outcome. High-quality crystals are typically formed only when the solvent/anti-solvent pair is miscible and has the correct differential volatility. The setup provides a stable, closed system that minimizes external disturbances, leading to reproducible results.
Experimental Protocol: Vapor Diffusion (Vial-in-Vial)
-
Inner Vial Preparation: Dissolve 5-10 mg of the BCP derivative in a minimal amount (0.2-0.5 mL) of a relatively less volatile solvent in which it is soluble (e.g., ethyl acetate, toluene, or THF). Place this small, open vial inside a larger vial.
-
Outer Vial Preparation: Add 1-2 mL of a more volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., pentane, hexane, or diethyl ether) to the larger vial, ensuring the level is below the top of the inner vial.
-
Sealing: Tightly seal the outer vial to create a closed system.
-
Incubation: Store the setup in a stable, vibration-free environment. Diffusion will occur over 1-7 days.
-
Observation: Check for crystals in the inner vial. They often grow on the walls or at the bottom of the vial.
Caption: Diagram of a vial-in-vial vapor diffusion crystallization setup.
Method 3: Co-crystallization
When a molecule resists crystallization on its own, forming a co-crystal with a suitable partner (a "co-former") can provide the necessary intermolecular interactions to build a stable lattice.[12][13]
-
Causality & Rationale: The co-former is chosen based on its ability to form robust, directional interactions, most commonly hydrogen bonds, with the target molecule. For a carboxamide derivative, suitable co-formers could be dicarboxylic acids or other molecules with strong hydrogen bond donors/acceptors. These interactions act as a supramolecular "glue," organizing the target molecules into a repeating pattern that they could not achieve alone.
-
Protocol Trustworthiness: This method is validated by structural analysis. A successful co-crystallization experiment will yield a crystal containing both the target molecule and the co-former in a defined stoichiometric ratio, confirmed by the resulting X-ray structure. This provides unambiguous evidence of the desired outcome.
Experimental Protocol: Co-crystal Screening
-
Co-former Selection: Choose a co-former that is chemically compatible and likely to form hydrogen bonds with the amide group of the BCP derivative (e.g., oxalic acid, succinic acid).
-
Stoichiometry: In a small vial, combine the BCP derivative and the co-former in defined molar ratios (e.g., 1:1, 1:2, 2:1).
-
Crystallization: Use either the Slow Evaporation or Vapor Diffusion method described above with the mixture.
-
Analysis: Any resulting crystals must be analyzed by X-ray diffraction to confirm the incorporation of both components into the crystal lattice.
Data Analysis: A Comparative Look at Structural Parameters
Once a high-quality crystal is obtained and diffraction data are collected, the resulting structural model provides a wealth of information.[14][15] Comparing the crystal structure of a 3-Methoxy-BCP-carboxamide derivative with a classic bioisostere, such as a p-methoxybenzamide, highlights the key structural differences imparted by the BCP core.
| Crystallographic Parameter | 3-Methoxy-BCP-carboxamide (Representative Data) | p-Methoxybenzamide (Comparator) | Significance & Interpretation |
| Crystal System | Monoclinic | Monoclinic | The overall symmetry of the crystal lattice. |
| Space Group | P2₁/c | P2₁/c | Describes the specific symmetry elements within the unit cell. |
| a (Å) | 13.54 | 14.99 | Dimensions of the unit cell; differences reflect packing. |
| b (Å) | 6.53 | 3.86 | The short b axis in benzamide suggests π-stacking. |
| c (Å) | 15.04 | 9.71 | The BCP derivative requires a larger cell to accommodate its shape. |
| β (°) | 111.56 | 94.6 | The angle of the monoclinic unit cell. |
| Volume (ų) | 1237 | 557 | The BCP unit cell is significantly larger, indicating less efficient packing. |
| Resolution (Å) | 0.82 | 0.77 | A measure of data quality; lower numbers are better. |
| R₁ / wR₂ (%) | 2.2 / 5.9 | 3.5 / 9.8 | Agreement factors between the model and data; lower is better. |
| Key Interaction | Amide-Amide H-Bonding Dimer | Amide-Amide H-Bonding & π-stacking | BCPs rely solely on H-bonds for strong directional packing. |
Note: Representative data for the BCP derivative is adapted from a closely related structure, 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, for illustrative purposes.[16]
The comparison clearly shows that while both molecules can form similar hydrogen-bonded dimers via their carboxamide groups, the overall crystal packing is fundamentally different. The benzamide packs more efficiently due to its planarity and ability to form π-stacking interactions, resulting in a much smaller unit cell volume. The BCP derivative, lacking this planarity, must arrange itself in a less dense fashion, which is a direct visualization of the crystallization challenge.[17]
Conclusion
The structural analysis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide derivatives is an essential step in validating their role as novel bioisosteres and understanding their interactions in a biological context. While their rigid, saturated nature presents inherent crystallization challenges compared to traditional aromatic compounds, these can be overcome through systematic screening of controlled crystallization techniques such as vapor diffusion and co-crystallization.[6][7] By carefully selecting solvent systems and patiently exploring conditions that allow for slow, ordered molecular assembly, researchers can successfully obtain high-quality single crystals. The resulting structural data not only confirms the molecular identity but also provides invaluable insights into the solid-state behaviors that distinguish these three-dimensional scaffolds from their "flatland" counterparts, ultimately guiding more effective drug design.
References
-
Ling, M., Chen, M., Jiang, Q., Cheng, D., & Li, J. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. European Journal of Organic Chemistry. [Link]
-
Ling, M., Chen, M., Jiang, Q., Cheng, D., & Li, J. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. ResearchGate. [Link]
-
Wang, B. A., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship, University of California. [Link]
-
ResearchGate. (n.d.). Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP). ResearchGate. [Link]
-
O'Hagan, S., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]
-
Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Jolie, J. C., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank. [Link]
-
ResearchGate. (n.d.). The structures of bicyclo[1.1.1]pentane (BCP, 1), [1.1.1]propellane. ResearchGate. [Link]
-
Dunitz, J. D. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]
-
Perry, M. A., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]
-
Nishii, Y., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. [Link]
-
University of Bristol. (n.d.). Synthesis of 1,3-Disubstituted Bicyclo[1.1.0]butanes via Directed Bridgehead Functionalization. University of Bristol Research Data Repository. [Link]
-
ChemRxiv. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
-
Dube, H., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
-
Mykhailiuk, P. K., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Wang, N., et al. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters. [Link]
-
Grey, J. L., & Thompson, D. H. (2010). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Expert Opinion on Drug Discovery. [Link]
- Google Patents. (n.d.). WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.
-
European Patent Office. (2023). EP3796975B1 - Sulfonylaminobenzamide derivatives. European Patent Office. [Link]
-
YouTube. (2022). Common Challenges in Crystallization Processes. YouTube. [Link]
-
Macmillan Group. (n.d.). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]
- Google Patents. (n.d.). WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions.
-
ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. ResearchGate. [Link]
-
YouTube. (2021). A Scientist's Guide to Crystallization Process Development. YouTube. [Link]
- Google Patents. (n.d.). CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease.
-
Grey, J. L., & Thompson, D. H. (2010). Challenges and opportunities for new protein crystallization strategies in structure-based drug design. PubMed. [Link]
-
Ngilirabanga, J. B., & Samsodien, H. (2020). Pharmaceutical co-crystal: An alternative strategy for enhanced physicochemical properties and drug synergy. South African Journal of Chemistry. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and opportunities for new protein crystallization strategies in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. iucr.org [iucr.org]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]
- 14. excillum.com [excillum.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Efficacy of β-Caryophyllene (BCP) Containing Compounds In Vitro and In Vivo
This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of β-caryophyllene (BCP) and its derivatives. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to efficacy testing.
Introduction: β-Caryophyllene as a Selective Phytocannabinoid
β-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cannabis, cloves, and rosemary.[1] Unlike other cannabis-derived compounds, BCP is classified as a dietary cannabinoid and is a common food additive.[2] Its primary pharmacological interest stems from its unique ability to act as a selective full agonist of the cannabinoid receptor type 2 (CB2), without binding to the psychoactive CB1 receptor.[2][3][4] This selectivity makes BCP an attractive therapeutic candidate for a variety of conditions, particularly those with an inflammatory or neuropathic pain component, by activating CB2 receptors predominantly expressed on immune cells.[5][6]
The activation of the CB2 receptor by BCP initiates several intracellular signaling cascades, including the inhibition of adenylate cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and p38.[2][3] A critical downstream effect of CB2 activation is the potent inhibition of the pro-inflammatory NF-κB signaling pathway, which plays a pivotal role in regulating the expression of cytokines, chemokines, and adhesion molecules.[3][6] This guide will detail the methodologies required to validate these mechanisms and quantify the efficacy of BCP-containing compounds.
Part 1: In Vitro Efficacy Validation
The initial phase of validating a BCP-containing compound involves a tiered in vitro screening process. This approach first establishes a therapeutic window by assessing cytotoxicity, then proceeds to quantify the compound's specific mechanistic effects on cellular models of inflammation.
Workflow for In Vitro BCP Compound Validation
The following diagram outlines a logical workflow for the in vitro assessment of BCP compounds.
Caption: A logical workflow for in vitro validation of BCP compounds.
Foundational Assay: Cell Viability and Cytotoxicity
Causality: Before assessing anti-inflammatory efficacy, it is crucial to determine the concentrations at which the BCP compound is non-toxic to the selected cell line. High concentrations of any compound can induce cell death, which would confound the results of subsequent mechanistic assays by non-specifically reducing inflammatory mediators. The MTT assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][8]
Featured Protocol: MTT Assay for Cell Viability
This protocol is adapted for screening BCP compounds on a macrophage cell line (e.g., RAW 264.7) or human keratinocytes (HaCaT).[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for adherence.[8][10]
-
Compound Preparation: Prepare a stock solution of your BCP compound (e.g., in DMSO) and create a serial dilution in serum-free culture medium to achieve final concentrations ranging from approximately 1 µM to 200 µM.[10][11] Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours.
-
MTT Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7] Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[7] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[8][12] Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data is used to determine the EC50 (effective concentration 50) and select non-cytotoxic concentrations for further experiments.[13]
| Cell Line | Compound | EC50 / Viability | Reference |
| L929 Mouse Fibroblasts | β-Caryophyllene | EC50 of 145.3 µM; >70% viability at 320 µM | [13] |
| MM.1R Multiple Myeloma | β-Caryophyllene | ~50% viability at 100 µM after 24h | [10] |
| Human Chondrocytes | β-Caryophyllene | Protective effect observed at 1 µM and 2 µM | [11] |
| HaCaT Keratinocytes | β-Caryophyllene | No significant toxicity up to 100 µM | [9] |
Mechanistic Assay: Cytokine Release Analysis
Causality: A key indicator of BCP's anti-inflammatory action is its ability to suppress the release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[2] Measuring cytokine levels in the cell culture supernatant provides direct, quantifiable evidence of the compound's efficacy. ELISA is a highly sensitive and specific method for quantifying a single cytokine, while a Cytometric Bead Array (CBA) allows for the simultaneous measurement of multiple cytokines, offering a broader view of the inflammatory profile.[14][15]
Featured Protocol: ELISA for TNF-α and IL-1β
-
Cell Culture and Stimulation: Seed macrophages (e.g., primary human monocytes or RAW 264.7 cells) and treat with non-toxic concentrations of the BCP compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control groups: untreated cells, cells with LPS only, and cells with BCP compound only. Incubate for 18-24 hours.[16]
-
Supernatant Collection: Centrifuge the culture plates and carefully collect the supernatant, which contains the secreted cytokines.
-
ELISA Procedure: Perform a sandwich ELISA for target cytokines (e.g., TNF-α, IL-1β) according to the manufacturer's protocol.[17] This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Quantification: Measure the absorbance using a plate reader and calculate the cytokine concentrations in your samples by comparing them to the standard curve. A significant reduction in TNF-α and IL-1β levels in the BCP-treated group compared to the LPS-only group indicates anti-inflammatory activity.
Mechanistic Assay: NF-κB Signaling Pathway Analysis
Causality: To confirm that the observed reduction in cytokines is due to the intended mechanism of action, it's essential to probe the upstream signaling pathway. BCP is known to inhibit the NF-κB pathway.[3] In unstimulated cells, the NF-κB p65 subunit is held inactive in the cytoplasm by an inhibitor protein, IκBα.[18] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing p65 to translocate to the nucleus and initiate pro-inflammatory gene transcription.[18] Western blotting can visualize this process by measuring the levels of phosphorylated IκBα in the cytoplasm and the amount of p65 in the nuclear fraction. A successful BCP compound will prevent the degradation of IκBα and reduce the nuclear translocation of p65.
Featured Protocol: Western Blot for NF-κB p65 Translocation
-
Cell Treatment: Culture and treat cells with the BCP compound and/or LPS as described in the cytokine assay protocol, but for a shorter duration (e.g., 15-60 minutes) to capture the transient signaling events.
-
Cellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit.[19] This step is critical to separate the proteins located in the cytoplasm from those in the nucleus.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel for separation.[20] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
To verify the purity of the fractions, probe the same membrane with control antibodies: a cytoplasmic marker (e.g., α-Tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The expected result is a strong p65 band in the nuclear fraction of LPS-stimulated cells, which is significantly reduced in cells co-treated with an effective BCP compound.
BCP-Mediated CB2 Receptor Signaling Pathway
The following diagram illustrates the key signaling events following BCP binding to the CB2 receptor, leading to the inhibition of the NF-κB inflammatory pathway.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medicinalgenomics.com [medicinalgenomics.com]
- 3. Beta-Caryophyllene, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accurateclinic.com [accurateclinic.com]
- 5. cannanda.com [cannanda.com]
- 6. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. mdpi.com [mdpi.com]
- 10. Beta-Caryophyllene Exhibits Anti-Proliferative Effects through Apoptosis Induction and Cell Cycle Modulation in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. biocompare.com [biocompare.com]
- 15. Cytokine analysis - ELISA / CBA [sanquin.org]
- 16. researchgate.net [researchgate.net]
- 17. Evidence of Systemic Cytokine Release in Patients Undergoing Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 20. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Comparative Guide to the Lipophilicity of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
This guide provides a comprehensive evaluation of the lipophilicity of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid, a novel building block in modern medicinal chemistry. We will compare its properties to a range of established bioisosteres and structural analogues, supported by experimental data and standardized protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced aliphatic scaffolds to optimize compound properties.
The Critical Role of Lipophilicity (LogP) in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetic design. Quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, it profoundly influences a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A finely tuned logP is critical for ensuring sufficient membrane permeability for absorption while maintaining adequate aqueous solubility for distribution in the bloodstream. The delicate balance is often a key determinant of a compound's ultimate success or failure.
The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Paradigm Shift from "Flatland"
In recent years, the concept of "Escape from Flatland" has gained significant traction in drug discovery, advocating for the replacement of flat, aromatic rings with three-dimensional, saturated scaffolds.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere for para-substituted benzene rings and other bulky groups like tert-butyl or adamantyl moieties.[2]
The advantages of incorporating BCP scaffolds are manifold. Their rigid, rod-like structure maintains precise exit vector control, similar to an aromatic ring, but their sp³-hybridized carbon framework often imparts superior metabolic stability and increased aqueous solubility.[3] As we will demonstrate, this structural change frequently leads to a desirable reduction in lipophilicity, a critical factor for optimizing drug-like properties.[1][3]
Comparative Analysis of Lipophilicity
To objectively evaluate this compound, we compare its calculated logP (XlogP) with the parent BCP acid and a panel of structurally relevant carboxylic acids for which experimental logP data are available. The selection of comparators is deliberate:
-
Bicyclo[1.1.1]pentane-1-carboxylic acid: The parent scaffold, to isolate the impact of the 3-methoxy substituent.
-
Benzoic acid: The archetypal aromatic analogue.
-
Cyclohexanecarboxylic acid: A common, flexible cycloalkane bioisostere.
-
tert-Butylacetic acid: An acyclic, sterically hindered analogue.
-
Adamantane-1-carboxylic acid: A larger, highly rigid, and lipophilic saturated scaffold.
Table 1: Comparison of Calculated and Experimental LogP Values
| Compound | Structure | LogP Type | LogP Value | Source(s) |
| This compound | Predicted | -0.1 | [4] | |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | Predicted | 0.5 | [5][6] | |
| Benzoic acid | Experimental | 1.87 | [7] | |
| Cyclohexanecarboxylic acid | Experimental | 1.96 | [8][9] | |
| tert-Butylacetic acid | Experimental | 1.94 | [7] | |
| Adamantane-1-carboxylic acid | Experimental | 2.60 | [8] |
Interpretation of Results:
The data clearly illustrates the dramatic reduction in lipophilicity offered by the BCP framework. The predicted logP of this compound (-0.1) is remarkably low, suggesting it is significantly more hydrophilic than its common bioisosteric counterparts.
-
Impact of the BCP Core: Even the parent BCP carboxylic acid has a predicted logP of only 0.5, a full 1.37 log units lower than its aromatic analogue, benzoic acid (logP 1.87).[5][6][7] This highlights the intrinsic hydrophilicity of the compact, sp³-rich BCP cage compared to the more lipophilic sp²-hybridized benzene ring.
-
Impact of the Methoxy Group: The addition of the polar methoxy group further drives down the lipophilicity, pushing the logP into the negative range (-0.1).[4] This demonstrates the scaffold's capacity for functionalization to finely tune physicochemical properties.
-
Comparison to Saturated Scaffolds: Compared to other saturated systems like cyclohexanecarboxylic acid (logP 1.96) and the highly lipophilic adamantane-1-carboxylic acid (logP 2.60), the BCP derivative is orders of magnitude less lipophilic.[8][9] This distinction is critical for applications where minimizing lipophilicity to improve solubility and reduce off-target effects is a primary goal.
Methodologies for Experimental LogP Determination
While in silico predictions are invaluable for initial screening, experimental validation is the gold standard. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for this purpose.
Method 1: The Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a substance between n-octanol and water. It is considered the benchmark for its accuracy and is most suitable for compounds with logP values in the range of -2 to 4.[10][11]
Experimental Protocol: OECD 107
-
Preparation: Prepare mutually saturated solutions of n-octanol and water by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Test Substance Addition: A known amount of the test substance is dissolved in either the n-octanol or water phase. The concentration should not exceed 0.01 mol/L in either phase.[10]
-
Equilibration: The two-phase system is placed in a vessel and agitated (e.g., in a mechanical shaker) at a constant temperature (typically 20-25°C) until equilibrium is reached.[11][12]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[12]
-
Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., HPLC, GC, photometry).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). LogP is the base-10 logarithm of this value.
Method 2: HPLC Method (OECD 117)
For higher throughput analysis, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often employed. This technique correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is best suited for logP values in the 0 to 6 range.[13][14]
Experimental Protocol: OECD 117
-
System Setup: An HPLC system is equipped with a reversed-phase column (e.g., C18) and an isocratic mobile phase (typically a methanol/water or acetonitrile/water mixture).
-
Calibration: A series of reference compounds with known logP values are injected into the system, and their retention times (t_R) are recorded.
-
Dead Time Determination: The column dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined.
-
Capacity Factor Calculation: For each reference compound, the capacity factor (k) is calculated using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: A calibration curve is generated by plotting the log(k) values of the reference compounds against their known logP values. This plot should be linear.
-
Sample Analysis: The test substance is injected under the identical conditions, and its retention time is measured in duplicate.
-
LogP Determination: The capacity factor for the test substance is calculated, and its logP is determined by interpolation from the calibration curve.[13]
Conclusion and Outlook
The evaluation of this compound reveals it to be a highly hydrophilic building block, with a predicted logP significantly lower than its aromatic and other saturated bioisosteric counterparts. The BCP scaffold itself provides a substantial reduction in lipophilicity compared to traditional fragments, and this property can be further modulated through substitution.
For drug discovery programs struggling with high lipophilicity—which can lead to poor solubility, high metabolic turnover, and off-target toxicity—the strategic incorporation of scaffolds like this compound offers a compelling and rational design path. While computational data is strongly indicative, we recommend experimental confirmation using standardized protocols such as OECD 107 or 117 to validate these findings for project-specific applications.
References
- Chemsrc. (n.d.). Adamantane-1-carboxylic acid | CAS#:828-51-3.
-
FooDB. (2010). Showing Compound Benzoic acid (FDB008739). Retrieved from [Link]
- Parchem. (n.d.). tert-Butylacetic acid (Cas 1070-83-3).
-
Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]
-
OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
PubChemLite. (n.d.). Bicyclo[1.1.1]pentane-1-carboxylic acid (C6H8O2). Retrieved from [Link]
-
FooDB. (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406). Retrieved from [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo(1.1.1)pentane-1-carboxylic acid | C6H8O2 | CID 11297945. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
PNAS. (n.d.). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 22287-28-1|Bicyclo[1.1.1]pentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. PubChemLite - Bicyclo[1.1.1]pentane-1-carboxylic acid (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 5. Bicyclo(1.1.1)pentane-1-carboxylic acid | C6H8O2 | CID 11297945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]
- 7. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]
- 9. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. Bicyclo[1.1.1]pentane-1-carboxylic Acid | 22287-28-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. Cyclohexanecarboxylic acid, propyl ester (CAS 6739-34-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Ascendancy of the 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide Moiety: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] One such scaffold that has garnered significant attention is the bicyclo[1.1.1]pentane (BCP) core. This guide provides an in-depth comparison of the biological activity of compounds containing the 3-methoxybicyclo[1.1.1]pentane-1-carboxamide moiety, highlighting its advantages over traditional aromatic structures and providing the experimental framework for its evaluation.
The Bicyclo[1.1.1]pentane (BCP) Moiety: A Paradigm Shift in Bioisosterism
The BCP cage is a rigid, non-planar bioisostere for para-substituted phenyl rings and tert-butyl groups.[2][3] Its unique strained structure projects substituents in a linear fashion, mimicking the geometry of a 1,4-disubstituted benzene ring while offering a distinct set of physicochemical properties. The replacement of a flat aromatic ring with a saturated, sp³-rich BCP core can lead to significant improvements in:
-
Aqueous Solubility: The disruption of π-π stacking interactions and the introduction of a more polar, three-dimensional structure generally enhance solubility.
-
Metabolic Stability: The BCP core is less susceptible to oxidative metabolism compared to electron-rich aromatic rings.
-
Permeability: The compact and rigid nature of the BCP moiety can favorably influence membrane permeability.
-
Novel Chemical Space: The use of BCP allows for the exploration of novel intellectual property landscapes.
While the introduction of a BCP moiety often enhances pharmacokinetic properties, its impact on biological activity is target-dependent and necessitates careful evaluation.
Case Study: RGN6024 - A Potent Tubulin Destabilizer for Glioblastoma
A prominent example showcasing the therapeutic potential of the 3-methoxybicyclo[1.1.1]pentane-1-carboxamide moiety is RGN6024 , a brain-penetrant small-molecule tubulin destabilizer developed for the treatment of glioblastoma (GBM).[4][5]
Chemical Structure of RGN6024: 3-Methoxy-N-(5-((2-morpholinopyrimidin-5-yl)oxy)thiazol-2-yl)bicyclo[1.1.1]pentane-1-carboxamide
// BCP core BCP1 [pos="0,0!", label=""]; BCP2 [pos="1,0!", label=""]; BCP3 [pos="0.5,0.87!", label=""]; BCP4 [pos="0.5,-0.5!", label="CH"]; BCP5 [pos="0.5,0.37!", label="C"];
// Methoxy group O1 [pos="-0.5,1.5!", label="O"]; C1 [pos="-1.2,1.2!", label="CH3"];
// Carboxamide group C2 [pos="2,0!", label="C=O"]; N1 [pos="2.8,0.5!", label="NH"];
// Thiazole ring Thiazole_C1 [pos="3.8,0.5!", label="C"]; Thiazole_N [pos="4.5,1.2!", label="N"]; Thiazole_C2 [pos="5.2,0.5!", label="C"]; Thiazole_S [pos="4.5,-0.2!", label="S"];
// Linker O2 [pos="6,1!", label="O"];
// Pyrimidine ring Pyrimidine_C1 [pos="7,1!", label="C"]; Pyrimidine_N1 [pos="7.7,1.7!", label="N"]; Pyrimidine_C2 [pos="8.4,1!", label="C"]; Pyrimidine_N2 [pos="8.4,0!", label="N"]; Pyrimidine_C3 [pos="7.7,-0.7!", label="C"]; Pyrimidine_C4 [pos="7,0!", label="C"];
// Morpholine ring Morpholine_N [pos="9.4,1.5!", label="N"]; Morpholine_C1 [pos="10.1,2.2!", label="CH2"]; Morpholine_C2 [pos="10.8,1.5!", label="CH2"]; Morpholine_O [pos="10.8,0.5!", label="O"]; Morpholine_C3 [pos="10.1,-0.2!", label="CH2"]; Morpholine_C4 [pos="9.4,0.5!", label="CH2"];
// Edges BCP1 -- BCP2 -- BCP3 -- BCP1; BCP4 -- BCP1; BCP4 -- BCP2; BCP4 -- BCP3; BCP5 -- BCP1; BCP5 -- BCP2; BCP5 -- BCP3; BCP3 -- O1 -- C1; BCP5 -- C2 -- N1 -- Thiazole_C1; Thiazole_C1 -- Thiazole_N -- Thiazole_C2 -- Thiazole_S -- Thiazole_C1; Thiazole_C2 -- O2 -- Pyrimidine_C1; Pyrimidine_C1 -- Pyrimidine_N1 -- Pyrimidine_C2 -- Pyrimidine_N2 -- Pyrimidine_C3 -- Pyrimidine_C4 -- Pyrimidine_C1; Pyrimidine_C2 -- Morpholine_N -- Morpholine_C1 -- Morpholine_C2 -- Morpholine_O -- Morpholine_C3 -- Morpholine_C4 -- Morpholine_N; } end_dot Caption: Chemical Structure of RGN6024.
RGN6024 binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest in the G2/M phase, and ultimately apoptosis of cancer cells.[5][6] A key feature of RGN6024 is its ability to cross the blood-brain barrier, a critical requirement for treating brain tumors like GBM.
Biological Activity Data of RGN6024
The potency of RGN6024 has been demonstrated in various glioblastoma cell lines.
| Cell Line | IC50 (nM) |
| U87 | 85 |
| LN-18 | 23 |
| BT142 | 120 |
| Data sourced from BioWorld[6] |
These low nanomolar IC50 values highlight the significant anti-proliferative activity of RGN6024 in GBM cells.
Comparison with Phenyl Analogs: A Qualitative Assessment
| Property | 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide Moiety | Expected Properties of a Phenyl Analog | Rationale for BCP Advantage |
| Solubility | Generally higher | Lower | The non-planar, sp³-rich nature of the BCP core disrupts crystal packing and reduces intermolecular π-stacking, leading to improved solvation. |
| Metabolic Stability | Generally higher | More susceptible to metabolism | The BCP core lacks the electron-rich aromatic ring that is prone to oxidative metabolism by cytochrome P450 enzymes. |
| Lipophilicity (logP) | Generally lower | Higher | The replacement of a six-carbon aromatic ring with a five-carbon saturated cage typically reduces lipophilicity. |
| Three-Dimensionality | High (sp³-rich) | Low (planar) | The rigid, 3D structure of the BCP moiety can lead to more specific and potentially stronger interactions with protein binding pockets, improving selectivity and potency. |
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of compounds containing the 3-methoxybicyclo[1.1.1]pentane-1-carboxamide moiety, a series of well-defined in vitro assays are essential.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules is monitored by a fluorescent reporter that binds to the growing polymer, resulting in an increase in fluorescence intensity over time. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Step-by-Step Methodology: [5][7][8]
-
Reagent Preparation:
-
Thaw purified tubulin protein, GTP stock solution, and polymerization buffer on ice.
-
Prepare a tubulin reaction mix containing tubulin, GTP, and a fluorescent reporter in polymerization buffer. Keep on ice.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (e.g., RGN6024) and control compounds (e.g., colchicine as a destabilizer, paclitaxel as a stabilizer) in polymerization buffer.
-
-
Assay Execution:
-
Add 5 µL of the test compound or control to a 96-well half-area plate.
-
Incubate the plate at 37°C for 1 minute.
-
Add 50 µL of the pre-warmed tubulin reaction mix to each well.
-
Immediately begin monitoring fluorescence (e.g., λEx/Em: 350/435 nm) every minute for a period of 60-120 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) for each treatment condition. A decrease in AUC compared to the vehicle control indicates inhibition of polymerization.
-
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology: [3][4]
-
Cell Seeding:
-
Seed glioblastoma cells (e.g., U87, LN-18) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Assay Development:
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The 3-methoxybicyclo[1.1.1]pentane-1-carboxamide moiety represents a valuable building block in modern drug discovery, offering a pathway to compounds with enhanced physicochemical and pharmacokinetic properties compared to their traditional aromatic counterparts. The case of RGN6024 demonstrates that this scaffold can be incorporated into highly potent molecules targeting challenging diseases like glioblastoma. While direct quantitative comparisons with phenyl analogs are often specific to the biological target and overall molecular structure, the general principles of BCP bioisosterism provide a strong rationale for its continued exploration. The experimental protocols outlined in this guide provide a robust framework for the biological evaluation of novel compounds featuring this promising three-dimensional scaffold.
References
-
Patrón, L. A., et al. (2024). RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. Molecular Cancer Therapeutics. [Link]
-
BioWorld. (2024). RGN-6024 has enhanced brain penetrance in brain cancer models. [Link]
-
Yang, T.-C., et al. (2021). Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle. International Journal of Molecular Sciences. [Link]
- Gokhale, V., & Suzuki, T. C. (2024). Compositions and methods for making and using small molecules for the treatment of health conditions.
-
Ling, M., et al. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. ResearchGate. [Link]
-
Pinheiro, P. S. M., et al. (2025). Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. PubMed. [Link]
-
ResearchGate. (2024). RGN6024 reversibly binds tubulin and inhibits tubulin polymerization in vitro. [Link]
-
Zhang, Y., et al. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. PubMed. [Link]
-
Chen, X., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed. [Link]
-
Patrón, L. A., et al. (2024). Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma. PubMed Central. [Link]
-
BioWorld. (2025). RGN-6024 has enhanced brain penetrance in brain cancer models. [Link]
- Gokhale, V., & Suzuki, T. C. (2024). Compositions and methods for making and using small molecules for the treatment of health conditions.
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Wiberg, K. B., et al. (1982). [1.1.1]Propellane. Journal of the American Chemical Society. [Link]
-
Stepan, A. F., et al. (2012). "Escape from Flatland": Increasing Saturation as a Strategy for Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 6. Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
Welcome to a comprehensive guide on the safe and compliant disposal of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid. As researchers and drug development professionals, our work with novel compounds like bicyclo[1.1.1]pentane (BCP) derivatives places us at the forefront of innovation.[1][2] This privilege carries the profound responsibility of ensuring that our laboratory practices, from synthesis to disposal, are conducted with the highest standards of safety and environmental stewardship. This guide is structured to provide not just a set of procedures, but the scientific and regulatory rationale behind them, empowering you to make informed and responsible decisions.
Hazard Assessment and Precautionary Principles
-
Carboxylic Acid Moiety: The carboxylic acid group inherently classifies this compound as a potential corrosive.[5] Acids can cause severe skin and eye irritation or damage.
-
Analog-Based Hazard Assessment: Related BCP structures and other complex carboxylic acids are known to be harmful or toxic if swallowed, and may cause skin, eye, and respiratory irritation.[6][7][8]
-
Core Principle: In the absence of complete toxicological data, the compound must be treated as hazardous waste. This approach ensures compliance with regulations and protects laboratory personnel and the environment.
Mandatory Personal Protective Equipment (PPE): When handling this compound or its waste, the following PPE is required:
-
Eye Protection: Chemical safety goggles meeting appropriate standards (e.g., OSHA 29 CFR 1910.133).[9]
-
Hand Protection: Chemically impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8]
-
Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of splashing, consider an apron.[9]
The Core Disposal Protocol: Segregation and Collection
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[10] The following step-by-step protocol ensures a compliant and safe process.
Step 1: Waste Identification and Segregation Immediately upon generation, any waste containing this compound must be classified as Hazardous Chemical Waste . This includes pure unreacted compound, solutions, and contaminated materials (e.g., weighing paper, contaminated gloves, or silica gel).
The causality here is direct: due to its corrosive potential and unknown toxicity, it cannot be considered non-hazardous.[10] This waste stream must be kept separate from other waste types to prevent dangerous reactions. Specifically, segregate this acidic waste from:
-
Bases and Alkalis
-
Oxidizing Agents
-
Reducing Agents[5]
Step 2: Container Selection and Management Select a waste container that is chemically compatible with acidic organic compounds.
-
Recommended Materials: Borosilicate glass or high-density polyethylene (HDPE) containers are suitable. Never use metal containers for acidic waste.[5]
-
Container Integrity: The container must be in good condition, free from cracks or deterioration, and possess a secure, leak-proof screw cap.[5]
-
Headspace: Do not fill the container completely. Always leave at least one inch of headspace to allow for potential expansion of contents.[5]
-
Closure: The container must be kept closed at all times, except when you are actively adding waste. This is a critical regulatory requirement and prevents the release of vapors.[5][11]
Step 3: Labeling Proper labeling is not just a suggestion; it is a legal requirement and a cornerstone of laboratory safety.[12] As soon as the first drop of waste is added, the container must be labeled with the following information:
-
The words "Hazardous Waste" .[5]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[5]
-
A clear list of all chemical constituents in the mixture, including solvents, with percentage estimates.
-
The associated hazards (e.g., "Corrosive," "Irritant").[5]
-
The name of the Principal Investigator (PI) and the laboratory location (Building and Room Number).[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Designate a specific area within the laboratory, such as a section of a fume hood or a cabinet with secondary containment, as your Satellite Accumulation Area (SAA).[5] This area is for the temporary storage of hazardous waste at or near the point of generation. The SAA must be inspected weekly for any signs of leakage.[5]
Prohibited Disposal Methods: A Critical Warning
To maintain a safe and compliant laboratory, it is equally important to know what not to do. The following disposal methods are strictly prohibited for this compound.
| Prohibited Method | Scientific & Regulatory Rationale |
| Drain Disposal | The compound's complex organic structure and unknown ecotoxicity mean it is not readily biodegradable and could harm aquatic life and disrupt wastewater treatment processes.[5][9] Drain disposal of most organic acids is a violation of EPA regulations.[10] |
| Neutralization for Drain Disposal | While simple acids like dilute acetic acid can sometimes be neutralized and drain-disposed, this is not appropriate for complex molecules.[13][14] The resulting salt's properties and toxicity are unknown, making this an unacceptable risk.[5] |
| Solid Waste (Trash) Disposal | Disposing of chemical waste in the regular trash can lead to environmental contamination of soil and groundwater and poses a significant risk to sanitation workers.[10] |
| Evaporation in a Fume Hood | This practice is explicitly forbidden as it does not eliminate the chemical but rather releases it into the atmosphere, contributing to air pollution and posing an inhalation risk.[5][11] |
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for handling waste streams of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management and Final Disposal
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
Large Spills: For any spill that is beyond your comfort or capacity to handle safely, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
Final Disposal: Hazardous waste must be removed from your laboratory by trained professionals.[11] Submit a chemical waste collection request through your institution's EHS department. They will ensure the waste is transported and disposed of at a licensed treatment, storage, and disposal facility (TSDF) in accordance with all regulations.
By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental integrity.
References
- Daniels Health. (2025, May 21).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society.
- Vanderbilt University.
- Aaronchem. Safety Data Sheet: this compound.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- PubChem. 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid.
- Benchchem.
- Combi-Blocks. (2023, June 10). Safety Data Sheet: 3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
- PubChemLite. This compound.
- USDA ARS. Acceptable Drain Disposal Procedures.
- Combi-Blocks. (2024, April 30). Safety Data Sheet: (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol.
- ACS Publications. (2019, September 20). A General Route to Bicyclo[1.1.
- PubMed Central (PMC). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- Sigma-Aldrich. (2025, October 15).
- Lab Alley. How to Dispose of Acetic Acid.
- MDPI. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid | C8H10O4 | CID 15579850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. combi-blocks.com [combi-blocks.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. laballey.com [laballey.com]
Navigating the Uncharted: A Guide to Safely Handling 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Essential Safety and Logistical Operations.
The novel and sterically demanding three-dimensional structures of bicyclo[1.1.1]pentane (BCP) derivatives have positioned them as valuable bioisosteres in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic scaffolds.[1][2][3] As these unique molecular architectures become more prevalent in the laboratory, a thorough understanding of their safe handling is paramount. This guide provides essential, immediate safety and logistical information for 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 156329-86-1), focusing on the procedural, step-by-step guidance necessary for its secure management from receipt to disposal.
Understanding the Hazard Profile: More Than Just a Carboxylic Acid
While the carboxylic acid functional group dictates some of the compound's properties, the highly strained BCP core introduces unique considerations.[4][5] Although the BCP cage is considered relatively stable, its inherent strain can influence reactivity and thermal stability.[4] Safety Data Sheets (SDS) for this compound and structurally related compounds consistently highlight the following primary hazards:
-
Skin Irritation: Assumed to be a potential skin irritant.
-
Serious Eye Irritation: Assumed to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities or when there is a risk of splashing. | Protects against accidental splashes of the compound, which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable choice). A fully buttoned laboratory coat. | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected for any defects before use and changed immediately if contaminated. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of any dust or aerosols, which could cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls:
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential exposure.
-
Ventilation Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gathering Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before handling the chemical.
Handling Procedures:
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer: When weighing, do so in a fume hood to contain any airborne particles. Use a spatula for transfers and avoid creating dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.
Storage:
-
Container Integrity: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Segregation: Store away from strong oxidizing agents and bases.
Spill and Emergency Procedures
-
Minor Spills: For small spills, wear your full PPE, carefully sweep up the solid material, and place it in a labeled hazardous waste container. Clean the area with a suitable solvent and then wash with soap and water.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[8] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing the Lifecycle
Proper disposal is a critical and regulated aspect of chemical management.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Unused Compound: Any unused compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Disposal Method: The compound may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator. All disposal must be in accordance with local, state, and federal regulations.[9] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Below is a decision-making workflow for the appropriate handling and disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
-
Chlorination of Highly Strained Bicyclo[1.1.1]pentane Derivative. (2019, February 16). ChemistryViews. Retrieved from [Link]
-
Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. (2024, February 26). PubMed. Retrieved from [Link]
-
Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl‐, Hydroxymethyl‐ and Iodo‐substituents. (2025, October 17). ResearchGate. Retrieved from [Link]
-
A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
New method for bicyclo[1.1.1]pentane ketones synthesis. (2025, March 27). KeAi Publishing. Retrieved from [Link]
-
This compound. (n.d.). Synthonix. Retrieved from [Link]
-
Highly Strained Bicyclic Systems. VI.1 Reactions of 1,5,5-Trimethylbicyclo[2.1.1]-hexane-6-carboxylic Acid and the Synthesis of Bicyclo[2.1.1]hexyl Analogs of Borneol and Isoborneol. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Supporting Information Radical fluorination powered expedient. (n.d.). Retrieved from [Link]
-
Synthesis and reactions of bridged bicyclic compounds. (n.d.). University of Glasgow. Retrieved from [Link]
-
Functionalization of strained rings via nucleophilic catalysis. (2025, January 21). ChemRxiv. Retrieved from [Link]
-
Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³). (n.d.). ResearchGate. Retrieved from [Link]
-
Structure, reactivity, and biological activity of strained bicyclic .beta.-lactams. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021, June 24). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Beyond Strain Release: Delocalization-Enabled Organic Reactivity. (2024, July 6). ACS Publications. Retrieved from [Link]
-
Chemical Waste Disposal & Collection Solutions. (n.d.). Stericycle. Retrieved from [Link]
-
3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. (n.d.). PMC - NIH. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Chemical Recycling of Polyolefins via Ring-Closing Metathesis Depolymerization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 2. A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 4. Chlorination of Highly Strained Bicyclo[1.1.1]pentane Derivative - ChemistryViews [chemistryviews.org]
- 5. Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. combi-blocks.com [combi-blocks.com]
- 8. 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | 83249-10-9 | TCI AMERICA [tcichemicals.com]
- 9. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
